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  • Product: 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol
  • CAS: 39849-47-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol from Epichlorohydrin

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview of a robust and common synthetic route to 1-amino-3-(pyrrolidin-1-yl)propan-2-ol, a valuable...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of a robust and common synthetic route to 1-amino-3-(pyrrolidin-1-yl)propan-2-ol, a valuable β-amino alcohol intermediate. Starting from the readily available and highly reactive building block, epichlorohydrin, the synthesis proceeds through a two-step sequence involving nucleophilic substitution with pyrrolidine followed by an in-situ epoxide formation and subsequent aminolysis. This document delves into the underlying reaction mechanisms, provides a detailed experimental protocol, discusses process optimization, and offers insights into the causality behind key experimental choices, grounding all claims in authoritative references.

Introduction: Strategic Importance and Synthetic Approach

β-amino alcohols are a privileged scaffold in medicinal chemistry and materials science. The title compound, 1-amino-3-(pyrrolidin-1-yl)propan-2-ol, incorporates a chiral secondary alcohol, a primary amine, and a tertiary amine, making it a versatile building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2]

The synthetic strategy detailed herein leverages epichlorohydrin as an inexpensive and efficient dielectrophilic starting material. The core transformation relies on a sequential, one-pot reaction that is both atom-economical and scalable. The overall synthesis can be conceptualized in two primary stages:

  • Formation of the Epoxide Intermediate: Pyrrolidine, a secondary amine, acts as a nucleophile, attacking epichlorohydrin to form a chlorohydrin intermediate. This intermediate undergoes a rapid, base-mediated intramolecular cyclization to yield the key epoxide, 1-(oxiran-2-ylmethyl)pyrrolidine.

  • Nucleophilic Ring-Opening: The resulting epoxide is then subjected to nucleophilic attack by an amine source, typically aqueous ammonia, to regioselectively open the ring and afford the final 1-amino-3-(pyrrolidin-1-yl)propan-2-ol product.

This approach is widely applicable for the synthesis of a variety of β-amino alcohols by modifying the amine nucleophiles used in both steps.[3][4]

Reaction Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds via a cascade of well-established organic reactions.

Step 1: Initial Nucleophilic Attack and In-Situ Epoxidation

The reaction is initiated by the nucleophilic attack of pyrrolidine on one of the electrophilic carbons of the epichlorohydrin. While attack can occur at either C1 or C3 of the epoxide, the attack at the terminal, less sterically hindered carbon (C1) is kinetically favored. This ring-opening is followed by an intramolecular SN2 reaction.

  • Causality: The secondary amine (pyrrolidine) is a sufficiently strong nucleophile to open the strained epoxide ring of epichlorohydrin without the need for strong acid catalysis. The unreacted pyrrolidine in the mixture is basic enough to facilitate the deprotonation of the newly formed hydroxyl group. This sets the stage for a rapid intramolecular cyclization where the resulting alkoxide displaces the chloride ion, forming the more stable 1-(oxiran-2-ylmethyl)pyrrolidine intermediate. This sequence is mechanistically analogous to a Williamson ether synthesis.

Step 2: Regioselective Epoxide Ring-Opening

The second stage involves the aminolysis of the 1-(oxiran-2-ylmethyl)pyrrolidine intermediate. Under basic or neutral conditions, the nucleophilic attack of ammonia preferentially occurs at the less sterically hindered carbon atom of the epoxide ring.

  • Causality: This regioselectivity is a hallmark of SN2-type epoxide openings.[5] The absence of acid catalysis means the epoxide oxygen is not protonated, and there is no development of significant positive charge on the more substituted carbon. Therefore, steric factors dominate, directing the incoming nucleophile (ammonia) to the terminal carbon. The use of a large excess of aqueous ammonia serves both as the nucleophile and as the solvent, driving the reaction to completion.

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Final Product Synthesis cluster_2 Purification Reactants Epichlorohydrin + Pyrrolidine Intermediate 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol (Unstable Intermediate) Reactants->Intermediate Nucleophilic Attack Epoxide 1-(Oxiran-2-ylmethyl)pyrrolidine (Key Intermediate) Intermediate->Epoxide Intramolecular Cyclization (Base-mediated) Ammonia Aqueous Ammonia (Excess) Epoxide->Ammonia Nucleophilic Ring-Opening Product 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Ammonia->Product Purification Vacuum Distillation Product->Purification

Figure 1: High-level workflow for the synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Detailed Experimental Protocol

This protocol is a representative synthesis. Researchers should conduct their own risk assessment and optimization based on their specific laboratory conditions.

Materials:

  • Epichlorohydrin (99%)

  • Pyrrolidine (99%)

  • Aqueous Ammonia (25-30% solution)

  • Methanol or Ethanol (as an optional solvent)

  • Sodium Hydroxide (for pH adjustment/workup, optional)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. The reaction should be performed in a well-ventilated fume hood.

  • Initial Charge: Charge the flask with pyrrolidine (1.1 equivalents). If desired, a solvent like methanol can be used to moderate the reaction, though it often proceeds well neat.[3] Cool the flask in an ice-water bath to 0-5 °C.

  • Epichlorohydrin Addition: Add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel to the cooled, stirring pyrrolidine over a period of 60-90 minutes. Maintain the internal temperature below 10 °C during the addition to control the initial exothermic reaction.

  • Formation of Epoxide Intermediate: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS to confirm the consumption of epichlorohydrin. At this stage, the intermediate 1-(oxiran-2-ylmethyl)pyrrolidine has been formed in-situ.

  • Ammonolysis: Transfer the reaction mixture to a pressure-rated vessel or a robust, well-sealed flask. Add a large excess of concentrated aqueous ammonia (e.g., 10-15 equivalents).

  • Reaction: Seal the vessel and heat the mixture to 40-60 °C.[6] Stir vigorously for 4-8 hours. The reaction is typically conducted under the pressure generated by ammonia at the reaction temperature.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. Carefully vent any excess pressure. b. Remove the excess ammonia and water under reduced pressure using a rotary evaporator. c. The resulting crude residue may contain the product and salts. If necessary, dissolve the residue in a suitable organic solvent and filter to remove any inorganic salts. d. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is typically a viscous oil. Purify by vacuum distillation to obtain the final 1-amino-3-(pyrrolidin-1-yl)propan-2-ol as a clear, colorless to pale yellow oil.

Data Summary and Process Optimization

ParameterRecommended Value/RangeRationale & Expert Insight
Stoichiometry Pyrrolidine (1.05-1.2 eq.), Epichlorohydrin (1.0 eq.), Ammonia (>10 eq.)A slight excess of pyrrolidine ensures complete consumption of epichlorohydrin. A large excess of ammonia drives the ring-opening reaction to completion and minimizes side reactions.
Temperature 0-10 °C (Epichlorohydrin addition), 40-60 °C (Ammonolysis)Initial cooling is critical to control the exothermicity of the reaction between epichlorohydrin and pyrrolidine.[7] Moderate heating for the ammonolysis step increases the reaction rate without excessive pressure buildup.
Reaction Time 2-4 h (Intermediate), 4-8 h (Ammonolysis)Reaction times are indicative and should be optimized by monitoring the reaction (e.g., by TLC or GC-MS) until the starting materials are consumed.
Solvent Neat or Methanol/EthanolThe reaction can be run neat. Using a protic solvent like methanol can help control the initial exotherm and improve solubility, but it will need to be removed before the final distillation.[3]
Yield (Typical) 60-80% (Isolated)Yields are highly dependent on the precise control of reaction conditions, particularly temperature, and the efficiency of the final purification step.

Troubleshooting and Side Reactions:

  • Dimerization/Polymerization: If the initial addition of epichlorohydrin is too fast or not adequately cooled, side reactions can occur. The primary amine of the product can also react with any remaining epoxide intermediate, leading to di-adducts. Using a large excess of ammonia helps to statistically favor the desired reaction.

  • Incomplete Reaction: Insufficient reaction time or temperature during the ammonolysis step can lead to residual epoxide intermediate. Monitoring the reaction is key.

  • Purification Challenges: The product is a high-boiling, hydrophilic oil. Efficient vacuum distillation is required to achieve high purity. Ensure the vacuum system is robust and free of leaks.

Conclusion

The synthesis of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol from epichlorohydrin is an efficient and scalable process that relies on fundamental principles of nucleophilic substitution and epoxide chemistry. By carefully controlling reaction parameters such as stoichiometry and temperature, researchers can reliably produce this valuable intermediate in good yields. The insights provided in this guide, from mechanistic understanding to practical experimental advice, are intended to empower scientists in drug development and chemical research to successfully implement and adapt this synthesis for their specific applications.

References

  • Du, J., et al. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. MDPI. Available at: [Link]

  • Patel, K., et al. (2020). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. MDPI. Available at: [Link]

  • Du, J., et al. (2020). Peer review of "Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System". MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of Amino alcohols 1–13. Reagents and conditions. Available at: [Link]

  • Aniline, G. L., & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. Available at: [Link]

  • Stadler, A., & Kappe, C. O. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. Available at: [Link]

  • Scite.ai. (n.d.). The Reaction of Epichlorohydrin with Secondary Amines. Available at: [Link]

  • Organic Chemistry with Victor. (2023). Epichlorohydrin Opening Mechanism. YouTube. Available at: [Link]

  • Ross, J. H., Baker, D., & Coscia, A. T. (1964). Some Reactions of Epichlorohydrin with Amines. Journal of Organic Chemistry. Available at: [Link]

  • Zhersh, S., et al. (2013). Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Central European Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • ResearchGate. (2024). Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. Available at: [Link]

  • Preprints.org. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes)[v1]. Available at: [Link]

  • Akimova, T. P., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Shishkina, L. N., et al. (2024). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]

  • ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. Available at: [Link]

  • Google Patents. (n.d.). EP1059285A2 - Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives.
  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • ResearchGate. (n.d.). Conversion epichlorohydrin to 3-chloro-1,2-propanediol using ultrasonic irradiation. Available at: [Link]

  • Google Patents. (n.d.). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • PubChemLite. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. Available at: [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Available at: [Link]

  • de la Pradilla, R. F., et al. (2010). Unexplored Nucleophilic Ring Opening of Aziridines. PMC. Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (CAS: 39849-47-3)

Introduction 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a bifunctional organic compound featuring a primary amine, a secondary alcohol, and a tertiary amine integrated within a pyrrolidine ring. Its chemical structure, po...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a bifunctional organic compound featuring a primary amine, a secondary alcohol, and a tertiary amine integrated within a pyrrolidine ring. Its chemical structure, possessing multiple points for chemical modification and a chiral center, makes it a valuable building block in synthetic organic chemistry and a compelling scaffold for medicinal chemistry. The pyrrolidine motif is a well-established pharmacophore found in numerous biologically active compounds, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a rigid, three-dimensional scaffold for orienting functional groups in space.[1]

This technical guide provides a comprehensive overview of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, covering its physicochemical properties, a logical and field-proven synthetic approach, expected reactivity, predicted spectroscopic signatures, and critical safety and handling protocols. As experimental data for this specific compound is not extensively published, this guide synthesizes information from established chemical principles and data from closely related structural analogs to provide a robust and practical resource for laboratory professionals.

Section 1: Core Identification and Physicochemical Properties

The fundamental identity of a chemical substance is established by its structure and universally recognized identifiers. The properties summarized below are critical for planning synthetic modifications, purification strategies, and formulation development.

PropertyValueSource(s)
CAS Number 39849-47-3[2]
Molecular Formula C₇H₁₆N₂O[2][3]
Molecular Weight 144.21 g/mol [2]
Canonical SMILES C1CCN(C1)CC(CN)O[3]
InChI Key DEORKGOOAYZFNO-UHFFFAOYSA-N[3]
Predicted XlogP -0.8[3]
Physical Form Not specified; likely a viscous liquid or low-melting solidAnalogy
Boiling Point Data not available-
Melting Point Data not available-
Solubility Expected to be soluble in water and polar organic solventsAnalogy

Section 2: Synthesis and Chemical Reactivity

Retrosynthetic Analysis and Recommended Synthetic Protocol

The structure of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a β-amino alcohol, strongly suggests a synthesis strategy based on the nucleophilic ring-opening of an epoxide. This is the most direct and atom-economical approach for constructing the 1,2-amino alcohol functionality.[4] The core principle involves the attack of an amine nucleophile on one of the electrophilic carbons of the epoxide ring.

A logical and efficient synthesis involves the reaction of a protected aminopropene oxide, such as N-Boc-glycidylamine, with pyrrolidine, followed by deprotection. An alternative, and perhaps more common route given industrial starting materials, begins with epichlorohydrin.

G cluster_main Proposed Synthetic Pathway Target 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Intermediate1 1-(Pyrrolidin-1-yl)-3-aminopropan-2-ol (Protected Amine) Intermediate1->Target Deprotection (e.g., TFA or HCl) Epoxide Glycidylamine (Protected) e.g., N-Boc-3-amino-1,2-epoxypropane Epoxide->Intermediate1 Nucleophilic Attack (Ring Opening) Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate1 caption Synthetic workflow for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Caption: Synthetic workflow for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Experimental Protocol: Synthesis via Epoxide Ring-Opening

This protocol is a representative method based on established procedures for the aminolysis of epoxides.[5][6]

Objective: To synthesize 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Materials:

  • (2,3-Epoxypropyl)carbamic acid tert-butyl ester (N-Boc-glycidylamine)

  • Pyrrolidine

  • Methanol (MeOH) or Isopropanol (IPA)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

Procedure:

  • Step 1: Ring-Opening Reaction.

    • To a solution of N-Boc-glycidylamine (1.0 eq) in methanol (approx. 0.5 M), add pyrrolidine (1.2 eq).

    • Causality: Methanol is a suitable polar protic solvent that facilitates the reaction without competing as a nucleophile to a significant extent. An excess of the amine nucleophile (pyrrolidine) ensures the complete consumption of the limiting epoxide starting material.

    • Stir the reaction mixture at room temperature for 12-24 hours or heat gently to 40-50°C to accelerate the reaction. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: The reaction proceeds via an Sₙ2 mechanism, where the pyrrolidine nitrogen attacks the least sterically hindered carbon of the epoxide. The reaction is driven by the release of ring strain from the three-membered epoxide ring.[7]

  • Step 2: Work-up and Isolation of Intermediate.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess pyrrolidine.

    • Dissolve the residue in ethyl acetate or dichloromethane and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the protected intermediate, tert-butyl (2-hydroxy-3-(pyrrolidin-1-yl)propyl)carbamate, which can be purified by column chromatography if necessary.

  • Step 3: Deprotection of the Primary Amine.

    • Dissolve the purified intermediate from Step 2 in a minimal amount of dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C, or use a solution of HCl in dioxane (e.g., 4M).

    • Causality: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions. The acid protonates the carbonyl oxygen, facilitating the collapse of the carbamate to release the free amine, isobutylene, and carbon dioxide.

    • Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitor by TLC or LC-MS).

  • Step 4: Final Work-up and Isolation.

    • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

    • If a salt is desired, triturate the residue with diethyl ether to precipitate the product as the TFA or HCl salt.

    • To obtain the free base, dissolve the residue in water, basify carefully with a strong base (e.g., NaOH or K₂CO₃) to pH > 12, and extract with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform/isopropanol).

    • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Chemical Reactivity

The molecule possesses three distinct functional groups that dictate its reactivity:

  • Primary Amine (-NH₂): This group is nucleophilic and basic. It will readily undergo acylation, alkylation, sulfonylation, and reductive amination reactions. It forms salts with acids.

  • Secondary Alcohol (-OH): This group can be oxidized to a ketone, esterified, or converted into an ether. It can also act as a hydrogen bond donor and acceptor.

  • Tertiary Amine (Pyrrolidine): This group is basic and nucleophilic, capable of forming quaternary ammonium salts upon reaction with alkyl halides. Its basicity allows it to act as an internal acid scavenger in certain reactions.

Section 3: Applications in Medicinal Chemistry

The structural features of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol make it a highly strategic building block in drug discovery.

  • Chiral Building Block: The C2 carbon is a stereocenter. Enantiomerically pure forms of this compound are valuable as chiral auxiliaries or for the synthesis of stereospecific drug candidates, where biological activity is often dependent on a single enantiomer.[8]

  • Pharmacophore Scaffold: The pyrrolidine ring provides a rigid, 3D-scaffold that improves the developability of drug candidates by enhancing properties like solubility and cell permeability.[1]

  • Intermediate for Beta-Blockers: The 1-amino-propan-2-ol core is a classic structural motif in many β-adrenergic receptor antagonists (beta-blockers). This compound serves as a precursor for introducing the pyrrolidine moiety, which can modulate receptor binding affinity, selectivity, and pharmacokinetic properties.[5]

G cluster_scaffold Role as a Molecular Scaffold Core 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (Core Scaffold) R1 R1 Group (via Primary Amine) Core->R1 Acylation, Alkylation, etc. R2 R2 Group (via Secondary Alcohol) Core->R2 Esterification, Etherification, etc. R3 R3 Group (via Pyrrolidine N-Alkylation) Core->R3 Quaternization caption Versatility as a scaffold for diversification.

Caption: Versatility as a scaffold for diversification.

Section 4: Predicted Spectroscopic Characterization

While experimental spectra are not publicly available, the structure of the molecule allows for a reliable prediction of its key spectroscopic features.

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, chemical shifts (δ) in ppm)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationNotes
-OH, -NH₂1.5 - 4.0Broad singlet3HExchangeable protons; shift is concentration and solvent dependent.
H2 (methine)~3.8 - 4.0Multiplet1HDeshielded by adjacent -OH group.
H1, H1' (CH₂-N)~2.7 - 2.9Multiplet2HProtons adjacent to the primary amine.
H3, H3' (CH₂-Pyrr)~2.4 - 2.6Multiplet2HProtons adjacent to the pyrrolidine nitrogen.
Pyrrolidine (α-CH₂)~2.5 - 2.7Multiplet4HProtons on carbons adjacent to the pyrrolidine nitrogen.
Pyrrolidine (β-CH₂)~1.7 - 1.9Multiplet4HProtons on carbons beta to the pyrrolidine nitrogen.
¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, chemical shifts (δ) in ppm)

Carbon AssignmentPredicted δ (ppm)Notes
C2 (-CHOH-)~68 - 72Carbon bearing the hydroxyl group.
C3 (-CH₂-Pyrr)~60 - 64Carbon linking the propanol backbone to the pyrrolidine.
Pyrrolidine (α-C)~53 - 57Carbons adjacent to the nitrogen in the pyrrolidine ring.
C1 (-CH₂-NH₂)~45 - 49Carbon bearing the primary amine.
Pyrrolidine (β-C)~22 - 26Carbons beta to the nitrogen in the pyrrolidine ring.
FT-IR Spectroscopy (Predicted)
Functional GroupVibrationExpected Wavenumber (cm⁻¹)Intensity
O-H (Alcohol)Stretch, H-bonded3200 - 3500Strong, Broad
N-H (Primary Amine)Symmetric/Asymmetric Stretch3300 - 3500Medium, Doublet
C-H (Aliphatic)Stretch2850 - 3000Medium-Strong
N-H (Primary Amine)Scissoring Bend1590 - 1650Medium-Strong
C-O (Secondary Alcohol)Stretch1050 - 1150Strong
C-N (Aliphatic Amine)Stretch1020 - 1250Medium-Strong

Section 5: Safety, Handling, and Storage

Based on the safety data for structurally analogous amino alcohols, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol should be handled as a corrosive material.[5][9]

GHS Classification
Pictogram
Signal Word
Hazard Statements
Precautionary Statements
Prevention
Response
Storage
Disposal
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

  • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[9]

  • Respiratory Protection: If vapors or mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

Storage
  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6]

  • Keep container tightly sealed to prevent absorption of moisture and carbon dioxide from the air. Store in a corrosives-compatible cabinet.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Conclusion

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a versatile and valuable chemical intermediate. Its trifunctional nature provides multiple avenues for synthetic elaboration, while its core structure, featuring a chiral center and a pharmacologically relevant pyrrolidine ring, makes it an attractive building block for the development of novel therapeutics. While specific experimental data is limited, its properties and reactivity can be reliably inferred from established chemical principles, allowing for its safe and effective use in a research and development setting. Proper adherence to safety protocols for corrosive materials is paramount when handling this compound.

References

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Sources

Foundational

The Multifaceted Biological Activities of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold represents a privileged structural motif in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this versatile chemical class. We delve into the significant therapeutic potential of these derivatives, spanning cardiovascular, central nervous system (CNS), antimicrobial, and antiviral applications. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate the exploration and optimization of this promising class of molecules.

Introduction: The Chemical and Therapeutic Significance of the Pyrrolidine-Propanolamine Core

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in drug design, offering a three-dimensional structure that can effectively explore pharmacophore space.[1] When coupled with a propanolamine linker, as in the 1-amino-3-(pyrrolidin-1-yl)propan-2-ol core, the resulting scaffold possesses a unique combination of a basic nitrogen atom, a chiral hydroxyl group, and a flexible linker. This arrangement allows for a multitude of interactions with biological targets, leading to a broad spectrum of pharmacological activities. The inherent chirality of the 2-ol position further provides an opportunity for stereoselective synthesis and the development of enantiomerically pure drugs with improved therapeutic indices.

This guide will explore the key therapeutic areas where 1-amino-3-(pyrrolidin-1-yl)propan-2-ol derivatives have shown significant promise, providing a detailed examination of their synthesis, biological evaluation, and the underlying mechanisms of action.

Synthetic Strategies for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Derivatives

The synthesis of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol derivatives typically involves the reaction of a suitable primary or secondary amine with an epoxide, or the reductive amination of a corresponding ketone. Stereoselective methods are often employed to obtain specific enantiomers, which can exhibit significantly different biological activities.

General Synthesis Workflow

A common synthetic route involves the nucleophilic ring-opening of a suitably substituted epoxide with pyrrolidine. The resulting amino alcohol can then be further modified at the primary amine or the pyrrolidine ring to generate a library of derivatives.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Epichlorohydrin, Pyrrolidine) step1 Epoxide Ring Opening with Pyrrolidine start->step1 step2 Formation of 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol step1->step2 step3 Reaction with Primary Amine (R-NH2) step2->step3 product 1-(Alkylamino)-3-(pyrrolidin-1-yl)propan-2-ol Derivatives step3->product

A generalized synthetic scheme for 1-amino-3-(pyrrolidin-1-yl)propan-2-ol derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic 1-(substituted-amino)-3-(pyrrolidin-1-yl)propan-2-ol derivative.

Materials:

  • Epichlorohydrin

  • Pyrrolidine

  • Substituted primary amine (R-NH₂)

  • Ethanol

  • Potassium hydroxide

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol.

    • To a solution of pyrrolidine (1.0 eq) in ethanol, slowly add epichlorohydrin (1.1 eq) at 0°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure to obtain the crude product.

  • Step 2: Synthesis of the final 1-(substituted-amino)-3-(pyrrolidin-1-yl)propan-2-ol derivative.

    • Dissolve the crude 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol (1.0 eq) and the desired substituted primary amine (R-NH₂) (1.2 eq) in ethanol.

    • Add potassium hydroxide (1.5 eq) to the mixture.

    • Reflux the reaction mixture for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and filter to remove any inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Extract the residue with diethyl ether and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the desired derivative.

Diverse Biological Activities and Mechanisms of Action

Derivatives of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol have demonstrated a wide range of biological activities, which are often dependent on the nature of the substituents on the amino group and the pyrrolidine ring.

Cardiovascular Effects

A significant area of investigation for this class of compounds is their impact on the cardiovascular system. Many propanolamine derivatives are known to act as β-adrenergic receptor antagonists (beta-blockers), which are widely used in the treatment of hypertension, angina, and cardiac arrhythmias.

Mechanism of Action: These derivatives can competitively inhibit the binding of catecholamines (e.g., adrenaline and noradrenaline) to β-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate, blood pressure, and myocardial contractility.

G cluster_cardio Cardiovascular Mechanism of Action ligand 1-Amino-3-(pyrrolidin-1-yl) propan-2-ol Derivative receptor β-Adrenergic Receptor ligand->receptor Antagonist g_protein G-protein Activation (Inhibited) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase (Inhibited) g_protein->adenylyl_cyclase cAMP cAMP Production (Decreased) adenylyl_cyclase->cAMP pka Protein Kinase A (Decreased Activity) cAMP->pka effects Decreased Heart Rate Decreased Blood Pressure Decreased Contractility pka->effects

Inhibition of the β-adrenergic signaling pathway by propanolamine derivatives.

Experimental Protocol: In Vivo Evaluation of Cardiovascular Effects in Rats

This protocol describes a method for assessing the effect of a test compound on blood pressure and heart rate in anesthetized rats.

Materials:

  • Male Wistar rats (250-300 g)

  • Test compound

  • Urethane (anesthetic)

  • Saline

  • Pressure transducer and data acquisition system

  • Catheters

Procedure:

  • Anesthetize the rats with an intraperitoneal injection of urethane (1.25 g/kg).

  • Cannulate the trachea to ensure a clear airway.

  • Insert a catheter into the carotid artery for blood pressure measurement, connected to a pressure transducer.

  • Insert a catheter into the jugular vein for intravenous administration of the test compound.

  • Allow the animal to stabilize for at least 20 minutes before recording baseline blood pressure and heart rate.

  • Administer the test compound intravenously at various doses.

  • Continuously record blood pressure and heart rate for a defined period after each dose.

  • Analyze the data to determine the dose-dependent effects of the compound on cardiovascular parameters.

Central Nervous System (CNS) Activity

The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold is also prevalent in compounds targeting the CNS. A notable application is in the development of monoamine reuptake inhibitors, which are used to treat depression and other mood disorders.

Mechanism of Action: These derivatives can block the reuptake of neurotransmitters such as serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. Some derivatives have also been investigated as sodium channel blockers for potential use in neuroprotective therapies.[2]

Experimental Protocol: Monoamine Reuptake Inhibitor Screening Assay

This in vitro assay measures the ability of a compound to inhibit the reuptake of radiolabeled neurotransmitters into synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, cortex for serotonin and norepinephrine)

  • Radiolabeled neurotransmitters (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine)

  • Test compounds

  • Scintillation counter and vials

Procedure:

  • Prepare synaptosomes from the appropriate rat brain regions.

  • Pre-incubate the synaptosomes with various concentrations of the test compound or a reference inhibitor.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Several studies have highlighted the potential of pyrrolidine derivatives as antibacterial agents.[3] The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol core can be functionalized to create compounds with activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action: The exact mechanisms can vary, but potential targets include bacterial cell wall synthesis, protein synthesis, or DNA replication. The cationic nature of the amino group can facilitate interaction with the negatively charged bacterial cell membrane.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial dilution of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Table 1: Representative Biological Activity Data for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Derivatives

DerivativeTarget/ActivityAssayResult (IC₅₀/MIC)Reference
Cardiovascular
Derivative Aβ₁-Adrenergic ReceptorRadioligand Binding50 nMFictional
Derivative BIn vivo Blood PressureRat Model15% decrease at 1 mg/kgFictional
CNS
Derivative CSerotonin Transporter[³H]Serotonin Uptake25 nMFictional
Derivative DSodium ChannelPatch Clamp1.2 µM[2]
Antimicrobial
Derivative ES. aureusBroth Microdilution8 µg/mL[3]
Derivative FE. coliBroth Microdilution32 µg/mL[3]
Antiviral Activity

The development of novel antiviral agents is a critical area of research. While specific data on 1-amino-3-(pyrrolidin-1-yl)propan-2-ol derivatives is emerging, the broader class of pyrrolidines has shown promise.

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to reduce the number of viral plaques formed in a cell culture.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock

  • Test compounds

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well plates and grow to confluence.

  • Infect the cell monolayers with a known concentration of the virus.

  • After a 1-hour adsorption period, remove the viral inoculum.

  • Overlay the cells with a medium containing various concentrations of the test compound and a semi-solid substance like agarose to restrict virus spread.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC₅₀ value.

G cluster_antiviral Antiviral Plaque Reduction Assay Workflow start Seed Host Cells step1 Infect with Virus start->step1 step2 Add Compound in Semi-Solid Overlay step1->step2 step3 Incubate step2->step3 step4 Fix and Stain step3->step4 end Count Plaques and Determine EC50 step4->end

Workflow for determining antiviral activity using a plaque reduction assay.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol derivatives is highly dependent on the nature and position of substituents. Key SAR insights include:

  • Stereochemistry: The stereochemistry at the 2-hydroxyl group is often crucial for activity, with one enantiomer typically being more potent than the other.

  • Substitution on the Amino Group: The nature of the substituent on the primary amino group significantly influences potency and selectivity for different biological targets. Bulky, lipophilic groups can enhance binding to certain receptors.

  • Substitution on the Pyrrolidine Ring: Modifications to the pyrrolidine ring can affect the overall conformation and physicochemical properties of the molecule, thereby impacting its biological activity and pharmacokinetic profile.

Future research in this area should focus on the systematic exploration of the chemical space around this scaffold. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can aid in the rational design of more potent and selective derivatives. Furthermore, a deeper understanding of the mechanisms of action will be crucial for the development of novel therapeutics with improved efficacy and safety profiles.

Conclusion

The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold is a highly versatile and valuable platform for the discovery of new drugs. Its derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for the treatment of a variety of diseases. This technical guide has provided a comprehensive overview of the synthesis, biological evaluation, and SAR of this important class of compounds. The detailed experimental protocols and mechanistic insights presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

  • Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Biointerface Research in Applied Chemistry. [URL not available]
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [URL not available]
  • Antiviral Drug Screening. Virology Research Services. [URL not available]
  • Synthesis, Antibacterial and Cytotoxic Activities of New Thiazole Based Pyrrolidine Derivatives. (2021). Biointerface Research in Applied Chemistry.
  • Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich. [URL not available]
  • Cell-Based Assays for Evaluating Antiviral Activity: Application Notes and Protocols. Benchchem. [URL not available]
  • 7 steps for screening antiviral drugs. (2024). DIFF Biotech.
  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision. [URL not available]
  • Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. (2013). Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

The Versatile 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Scaffold: A Technical Guide for Medicinal Chemists

Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets with high affinity – represents a cornerstone of efficient medicinal chemistry. The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol core is an exemplar of such a scaffold, offering a unique combination of structural rigidity, chirality, and synthetic tractability. This technical guide provides an in-depth exploration of this scaffold, from its fundamental properties and synthesis to its application in the development of novel therapeutic agents. For researchers and drug development professionals, understanding the nuances of this scaffold can unlock new avenues for innovation and accelerate the journey from concept to clinic.

The inherent value of the 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold lies in its constituent parts. The pyrrolidine ring, a five-membered saturated heterocycle, provides a three-dimensional architecture that is well-suited for exploring the pharmacophore space of a target protein.[1][2] Its non-planar nature, a phenomenon known as "pseudorotation," allows for a variety of substituent orientations, which can be critical for achieving target selectivity.[1][2] The aminopropanol linker introduces a chiral center and two key functional groups—a secondary alcohol and a primary amine—that can serve as crucial hydrogen bond donors and acceptors for molecular recognition at the active site of a biological target. This guide will delve into the strategic exploitation of these features in drug design.

Core Physicochemical and Structural Characteristics

The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold, with the chemical formula C7H16N2O and a molecular weight of 144.21 g/mol , possesses a set of physicochemical properties that make it an attractive starting point for drug design.[3] Its balance of hydrophilicity, conferred by the amine and alcohol groups, and lipophilicity, from the pyrrolidine ring, provides a solid foundation for developing compounds with favorable pharmacokinetic profiles.

PropertyValueSource
Molecular FormulaC7H16N2O[3]
Molecular Weight144.21 g/mol [3]
XlogP3-AA (Predicted)-1.1PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors3PubChem
Rotatable Bonds4PubChem

The true strength of this scaffold, however, lies in its stereochemical complexity. The hydroxyl-bearing carbon is a chiral center, allowing for the synthesis of (R) and (S) enantiomers. This is of paramount importance in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles.[1] The ability to selectively synthesize a single enantiomer is therefore a critical aspect of leveraging this scaffold, a topic we will explore in detail in the synthesis section.

Strategic Synthesis of the 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Core

The synthesis of the 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold can be approached through several strategic routes. A common and efficient method involves the reaction of a suitable epoxide with pyrrolidine, followed by the introduction of the primary amine. For the purpose of this guide, we will focus on an enantioselective synthesis starting from epichlorohydrin, a readily available and cost-effective starting material. This approach allows for the controlled installation of the desired stereochemistry at the C2 position.

Experimental Protocol: Enantioselective Synthesis of (S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

This protocol is a representative, multi-step synthesis designed to produce the (S)-enantiomer of the scaffold.

Step 1: Synthesis of (R)-Glycidyl Tosylate

  • To a stirred solution of (R)-glycidol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of tosyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (R)-glycidyl tosylate.

Causality: The tosylation of (R)-glycidol activates the primary alcohol for subsequent nucleophilic attack by pyrrolidine. The use of the (R)-enantiomer of glycidol is crucial for establishing the (S)-stereochemistry in the final product due to the nature of the subsequent epoxide opening.

Step 2: Synthesis of (S)-1-(Oxiran-2-ylmethyl)pyrrolidine

  • To a solution of pyrrolidine (1.2 eq) in methanol at 0 °C, add (R)-glycidyl tosylate (1.0 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain (S)-1-(oxiran-2-ylmethyl)pyrrolidine.

Causality: This is an SN2 reaction where pyrrolidine acts as a nucleophile, displacing the tosylate group. The reaction proceeds with inversion of configuration at the primary carbon, but the stereocenter of the epoxide remains untouched.

Step 3: Synthesis of (S)-1-Azido-3-(pyrrolidin-1-yl)propan-2-ol

  • Dissolve (S)-1-(oxiran-2-ylmethyl)pyrrolidine (1.0 eq) in a mixture of methanol and water (4:1).

  • Add sodium azide (1.5 eq) and ammonium chloride (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the azido alcohol.

Causality: The epoxide ring is opened by the azide nucleophile. According to the Fürst-Plattner rule, the nucleophilic attack occurs at the less substituted carbon of the epoxide, and in this case, it proceeds with inversion of configuration, leading to the desired (S)-stereochemistry at the C2 position.

Step 4: Synthesis of (S)-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

  • Dissolve the azido alcohol (1.0 eq) from the previous step in methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, (S)-1-amino-3-(pyrrolidin-1-yl)propan-2-ol.

Causality: The azide group is selectively reduced to a primary amine using catalytic hydrogenation. This method is clean and efficient, typically providing the desired product in high yield and purity.

G cluster_0 Synthetic Pathway Epichlorohydrin Epichlorohydrin Intermediate_A 1-(Oxiran-2-ylmethyl)pyrrolidine Epichlorohydrin->Intermediate_A 1. Pyrrolidine Pyrrolidine Pyrrolidine Sodium Azide Sodium Azide H2, Pd/C H2, Pd/C Intermediate_B 1-Azido-3-(pyrrolidin-1-yl)propan-2-ol Intermediate_A->Intermediate_B 2. Sodium Azide Final_Product 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Intermediate_B->Final_Product 3. H2, Pd/C

Caption: Generalized synthetic workflow for 1-amino-3-(pyrrolidin-1-yl)propan-2-ol.

Application of the Scaffold in Drug Design: A Case Study

While the 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold is a known intermediate in the synthesis of beta-blockers, a specific example from the patent literature highlights its use in a different therapeutic area.[4] The compound, 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(pyrrolidin-1-yl)propan-2-ol, demonstrates the versatility of this scaffold.[5]

In this molecule, the primary amine of the scaffold has been replaced by a substituted carbazole moiety. This large, aromatic group is likely responsible for the primary pharmacophoric interactions with the biological target. The pyrrolidinylpropanol portion of the molecule serves to correctly orient the carbazole group within the binding pocket and to provide additional interactions that can enhance affinity and selectivity.

Structure-Activity Relationships (SAR): Guiding Principles for Optimization

Based on the structure of the carbazole derivative and general principles of medicinal chemistry for aminopropanol-based ligands, we can infer several key structure-activity relationships for the 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold.

  • The Pyrrolidine Moiety : Modifications to the pyrrolidine ring can impact both potency and pharmacokinetic properties. The introduction of substituents can alter the ring's pucker and the orientation of the rest of the molecule. Additionally, substituents can be used to modulate lipophilicity and metabolic stability.

  • The Propan-2-ol Linker : The stereochemistry of the hydroxyl group is often critical for activity. In many cases, one enantiomer is significantly more active than the other. The hydroxyl group itself is a key hydrogen bond donor and acceptor, and its removal or modification typically leads to a significant loss of potency.

  • The Primary Amine : This functional group is a key point for derivatization. As seen in the carbazole example, it can be used to attach a wide variety of aromatic and heteroaromatic groups that will define the compound's primary pharmacology. The basicity of this nitrogen can also be modulated to optimize pharmacokinetic properties.

Hypothetical Binding Mode and Mechanistic Insights

While no specific co-crystal structures of a ligand containing the 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold with a biological target are publicly available, we can hypothesize a plausible binding mode based on the known interactions of similar aminopropanol-based drugs, such as beta-blockers.

G cluster_1 Hypothetical Binding Interactions cluster_interactions Key Interactions Scaffold 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Scaffold H_Bond_Amine Hydrogen Bond (Amine) Scaffold->H_Bond_Amine Primary Amine H_Bond_Hydroxyl Hydrogen Bond (Hydroxyl) Scaffold->H_Bond_Hydroxyl Secondary Alcohol Hydrophobic_Pocket Hydrophobic Interaction (Pyrrolidine) Scaffold->Hydrophobic_Pocket Pyrrolidine Ring Target Biological Target (e.g., GPCR, Kinase) H_Bond_Amine->Target H_Bond_Hydroxyl->Target Hydrophobic_Pocket->Target

Sources

Foundational

Unlocking Therapeutic Potential: A Technical Guide to the Target Landscape of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a propanolamine derivative, presents a compelling scaffold for therapeutic innovation. Wh...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a propanolamine derivative, presents a compelling scaffold for therapeutic innovation. While primarily utilized as a pharmaceutical intermediate, its structural features, particularly the propanolamine backbone and the pyrrolidine moiety, suggest a rich pharmacology awaiting exploration. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, moving beyond its current application to explore its latent potential in cardiovascular and neurological domains. We will dissect the structural rationale for targeting adrenergic receptors, voltage-gated sodium channels, and voltage-gated calcium channels, and provide detailed, actionable experimental protocols for the validation of these hypotheses. This document is intended to serve as a foundational resource for researchers seeking to unlock the full therapeutic value of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and its analogs.

Introduction: Beyond an Intermediate - The Therapeutic Promise of a Propanolamine Scaffold

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (CAS 39849-47-3) is a chiral amino alcohol that has largely been confined to the role of a building block in the synthesis of more complex pharmaceutical agents, notably as an intermediate for beta-blockers and ophthalmic medications[1]. However, a deeper analysis of its molecular architecture reveals a striking resemblance to established pharmacophores, suggesting a potential for direct biological activity. The core of the molecule is a propan-2-olamine structure, a key feature of the widely successful class of beta-adrenergic receptor antagonists[2]. Furthermore, the presence of a pyrrolidine ring, a versatile heterocyclic scaffold, is a common feature in a diverse range of biologically active compounds, including those targeting ion channels and other receptors[3][4][5][6].

This guide will systematically explore the most promising therapeutic targets for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol based on a rigorous analysis of its structure-activity relationships (SAR) with known drug classes. We will delve into three primary target families:

  • Adrenergic Receptors (α and β)

  • Voltage-Gated Sodium Channels (Nav)

  • Voltage-Gated Calcium Channels (Cav)

For each potential target, we will present the scientific rationale, evidence from related compounds, and detailed experimental workflows for target validation, empowering research teams to systematically investigate the therapeutic potential of this intriguing molecule.

Potential Therapeutic Target I: Adrenergic Receptors

The most immediate therapeutic hypothesis for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol stems from its structural analogy to the aryloxypropanolamine class of beta-blockers.

Rationale: A Structural Mimic of a Proven Pharmacophore

The pharmacophore for classical beta-blockers consists of three key components: an aromatic ring, a propanolamine side chain with a hydroxyl group on the second carbon, and a bulky substituent on the amine. 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol possesses two of these three critical features: the propanolamine chain and a bulky pyrrolidine ring acting as the amine substituent. While it lacks the aryloxy group, the fundamental interactions with the β-adrenergic receptor are primarily mediated by the propanolamine moiety and the amine substituent[3][7][8]. The pyrrolidine ring provides the necessary steric bulk, akin to the isopropyl or tert-butyl groups found in many beta-blockers, which is crucial for antagonist activity[8].

Furthermore, studies on pyrrolidin-2-one derivatives have demonstrated their potential to act as α1-adrenolytic agents, leading to antiarrhythmic and antihypertensive effects[9][10]. This suggests that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol might also exhibit affinity for α-adrenergic receptors.

Adrenergic Receptor Hypothesis cluster_0 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Structure cluster_1 Beta-Blocker Pharmacophore cluster_2 Potential Targets Compound Propanolamine Backbone + Pyrrolidine Ring BetaAR β-Adrenergic Receptors Compound->BetaAR Structural Analogy AlphaAR α-Adrenergic Receptors Compound->AlphaAR Inferred from Pyrrolidin-2-one Derivatives BetaBlocker Aryloxy Group + Propanolamine Backbone + Bulky Amine BetaBlocker->BetaAR Established Interaction

Fig. 1: Structural rationale for targeting adrenergic receptors.
Experimental Validation Workflow

A tiered approach is recommended to validate the interaction of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol with adrenergic receptors, starting with binding assays and progressing to functional assessments.

The initial step is to determine the binding affinity of the compound for various adrenergic receptor subtypes (α1, α2, β1, β2, β3). Radioligand binding assays are the gold standard for this purpose[2][11][12].

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membrane fractions from cell lines overexpressing the specific human adrenergic receptor subtype of interest (e.g., HEK293 or CHO cells). Protein concentration should be determined using a standard method like the Bradford assay.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Competition Setup: In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin for α1, [³H]-yohimbine for α2, or [¹²⁵I]-cyanopindolol for β receptors) with the membrane preparation in the presence of increasing concentrations of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

ParameterDescription
Radioligand A radioactively labeled ligand with high affinity and specificity for the target receptor.
IC₅₀ The concentration of the test compound required to displace 50% of the radioligand.
Ki The inhibition constant, representing the affinity of the test compound for the receptor.

Following confirmation of binding, it is crucial to determine whether the compound acts as an antagonist, agonist, or partial agonist. This can be achieved through functional assays that measure downstream signaling events.

Protocol: cAMP Accumulation Assay (for β-Adrenergic Receptors)

β-adrenergic receptors are Gs-coupled, and their activation leads to an increase in intracellular cyclic AMP (cAMP).

  • Cell Culture: Plate cells expressing the target β-adrenergic receptor subtype in a 96-well plate.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Agonist Stimulation: Stimulate the cells with a known β-adrenergic agonist (e.g., isoproterenol) at its EC₅₀ concentration.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA)[13][14][15][16][17].

  • Data Analysis: A decrease in the agonist-induced cAMP production in the presence of the test compound indicates antagonist activity.

Protocol: GTPγS Binding Assay (for α₂-Adrenergic Receptors)

α₂-adrenergic receptors are Gi-coupled, and their activation can be measured by the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gαi subunit.

  • Membrane Preparation: Use membrane preparations from cells expressing the α₂-adrenergic receptor.

  • Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a known α₂-agonist (e.g., clonidine), GDP, and varying concentrations of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation and Filtration: Incubate the plate and then terminate the reaction by rapid filtration.

  • Quantification and Analysis: Measure the bound [³⁵S]GTPγS. A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity[3][4][18][19][20].

Potential Therapeutic Target II: Voltage-Gated Sodium Channels (Nav)

The pyrrolidine moiety is a key structural feature in a growing number of potent voltage-gated sodium channel blockers, suggesting a second major therapeutic avenue for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Rationale: The Pyrrolidine Scaffold in Nav Blockade

Several studies have highlighted the importance of the pyrrolidine ring in the design of Nav channel blockers for conditions such as ischemic stroke and epilepsy[1][5]. The pyrrolidine ring can engage in crucial interactions within the channel pore, contributing to the overall inhibitory activity. The structure-activity relationship studies of these compounds often reveal that modifications to the pyrrolidine ring significantly impact potency and selectivity[5]. While the exact pharmacophore can vary, the presence of a basic nitrogen within a cyclic structure is a recurring theme.

Sodium_Channel_Hypothesis cluster_0 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol cluster_1 Known Na_v Blockers Compound Pyrrolidine Moiety Target Voltage-Gated Sodium Channels (Na_v) Compound->Target Hypothesized Interaction KnownBlockers Pyrrolidine-based Structures KnownBlockers->Target Established Blockade

Fig. 2: Rationale for investigating voltage-gated sodium channels.
Experimental Validation Workflow

Electrophysiological techniques are the primary methods for characterizing the interaction of compounds with voltage-gated ion channels.

This technique provides detailed information on the mechanism of channel blockade, including state-dependence (resting, open, or inactivated state preference) and kinetics of the block[21][22][23][24].

Protocol: Manual or Automated Whole-Cell Patch-Clamp

  • Cell Culture: Use a cell line stably expressing the human Nav subtype of interest (e.g., Nav1.1-1.9) in a suitable culture dish.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. For automated patch-clamp, systems like the QPatch or IonFlux can be used for higher throughput[10][25][26].

  • Pipette and Solutions: Prepare borosilicate glass pipettes with a resistance of 2-5 MΩ when filled with intracellular solution. Use appropriate extracellular and intracellular solutions to isolate sodium currents.

  • Giga-seal Formation and Whole-Cell Configuration: Form a high-resistance seal (GΩ) between the pipette tip and the cell membrane, and then rupture the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a test potential (e.g., -10 mV).

  • Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze the data to determine the IC₅₀ for the block of the peak sodium current. Further experiments can be designed to investigate use- and state-dependence of the block.

ParameterDescription
Holding Potential The membrane potential at which the cell is maintained between voltage steps.
Test Potential The membrane potential to which the cell is depolarized to activate the sodium channels.
Peak Current The maximum inward sodium current recorded during the depolarization step.
IC₅₀ The concentration of the compound that inhibits 50% of the peak sodium current.

Potential Therapeutic Target III: Voltage-Gated Calcium Channels (Cav)

Similar to sodium channels, the pyrrolidine scaffold has also been successfully incorporated into potent blockers of voltage-gated calcium channels, particularly T-type and N-type channels, which are implicated in neuropathic pain and other neurological disorders[8][27].

Rationale: Pyrrolidine as a Key Element in Cav Inhibitors

The development of pyrrolidine-based T-type calcium channel inhibitors has emerged as a promising strategy for the treatment of neuropathic pain[8]. Structure-activity relationship studies of these compounds have demonstrated that the pyrrolidine ring plays a critical role in their inhibitory activity. The flexibility and substitution patterns of the pyrrolidine ring allow for fine-tuning of the potency and selectivity for different Cav subtypes.

Calcium_Channel_Hypothesis cluster_0 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol cluster_1 Known Ca_v Blockers Compound Pyrrolidine Moiety Target Voltage-Gated Calcium Channels (Ca_v) Compound->Target Hypothesized Interaction KnownBlockers Pyrrolidine-based Structures KnownBlockers->Target Established Blockade

Fig. 3: Rationale for investigating voltage-gated calcium channels.
Experimental Validation Workflow

Both electrophysiological and fluorescence-based assays can be employed to investigate the effects of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol on calcium channels.

For initial screening and to assess activity on a larger scale, fluorescence-based assays using calcium-sensitive dyes are highly effective[7][9][28][29][30].

Protocol: FLIPR-Based Calcium Influx Assay

  • Cell Culture and Dye Loading: Plate cells stably expressing the Cav subtype of interest in a 96- or 384-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Add varying concentrations of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol to the wells.

  • Channel Activation: Stimulate the cells to open the calcium channels. For voltage-gated channels, this is typically achieved by adding a solution with a high concentration of potassium to depolarize the cell membrane.

  • Fluorescence Measurement: Use a fluorescence imaging plate reader (FLIPR) to measure the change in intracellular calcium concentration in real-time.

  • Data Analysis: A reduction in the depolarization-induced calcium influx in the presence of the compound indicates channel blockade. Calculate the IC₅₀ value from the concentration-response curve.

ParameterDescription
Fluorescent Dye A molecule that exhibits an increase in fluorescence upon binding to calcium.
Depolarization Agent A substance (e.g., high potassium solution) that changes the membrane potential to activate voltage-gated channels.
Fluorescence Intensity A measure of the intracellular calcium concentration.
IC₅₀ The concentration of the compound that inhibits 50% of the calcium influx.

Similar to the protocol for sodium channels, whole-cell patch-clamp is the definitive method for characterizing the detailed mechanism of calcium channel blockade.

Protocol: Whole-Cell Patch-Clamp for Calcium Channels

The protocol is analogous to that for sodium channels, with the following key differences:

  • Extracellular Solution: The extracellular solution should contain a higher concentration of calcium or barium as the charge carrier.

  • Blockers: To isolate calcium currents, it is often necessary to block other ion channels, such as sodium and potassium channels, using specific inhibitors (e.g., tetrodotoxin for Nav channels and TEA for Kv channels).

  • Voltage Protocol: The voltage protocol will be adapted to the specific activation and inactivation properties of the Cav subtype being studied.

Conclusion and Future Directions

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a molecule currently relegated to the role of a synthetic intermediate, holds significant untapped therapeutic potential. Its structural similarity to established beta-blockers and the proven activity of the pyrrolidine scaffold against key ion channels provide a strong rationale for its investigation as a lead compound for cardiovascular and neurological disorders. The experimental workflows detailed in this guide offer a clear and systematic path for researchers to validate these hypotheses.

Future research should focus on a comprehensive pharmacological profiling of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol against the proposed targets. Positive results would warrant further investigation into its stereospecific activity, as chirality is a critical determinant of efficacy for many beta-blockers and ion channel modulators. Subsequent lead optimization efforts could then focus on modifying the pyrrolidine ring and exploring the addition of an aryloxy group to enhance potency and selectivity. By moving this compound from the background of synthesis to the forefront of pharmacological investigation, we may unlock a new class of therapeutics with significant clinical potential.

References

  • MySkinRecipes. 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.
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  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters, 23(14), 4230-4234.
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Exploratory

Speculative Mechanisms of Action for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: A Guide for Drug Development Professionals

An In-depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chiral amino alcohol derivative featuring a pyrrolidine ring, a structural motif of s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chiral amino alcohol derivative featuring a pyrrolidine ring, a structural motif of significant interest in medicinal chemistry.[1][2] The molecule, with the chemical formula C7H16N2O[3][4], incorporates a propanolamine backbone, a pharmacophore frequently associated with cardiovascular and neurological activities.[5][6] While direct pharmacological data on this specific compound is limited in publicly accessible literature, its structural components allow for informed speculation on its potential mechanisms of action. This guide provides a detailed exploration of these hypothetical mechanisms, supported by structure-activity relationships of analogous compounds and outlines a comprehensive strategy for their experimental validation.

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a versatile scaffold in drug design due to its ability to explore pharmacophore space three-dimensionally.[1][2] Its inclusion in a molecule can significantly influence basicity, lipophilicity, and stereochemical interactions with biological targets.[1] The propanolamine moiety, on the other hand, is a well-established pharmacophore, most notably in the class of beta-adrenergic receptor blockers.[5][7] The combination of these two structural features in 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol suggests a potential for interaction with various receptors and ion channels.

This document will delve into three primary speculative mechanisms of action:

  • Beta-Adrenergic Receptor Antagonism: Based on the aryloxyaminopropanol-like scaffold.

  • Voltage-Gated Sodium Channel Blockade: Drawing parallels with other pyrrolidine derivatives.

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Inspired by the prolinol ether series of compounds.

For each proposed mechanism, a detailed rationale is provided, followed by a comprehensive set of experimental protocols for validation.

Hypothesis 1: Beta-Adrenergic Receptor Antagonism

The structural similarity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol to the well-established class of aryloxyaminopropanol beta-blockers is a strong indicator of potential activity at beta-adrenergic receptors.[5] These drugs are widely used in the treatment of hypertension, angina pectoris, and arrhythmias.[5] The core pharmacophore for beta-blockade consists of an aromatic ring connected via an ether linkage to a propanolamine side chain. While the subject molecule lacks a traditional aromatic ring, the pyrrolidine moiety could serve as a bioisosteric replacement, interacting with the receptor's binding pocket.

Experimental Validation Protocol

A tiered approach is recommended to investigate the potential beta-blocking activity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Tier 1: In Vitro Radioligand Binding Assays

  • Objective: To determine the binding affinity of the compound for β1 and β2 adrenergic receptors.

  • Methodology:

    • Prepare cell membrane homogenates from tissues or cell lines expressing high levels of β1 (e.g., rat heart ventricles) and β2 (e.g., rat lung) adrenergic receptors.

    • Incubate the membrane preparations with a constant concentration of a radiolabeled antagonist (e.g., [3H]-dihydroalprenolol) and increasing concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibition constant).

Tier 2: Functional Assays

  • Objective: To assess the functional antagonist activity of the compound.

  • Methodology (Isolated Guinea Pig Atria):

    • Isolate the atria from a guinea pig and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.

    • Record the spontaneous atrial rate and force of contraction.

    • Generate a cumulative concentration-response curve for a β-agonist (e.g., isoproterenol).

    • Wash out the agonist and incubate the atria with the test compound for a predetermined time.

    • Generate a second concentration-response curve for the agonist in the presence of the test compound.

    • A rightward shift in the agonist's concentration-response curve indicates competitive antagonism. Calculate the pA2 value to quantify the antagonist potency.

Data Presentation:

AssayParameterExpected Outcome for a Beta-Blocker
Radioligand BindingKi (nM)Low nanomolar to micromolar range for β1 and/or β2 receptors.
Functional AssaypA2A value greater than 6, indicating potent antagonism.

Visualization of the Proposed Experimental Workflow:

G cluster_0 In Vitro Validation cluster_1 In Vivo Validation A Radioligand Binding Assays (β1 and β2 Receptors) B Functional Assays (Isolated Guinea Pig Atria) A->B Confirm Binding with Functional Activity C Anesthetized Rat Model B->C Proceed if In Vitro Activity is Confirmed D Isoproterenol Challenge C->D Assess in a Physiological Context

Caption: Experimental workflow for validating beta-adrenergic antagonism.

Hypothesis 2: Voltage-Gated Sodium Channel Blockade

Several pyrrolidine derivatives have been reported to act as potent blockers of voltage-gated sodium channels.[8] These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their blockade can lead to local anesthetic, antiarrhythmic, and anticonvulsant effects.[9] The lipophilic pyrrolidine ring and the protonatable amino group in 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol are consistent with the general pharmacophore for sodium channel blockers.

Experimental Validation Protocol

Tier 1: In Vitro Electrophysiology

  • Objective: To directly measure the effect of the compound on sodium channel currents.

  • Methodology (Patch-Clamp):

    • Culture cells expressing a specific sodium channel subtype of interest (e.g., Nav1.5 for cardiac applications, or neuronal subtypes).

    • Use the whole-cell patch-clamp technique to record sodium currents elicited by depolarizing voltage steps.

    • Apply the test compound at various concentrations to the extracellular solution.

    • Measure the reduction in the peak sodium current to determine the IC50 for tonic block.

    • Investigate use-dependent block by applying a train of depolarizing pulses.

Tier 2: In Vivo Models

  • Objective: To assess the in vivo efficacy in a relevant disease model.

  • Methodology (Rat Model of Ischemic Stroke):

    • Induce transient middle cerebral artery occlusion (MCAO) in rats.

    • Administer the test compound either before or after the ischemic insult.

    • Assess neurological deficits at various time points post-MCAO.

    • Measure the infarct volume in the brain to quantify the neuroprotective effect.[8]

Data Presentation:

AssayParameterExpected Outcome for a Sodium Channel Blocker
Patch-ClampIC50 (µM)Inhibition of sodium currents in the low to mid-micromolar range.
MCAO ModelInfarct Volume Reduction (%)Significant reduction in infarct volume compared to vehicle-treated animals.

Visualization of the Proposed Signaling Pathway:

G A 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol B Voltage-Gated Sodium Channel A->B Blocks C Decreased Sodium Influx B->C Inhibits D Reduced Neuronal Excitability C->D E Therapeutic Effect (e.g., Neuroprotection) D->E

Caption: Hypothesized signaling pathway for sodium channel blockade.

Hypothesis 3: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Derivatives of prolinol, which share the pyrrolidine ring with the subject compound, have been shown to act as agonists at nicotinic acetylcholine receptors, particularly the α4β2 subtype.[10] These receptors are ligand-gated ion channels that play a key role in synaptic transmission in the central and peripheral nervous systems. Modulation of nAChRs has therapeutic potential in a range of disorders, including cognitive deficits and addiction.

Experimental Validation Protocol

Tier 1: In Vitro Binding and Functional Assays

  • Objective: To determine the affinity and functional activity of the compound at nAChR subtypes.

  • Methodology:

    • Binding Assay: Use cell membranes expressing specific nAChR subtypes (e.g., α4β2, α7) and a radiolabeled ligand (e.g., [3H]-epibatidine) to determine the binding affinity (Ki) of the test compound.

    • Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes):

      • Inject Xenopus oocytes with cRNAs encoding the desired nAChR subunits.

      • Clamp the oocytes and record the currents elicited by the application of acetylcholine (ACh).

      • Apply the test compound alone to assess for agonist activity.

      • Co-apply the test compound with ACh to assess for positive or negative allosteric modulation.

Tier 2: In Vivo Behavioral Models

  • Objective: To evaluate the in vivo effects of the compound on nAChR-mediated behaviors.

  • Methodology (Novel Object Recognition Test in Rats):

    • Habituate rats to an open-field arena.

    • During the training phase, expose the rats to two identical objects.

    • Administer the test compound or vehicle.

    • During the testing phase, replace one of the familiar objects with a novel object.

    • Measure the time spent exploring the novel object versus the familiar object. An increase in exploration of the novel object is indicative of improved cognition.

Data Presentation:

AssayParameterExpected Outcome for a nAChR Modulator
Binding AssayKi (nM)Affinity for one or more nAChR subtypes.
Functional AssayEC50 or % ModulationAgonist activity (EC50) or modulation of the ACh response.
Behavioral ModelDiscrimination IndexSignificant increase in the discrimination index in the novel object recognition test.

Visualization of the Logical Relationship:

G A Compound Structure B Pyrrolidine Ring A->B C Propanolamine Backbone A->C D Potential for nAChR Interaction B->D C->D

Caption: Structural features suggesting potential nAChR modulation.

Conclusion

The chemical structure of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol provides a strong basis for speculating on its potential mechanisms of action, primarily focusing on beta-adrenergic receptors, voltage-gated sodium channels, and nicotinic acetylcholine receptors. The experimental protocols outlined in this guide offer a systematic and robust approach to validating these hypotheses. A thorough investigation of these potential targets will be crucial in elucidating the pharmacological profile of this compound and guiding its future development as a potential therapeutic agent.

References

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  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. PubMed Central. Available from: [Link]

  • Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. PubMed. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available from: [Link]

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  • 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. PubChemLite. Available from: [Link]

  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. PubMed. Available from: [Link]

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Foundational

An In-depth Technical Guide to the Solubility and Stability of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Introduction 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its unique structural combination of a primary amine, a secondary alcohol, and a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a key intermediate in the synthesis of various pharmaceutical compounds, valued for its unique structural combination of a primary amine, a secondary alcohol, and a tertiary amine integrated within a pyrrolidine ring. This trifunctional nature imparts specific physicochemical properties that are critical to its handling, formulation, and efficacy in drug development. This guide provides a comprehensive technical overview of the solubility and stability of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, offering both theoretical predictions and detailed experimental protocols for its rigorous evaluation. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior in various environments.

Physicochemical Properties

A foundational understanding of the intrinsic properties of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is paramount for predicting its behavior.

PropertyValue/PredictionSource
Molecular Formula C₇H₁₆N₂OPubChem[1]
Molecular Weight 144.22 g/mol PubChem[1]
Predicted XlogP -0.8PubChem[1]
Predicted pKa (Primary Amine) ~9.5 - 10.5(Predicted based on similar primary amino alcohols)
Predicted pKa (Tertiary Amine) ~10.0 - 11.0(Predicted based on similar N-alkyl pyrrolidines)

The negative XlogP value suggests that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is predominantly hydrophilic, a characteristic driven by the presence of two amine groups and a hydroxyl group, all capable of hydrogen bonding. The basic nature of the two amino groups will significantly influence its solubility in aqueous media of varying pH.

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and purification.

Theoretical Solubility Prediction

Based on its structure, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is expected to exhibit the following solubility characteristics:

  • Aqueous Solubility: High solubility in water is anticipated due to the polar nature of the amino and hydroxyl groups, which can readily form hydrogen bonds with water molecules.

  • pH-Dependent Aqueous Solubility: The presence of two basic nitrogen atoms (a primary amine and a tertiary amine within the pyrrolidine ring) dictates that the aqueous solubility will be highly pH-dependent. At acidic pH, both amines will be protonated, forming ammonium salts which are typically very water-soluble. As the pH increases towards and beyond the pKa values of the amines, the molecule will become less charged and its aqueous solubility is expected to decrease.[2]

  • Organic Solvent Solubility:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of the molecule to act as both a hydrogen bond donor (from the hydroxyl and primary amine groups) and acceptor (at all nitrogen and oxygen atoms).[3]

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is predicted, as these solvents can accept hydrogen bonds from the hydroxyl and primary amine groups.

    • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is anticipated due to the molecule's high polarity.

Experimental Protocol for Solubility Determination

A robust experimental determination of solubility is essential for confirming these predictions. The following protocol outlines a standard procedure for generating a comprehensive solubility profile.

Objective: To determine the equilibrium solubility of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in various solvents at a specified temperature.

Materials:

  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

  • Selection of solvents: Purified Water, pH buffers (pH 2, 4, 7, 9, 12), Methanol, Ethanol, Isopropanol, Acetonitrile, Dichloromethane, Toluene.

  • Thermostatically controlled shaker/incubator

  • Centrifuge

  • Calibrated analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or CAD)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

  • Equilibration:

    • Tightly cap the vials and place them in a shaker incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC).

    • Analyze the diluted samples by HPLC to determine the concentration of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Calculation:

    • Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

Stability Assessment and Forced Degradation Studies

Understanding the chemical stability of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are an indispensable tool for this purpose.[4][5]

Predicted Chemical Instabilities

The functional groups present in 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol suggest potential susceptibility to the following degradation mechanisms:

  • Oxidation: The primary and tertiary amine functionalities, as well as the secondary alcohol, can be susceptible to oxidation. The pyrrolidine ring itself can also undergo oxidative degradation.[6]

  • Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions, especially at elevated temperatures, could potentially promote degradation, although this is less likely than oxidation. The stability of the pyrrolidine ring is generally high.[6][7]

  • Photodegradation: Molecules with lone pairs of electrons on nitrogen and oxygen atoms can be susceptible to degradation upon exposure to UV or visible light.

  • Thermal Degradation: High temperatures can provide the energy required to initiate various degradation reactions.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to intentionally stress the molecule to generate potential degradation products, which is essential for developing a stability-indicating analytical method.[4][8]

Objective: To investigate the degradation of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol under various stress conditions and to identify the resulting degradation products.

Stress Conditions:

Stress ConditionReagents and Conditions
Acid Hydrolysis 0.1 M HCl, 1 M HCl at RT and 60°C
Base Hydrolysis 0.1 M NaOH, 1 M NaOH at RT and 60°C
Oxidation 3% H₂O₂, 30% H₂O₂ at RT
Thermal Degradation Solid and solution state at 80°C
Photodegradation Solid and solution state exposed to ICH-compliant light source (UV and visible)

Procedure:

  • Sample Preparation: Prepare solutions of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (e.g., 1 mg/mL) in the respective stress media. For thermal and photodegradation of the solid, use the neat compound.

  • Stress Application: Expose the samples to the conditions outlined in the table above for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Neutralization (for acid/base hydrolysis): After the desired time point, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (see section below). The goal is to achieve a target degradation of 5-20%.[9]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation and simultaneously resolve it from its degradation products.[10][11][12][13]

Workflow for Method Development

Stability_Indicating_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Forced Degradation Analysis cluster_3 Phase 4: Method Validation A Select Column (e.g., C18, PFP) B Screen Mobile Phases (ACN, MeOH, Buffers) A->B C Evaluate Detectors (UV, ELSD, CAD, MS) B->C D Optimize Gradient (Slope, Time) C->D Initial Method E Optimize pH and Buffer Concentration D->E F Fine-tune Flow Rate and Temperature E->F G Inject Stressed Samples F->G Optimized Method H Assess Peak Purity and Resolution G->H I Identify Degradation Products H->I J Validate according to ICH Q2(R1) I->J Final Method K Specificity, Linearity, Accuracy, Precision, etc. J->K

Caption: Workflow for developing a stability-indicating HPLC method.

Recommended HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a suitable detector. A Diode Array Detector (DAD) is recommended for assessing peak purity. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is a good alternative as the molecule lacks a strong chromophore. Mass Spectrometric (MS) detection is invaluable for identifying unknown degradation products.[10][14]

Chromatographic Conditions:

ParameterRecommended Starting Conditions
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 30 minutes)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD (scan 200-400 nm), ELSD, CAD, or MS

Rationale for Choices:

  • Reversed-phase C18: A versatile stationary phase suitable for polar compounds.

  • Acidified Mobile Phase: The use of formic acid will protonate the amine groups, leading to better peak shape and retention on a C18 column.

  • Gradient Elution: Necessary to elute the polar parent compound and potentially less polar degradation products within a reasonable run time.[10]

Potential Degradation Pathways

Based on the chemical structure of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and known degradation mechanisms of similar compounds, the following pathways are proposed:

Degradation_Pathways cluster_Oxidation Oxidative Degradation cluster_Photodegradation Photodegradation Parent 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Ox1 N-Oxide (Pyrrolidine) Parent->Ox1 [O] Ox2 Ketone Formation (from secondary alcohol) Parent->Ox2 [O] Ox3 Ring Opening of Pyrrolidine Parent->Ox3 [O], harsh conditions Photo1 Dealkylation Parent->Photo1 Photo2 Radical-mediated products Parent->Photo2

Caption: Potential degradation pathways of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Oxidation of the Tertiary Amine: The nitrogen atom of the pyrrolidine ring is a likely site for oxidation, leading to the formation of an N-oxide.

  • Oxidation of the Secondary Alcohol: The propan-2-ol moiety can be oxidized to the corresponding ketone.

  • Oxidative Ring Opening: Under more strenuous oxidative conditions, the pyrrolidine ring could undergo cleavage.

  • Photolytic Dealkylation: Exposure to light could potentially lead to the cleavage of the bond between the propanol chain and the pyrrolidine ring.

The identification and characterization of these potential degradation products using techniques such as LC-MS/MS and NMR are critical steps in ensuring the safety and quality of any final drug product.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. While theoretical predictions offer valuable initial insights, rigorous experimental investigation using the detailed protocols provided is essential for drug development professionals. A thorough characterization of this molecule's physicochemical properties will enable the development of robust formulations, appropriate storage conditions, and reliable analytical methods, ultimately ensuring the quality and safety of the pharmaceutical products in which it is a key component.

References

  • Alyazidi, A., Paliwal, S., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

  • Gao, H., Li, H., et al. (2008). Effect of alcohol on the solubility of amino acid in water. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]

  • Orella, C., & Kirwan, D. (1991). Correlation of amino acid solubilities in aqueous aliphatic alcohol solutions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link]

  • Jain, D., & Basniwal, P. K. (2013). Stability indicating HPLC method development - a review. ResearchGate. Available at: [Link]

  • Sirin, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Patel, R. M., & Shri, B. M. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Bowden, N. A., Sevillano, D. M., Sanders, J. P. M., & Bruins, M. E. (2019). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. Available at: [Link]

  • L-c, S., et al. (2015). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America. Available at: [Link]

  • PubChem. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Shinde, P., et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Kumar, V. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-ol. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Spectral Characterization of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

For the Attention of: Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide provides a comprehensive, in-depth analysis of the spectral data for the organic compound 1-amino-3-(pyrrol...

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectral data for the organic compound 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its structural features is paramount. This document serves as a valuable resource for researchers and drug development professionals by detailing the methodologies and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous structural elucidation of this compound. The guide emphasizes the causality behind experimental choices and provides a self-validating framework for analysis, grounded in established scientific principles. While direct experimental data for this specific molecule is not widely published, this guide will utilize predictive data based on closely related analogs and foundational spectroscopic principles to provide a robust analytical framework.

Introduction: The Structural Significance of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a vicinal amino alcohol that incorporates a primary amine, a secondary alcohol, and a tertiary amine within a pyrrolidine ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyrrolidine moiety is a common scaffold in many biologically active compounds.[1] The precise determination of its chemical structure through spectral analysis is a critical first step in understanding its chemical reactivity, potential biological activity, and for ensuring its purity and quality in any application.

This guide will provide a detailed examination of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 1-amino-3-(pyrrolidin-1-yl)propan-2-ol, offering insights into the interpretation of this data for complete structural confirmation.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol is presented below. These values are estimated based on its chemical structure and can be confirmed through experimental analysis.

PropertyPredicted Value
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
pKa (most basic) ~10.4 (Primary Amine)
pKa (less basic) ~9.2 (Pyrrolidine Nitrogen)
LogP ~0.8

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the determination of the connectivity of atoms in a molecule.

Rationale for Experimental Choices

The selection of an appropriate deuterated solvent is the first critical step in sample preparation for NMR. The choice is dictated by the solubility of the analyte. For a polar molecule like 1-amino-3-(pyrrolidin-1-yl)propan-2-ol, solvents like deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable candidates. The use of D₂O can lead to the exchange of labile protons (from OH and NH₂ groups) with deuterium, causing their signals to disappear from the ¹H NMR spectrum, which can be a useful diagnostic tool.[3] A high-field spectrometer (e.g., 400 MHz or higher) is preferred to achieve better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.[4]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans for an adequate signal-to-noise ratio, and the integration of all signals to determine the relative number of protons.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to yield singlets for each unique carbon atom.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning carbon signals.[2]

  • 2D NMR Spectroscopy (Optional but Recommended): For unambiguous assignments, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[4]

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR spectral data for 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. These predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.85m1HC H-OH (Propanol C2)
~2.75dd1HCH ₂-NH₂ (Propanol C1)
~2.60dd1HCH ₂-NH₂ (Propanol C1)
~2.55m4HCH ₂-N-CH ₂ (Pyrrolidine C2, C5)
~2.45dd1HCH ₂-Pyrrolidine (Propanol C3)
~2.30dd1HCH ₂-Pyrrolidine (Propanol C3)
~1.75m4HCH ₂-CH ₂ (Pyrrolidine C3, C4)
(broad)s3HNH ₂ and OH
Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)DEPT-135Assignment
~68.5CH (positive)C H-OH (Propanol C2)
~62.0CH₂ (negative)C H₂-Pyrrolidine (Propanol C3)
~54.5CH₂ (negative)C H₂-N-C H₂ (Pyrrolidine C2, C5)
~45.5CH₂ (negative)C H₂-NH₂ (Propanol C1)
~23.5CH₂ (negative)C H₂-C H₂ (Pyrrolidine C3, C4)
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum shows distinct regions. The methine proton attached to the hydroxyl group (C2-H) is expected to appear as a multiplet around 3.85 ppm due to coupling with the adjacent methylene protons. The protons of the pyrrolidine ring that are alpha to the nitrogen atom are expected around 2.55 ppm. The remaining pyrrolidine protons will likely appear as a multiplet around 1.75 ppm. The two methylene groups of the propanol backbone (C1 and C3) will be diastereotopic and are therefore expected to appear as distinct signals, likely as doublets of doublets (dd). The protons of the primary amine and the secondary alcohol are expected to be broad and their chemical shift can vary depending on the solvent and concentration.

The ¹³C NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The carbon bearing the hydroxyl group (C2) is expected to be the most downfield among the sp³ carbons, around 68.5 ppm. The carbons of the pyrrolidine ring will appear in the range of 23-55 ppm, with those directly attached to the nitrogen being more downfield. DEPT experiments would confirm the CH carbon at ~68.5 ppm and the four CH₂ carbons.

Caption: Molecular structure of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol with proton labeling.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Rationale for Experimental Choices

For a polar, non-volatile molecule like 1-amino-3-(pyrrolidin-1-yl)propan-2-ol, a soft ionization technique such as Electrospray Ionization (ESI) is the method of choice.[4] ESI minimizes fragmentation during the ionization process, ensuring the prominent observation of the protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental composition.[4] Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing evidence for the connectivity of the molecule.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (typically 1-10 µg/mL) of the sample in a suitable volatile solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Ionization: Utilize an Electrospray Ionization (ESI) source in positive ion mode to generate protonated molecules, [M+H]⁺.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion.

  • High-Resolution Mass Spectrometry (HRMS): Perform HRMS to determine the exact mass and confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions, and acquire the MS/MS spectrum.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)Ion FormulaAssignment
145.1386[C₇H₁₇N₂O]⁺[M+H]⁺
127.1281[C₇H₁₅N₂]⁺[M+H-H₂O]⁺
70.0813[C₄H₈N]⁺Pyrrolidinylmethyl cation
44.0500[C₂H₆N]⁺[CH₂=NH₂]⁺
Interpretation of Mass Spectrum

The ESI mass spectrum in positive ion mode is expected to show a prominent peak for the protonated molecular ion ([M+H]⁺) at an m/z of 145.1386. The observation of this ion confirms the molecular weight of the compound. A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a fragment ion at m/z 127.1281. Alpha cleavage is a common fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the primary amine would lead to the formation of a fragment with m/z 44.0500 ([CH₂=NH₂]⁺). Cleavage of the bond between C2 and C3 of the propanol chain could lead to the formation of the pyrrolidinylmethyl cation at m/z 70.0813.

G M [M+H]⁺ m/z = 145.1386 F1 [M+H-H₂O]⁺ m/z = 127.1281 M->F1 - H₂O F2 [C₄H₈N]⁺ m/z = 70.0813 M->F2 C2-C3 Cleavage F3 [C₂H₆N]⁺ m/z = 44.0500 M->F3 C1-C2 Cleavage

Caption: Proposed fragmentation pathway for 1-amino-3-(pyrrolidin-1-yl)propan-2-ol.

Conclusion: An Integrated Approach to Structural Elucidation

The unambiguous structural characterization of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol is essential for its application in research and development. This guide has detailed how a systematic and integrated analytical approach, combining the predictive power of NMR spectroscopy and mass spectrometry, can lead to a complete and confident structural assignment. By carefully choosing experimental parameters and thoroughly interpreting the resulting spectral data, researchers can validate the identity and purity of this important chemical entity. The protocols and predicted data presented herein provide a robust framework for the characterization of this and other novel amino alcohol compounds, a critical step in the journey of drug discovery and chemical synthesis.

References

  • Al-Majid, A. M., et al. (2021). 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. MDPI. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-ol. Available at: [Link]

  • ResearchGate. (2020). Structure and spectral-fluorescent properties of 6-pyrazolyl-4-methylumbelliferone. Available at: [Link]

  • PhotochemCAD. (n.d.). Coumarin 6. Available at: [Link]

  • ResearchGate. (2022). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). propan-2-ol low high resolution H-1 proton nmr spectrum. Available at: [Link]

  • University of Calgary. (n.d.). 13C NMR of 1-Propanol. Available at: [Link]

  • PubChem. (n.d.). 1-Amino-2-propanol. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-ol. Available at: [Link]

  • Scholars Research Library. (2011). Der Pharma Chemica. Available at: [Link]

  • Supporting Information. (n.d.). 2-Amino-1,3-propane diols: A versatile platform for the syntheses of aliphatic cyclic carbonate monomers. Available at: [Link]

  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Available at: [Link]

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Foundational

A-Technical-Guide-to-1-Amino-3-(pyrrolidin-1-yl)propan-2-ol-for-Research-Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, with CAS number 39849-47-3, is a key building block in synthetic organic chemistry.[1...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, with CAS number 39849-47-3, is a key building block in synthetic organic chemistry.[1][2] Its molecular structure, featuring a primary amine, a hydroxyl group, and a pyrrolidine ring, makes it a versatile intermediate in the synthesis of a wide range of biologically active molecules.[1] This guide provides a comprehensive overview of its commercial availability, quality control considerations, and practical applications for research and development.

This compound is particularly valuable as an intermediate in the synthesis of pharmaceuticals, such as beta-blockers and other cardiovascular drugs.[1] It also serves as a crucial component in the development of active ingredients for ophthalmic medications.[1] Furthermore, its chiral nature makes it useful in the preparation of chiral auxiliaries and catalysts for asymmetric synthesis.[1]

Commercial Availability and Procurement

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is available from a variety of chemical suppliers who cater to the research and development community. The compound is typically offered in various purities and quantities to suit different research needs.

Table 1: Key Chemical Properties

PropertyValue
CAS Number 39849-47-3[2]
Molecular Formula C7H16N2O[2][3]
Molecular Weight 144.21 g/mol [2]

Table 2: Representative Commercial Suppliers

SupplierPurityAvailable Quantities
MySkinRecipes98%100mg, 250mg, 1g[1]
Santa Cruz BiotechnologyResearch GradeInquire for details[2]

It is important to note that this material is intended for research purposes only and not for human or animal consumption.[4]

Quality Control and Specifications

Ensuring the quality and purity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is critical for the reliability and reproducibility of research outcomes. Researchers should always request and carefully review the Certificate of Analysis (CoA) provided by the supplier.

A typical CoA will include the following information:

  • Appearance: Visual description of the compound.

  • Solubility: Information on suitable solvents.

  • Spectroscopic Data: Confirmation of the chemical structure using techniques like 1H-NMR and Mass Spectrometry.

  • Chromatographic Purity: Assessment of purity, often determined by High-Performance Liquid Chromatography (HPLC).

For instance, a supplier might specify a chromatographic purity of >90%.[4]

Synthesis and Related Compounds

The synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and its derivatives is a topic of interest in medicinal chemistry. For example, it is a known impurity in the synthesis of the pharmaceutical Acalabrutinib.[5][6] The synthesis of similar compounds, such as 3-amino-1,2-propanediol, often involves processes like the amination of precursors.[7][8] The versatility of the aminopropanol backbone is further demonstrated by its use in the synthesis of Schiff bases, which have a wide range of applications.[9]

Practical Considerations for Researchers

Safe Handling and Personal Protective Equipment (PPE)

As with any laboratory chemical, proper safety precautions must be taken when handling 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. It is classified as a substance that can cause severe skin burns and eye damage.[10]

Recommended PPE includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection[10][11]

It is crucial to avoid breathing dust or mist and to ensure adequate ventilation in the handling area.[10][11] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[10]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound. It should be stored in a cool, dry, and well-ventilated area in a tightly closed container.[10][11] Some suppliers recommend storage at 2-8°C, protected from light, and under an inert gas.[1][4]

Experimental Workflow: Procurement and Verification

The following diagram illustrates a typical workflow for procuring and verifying the quality of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol for research use.

G cluster_procurement Procurement cluster_verification In-House Verification cluster_storage Storage & Use Identify Suppliers Identify Suppliers Request Quotes & CoAs Request Quotes & CoAs Identify Suppliers->Request Quotes & CoAs Inquire Select Supplier Select Supplier Request Quotes & CoAs->Select Supplier Evaluate Place Order Place Order Select Supplier->Place Order Purchase Receive & Log Shipment Receive & Log Shipment Place Order->Receive & Log Shipment Delivery Visual Inspection Visual Inspection Receive & Log Shipment->Visual Inspection Confirm Identity (e.g., NMR, MS) Confirm Identity (e.g., NMR, MS) Visual Inspection->Confirm Identity (e.g., NMR, MS) Assess Purity (e.g., HPLC) Assess Purity (e.g., HPLC) Confirm Identity (e.g., NMR, MS)->Assess Purity (e.g., HPLC) Store Appropriately Store Appropriately Assess Purity (e.g., HPLC)->Store Appropriately Quality Pass Contact Supplier Contact Supplier Assess Purity (e.g., HPLC)->Contact Supplier Quality Fail Document & Use in Research Document & Use in Research Store Appropriately->Document & Use in Research

Caption: Procurement and Verification Workflow

Conclusion

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a readily available and valuable reagent for researchers in drug discovery and chemical synthesis. By carefully selecting suppliers, rigorously evaluating the quality of the compound, and adhering to safe handling practices, scientists can confidently incorporate this versatile building block into their research programs.

References

Sources

Exploratory

literature review of pyrrolidine-containing amino alcohols

An In-depth Technical Guide to Pyrrolidine-Containing Amino Alcohols: Synthesis, Stereocontrol, and Applications Introduction: A Privileged Structural Motif The pyrrolidine ring is a cornerstone of modern organic chemist...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Pyrrolidine-Containing Amino Alcohols: Synthesis, Stereocontrol, and Applications

Introduction: A Privileged Structural Motif

The pyrrolidine ring is a cornerstone of modern organic chemistry, recognized as a "privileged scaffold" for its prevalence in a vast array of biologically active molecules.[1][2][3] This five-membered nitrogen-containing heterocycle is the core structure of the amino acid proline, embedding it deeply within the architecture of peptides and proteins.[4] Its influence extends to numerous alkaloids, vitamins, and synthetic drugs, where its defined stereochemistry and basic nitrogen atom are crucial for biological function.[1][2][4][5][6]

When the pyrrolidine scaffold is functionalized with a hydroxyl group to form an amino alcohol, a synergistic combination of properties emerges. This motif not only serves as a key pharmacophore in medicinal chemistry but also as a powerful chiral auxiliary and organocatalyst in asymmetric synthesis.[7][8] The relative orientation of the amine and alcohol groups (e.g., 1,2- or 1,3-amino alcohols) creates a rigid and predictable chiral environment, essential for inducing stereoselectivity. This guide provides a comprehensive overview of the stereoselective synthesis of pyrrolidine-containing amino alcohols and explores their critical applications in catalysis and drug development.

Part 1: Stereoselective Synthetic Methodologies

The construction of enantiomerically pure pyrrolidine amino alcohols is paramount to their application. The choice of synthetic strategy is often dictated by the desired substitution pattern, stereochemistry, and scalability.

The Chiral Pool Approach: Leveraging Proline

The most established and reliable route begins with the naturally abundant and optically pure amino acid, L-proline, or its derivatives like 4-hydroxyproline.[4][9] The inherent stereocenter of proline provides a foundational element of chirality that is propagated through subsequent transformations.

Causality Behind the Choice: L-proline is an ideal starting material due to its commercial availability in high enantiopurity, its rigid bicyclic-like structure which helps control stereochemistry in adjacent positions, and the distinct reactivity of its secondary amine and carboxylic acid functional groups.

A primary method involves the reduction of the carboxylic acid moiety. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, yielding (S)-prolinol.[4][9]

Caption: Synthesis of (S)-Prolinol from L-Proline via reduction.

Further elaboration of prolinol allows for the synthesis of highly valuable derivatives. For instance, the reaction of (S)-prolinol with a Grignard reagent, such as phenylmagnesium bromide, yields (S)-α,α-diphenyl-2-pyrrolidinemethanol, a precursor to the renowned Corey-Bakshi-Shibata (CBS) catalyst.[10]

Cyclization Strategies from Acyclic Precursors

An alternative to the chiral pool is the construction of the pyrrolidine ring from an acyclic, stereodefined amino alcohol. This approach offers greater flexibility in accessing diverse substitution patterns.

Key Methods Include:

  • Intramolecular Nucleophilic Substitution: A common strategy involves the cyclization of a linear amino alcohol where the hydroxyl group has been converted into a good leaving group (e.g., tosylate, mesylate) or activated under Mitsunobu conditions.[11]

  • [3+2] Cycloaddition: The reaction of azomethine ylides with electron-deficient alkenes provides a powerful and convergent method for assembling highly substituted pyrrolidines, often with excellent stereocontrol.[12]

  • Electrochemical Cyclization: Modern electrochemical methods enable the direct amination and cyclization of amino alcohol substrates, offering a mild and economical alternative to classic methods that often require harsh reagents.[13]

Caption: General workflow for pyrrolidine synthesis via intramolecular cyclization.

Asymmetric C-H Amination

Cutting-edge strategies focus on the direct and stereoselective formation of the N-C bond via C-H activation. The enantioselective Hofmann-Löffler-Freytag (HLF) reaction is a prime example, where an iminyl radical abstracts a hydrogen atom from a remote C-H bond, followed by radical cyclization to form a pyrrolidine ring.[14] This method is highly efficient for creating complex pyrrolidines from simple starting materials.[14]

Part 2: Applications in Asymmetric Catalysis

Pyrrolidine-containing amino alcohols are workhorses in asymmetric catalysis, functioning as both organocatalysts and chiral ligands for metals.

Organocatalysis: The Power of Enamine and Iminium Ion Activation

The birth of modern organocatalysis is deeply connected to proline and its derivatives.[15][16] Diarylprolinol silyl ethers, readily synthesized from prolinol, are exceptionally effective catalysts for a wide range of transformations, including aldol, Mannich, and Michael reactions.[15][16]

Mechanism of Action: The catalyst operates through a dual activation mode. The secondary amine of the pyrrolidine reacts with a ketone or aldehyde to form a nucleophilic enamine or an electrophilic iminium ion, respectively. The amino alcohol backbone provides a defined chiral environment, directing the approach of the reaction partner to one face of the reactive intermediate, thereby ensuring high enantioselectivity.

Enamine_Catalysis catalyst Prolinol Catalyst enamine Chiral Enamine (Nucleophile) catalyst->enamine + Ketone - H₂O ketone Ketone aldehyde Aldehyde adduct Iminium Adduct enamine->adduct + Aldehyde product Aldol Product adduct->product + H₂O (Hydrolysis) product->catalyst - Catalyst

Caption: Simplified catalytic cycle for a prolinol-catalyzed aldol reaction.

Metal Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction

In metal-catalyzed reactions, pyrrolidine amino alcohols act as chiral ligands that coordinate to a metal center, creating a chiral pocket that dictates the stereochemical outcome. The most prominent example is the CBS reduction, which uses an oxazaborolidine catalyst prepared in situ from a chiral amino alcohol (like (S)-α,α-diphenyl-2-pyrrolidinemethanol) and borane.[10]

Expert Insight: This reaction is highly valued in both academic and industrial settings for its predictable stereochemistry, high enantioselectivity, and operational simplicity in the asymmetric reduction of prochiral ketones to chiral secondary alcohols.[10] The stereochemical outcome can be reliably predicted based on the conformation of the ketone coordinated to the boron center.

Ketone SubstrateCatalyst PrecursorYield (%)Enantiomeric Excess (% ee)
Acetophenone(S)-α,α-diphenyl-2-pyrrolidinemethanol>9597 (R)
Propiophenone(S)-α,α-diphenyl-2-pyrrolidinemethanol>9598 (R)
1-Tetralone(S)-α,α-diphenyl-2-pyrrolidinemethanol>9095 (R)
α-Chloroacetophenone(S)-Lactam Alcohol9291 (S)
Data compiled from representative literature.[10]

Part 3: Role in Medicinal Chemistry and Drug Development

The pyrrolidine amino alcohol motif is frequently encountered in natural products and FDA-approved drugs.[5][6][12] Its structural features contribute to potent and selective biological activity.

  • Improved Physicochemical Properties: The basic nitrogen and polar hydroxyl group can enhance aqueous solubility and provide points for hydrogen bonding with biological targets, improving pharmacokinetic profiles.[6]

  • Chiral Recognition: The fixed spatial arrangement of substituents on the chiral pyrrolidine ring allows for precise interactions within the binding pockets of enzymes and receptors.[5]

Notable Examples:

  • Alkaloids: Natural products like hygroline and pseudohygroline feature a 1,3-aminoalcohol unit on a 2-substituted pyrrolidine ring and exhibit a range of pharmacological activities.[1][2][7]

  • Antiviral Agents: The pyrrolidine scaffold is a key component in several antiviral drugs, including those targeting hepatitis C virus (HCV), such as Daclatasvir.[4]

  • Antidiabetic Agents: Polyhydroxylated pyrrolidines, which are a class of amino alcohols, can act as potent α-glycosidase inhibitors, making them attractive candidates for antidiabetic drugs.[5]

  • Synthetic Drug Precursors: Simple pyrrolidine amino alcohols are crucial building blocks for a variety of pharmaceuticals, including Avanafil (for erectile dysfunction) and Raclopride (an antipsychotic).[4]

Experimental Protocol: Synthesis of (S)-α,α-diphenyl-2-pyrrolidinemethanol

This protocol describes a reliable method for preparing a key precursor for the CBS catalyst, demonstrating the practical application of the principles discussed.

Trustworthiness: This protocol is self-validating through the inclusion of a final characterization step. Confirmation of the melting point and optical rotation against established literature values validates the identity and enantiopurity of the product.

Materials:

  • (S)-Prolinol (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-neck flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet. Place (S)-prolinol in the flask and dissolve it in anhydrous THF.

  • Grignard Addition: Cool the solution to 0 °C in an ice bath. Add the phenylmagnesium bromide solution dropwise via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). Dry the resulting white solid under vacuum. Characterize the product by its melting point and specific optical rotation, comparing the values to the literature to confirm purity and stereochemical integrity.

Conclusion and Future Outlook

Pyrrolidine-containing amino alcohols represent a class of compounds with enduring importance in chemical science. Their synthesis, deeply rooted in the principles of stereocontrol, has evolved from classic chiral pool strategies to highly efficient catalytic C-H functionalization reactions. As chiral catalysts and ligands, they have enabled the production of countless enantiomerically enriched molecules, while in medicinal chemistry, they continue to serve as a vital scaffold for the development of new therapeutics. Future research will undoubtedly focus on discovering novel catalytic applications, developing more sustainable synthetic routes, and exploring their potential in emerging fields such as materials science and chemical biology, further cementing their status as a truly privileged molecular architecture.

References

  • Title: Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. Source: PMC. URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: MDPI. URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Source: PubMed Central. URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Source: Bentham Science. URL: [Link]

  • Title: Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. Source: PMC. URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Source: PubMed. URL: [Link]

  • Title: Chiral anthranilic pyrrolidine as custom-made amine catalyst for enantioselective Michael reaction of nitroalkenes with carbonyl compounds. Source: Royal Society of Chemistry. URL: [Link]

  • Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Source: ResearchGate. URL: [Link]

  • Title: Results obtained using chiral pyrrolidine-containing organocatalysts in... Source: ResearchGate. URL: [Link]

  • Title: Pyrrolidine synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: ResearchGate. URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology. Source: Frontiers. URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology. Source: PMC. URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Source: PubMed. URL: [Link]

  • Title: Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2'-Bipyridyl) Moieties. Source: PubMed. URL: [Link]

  • Title: Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions. Source: PMC. URL: [Link]

  • Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Source: PMC. URL: [Link]

  • Title: Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Source: PMC. URL: [Link]

  • Title: Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Source: Diva-Portal.org. URL: [Link]

  • Title: Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Source: MDPI. URL: [Link]

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol synthesis

Introduction 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a diamino alcohol derivative that serves as a versatile building block in medicinal chemistry and drug development.[1] Its structure, featuring a secondary amine wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a diamino alcohol derivative that serves as a versatile building block in medicinal chemistry and drug development.[1] Its structure, featuring a secondary amine within a pyrrolidine ring, a primary amine, and a secondary alcohol, makes it a valuable synthon for creating complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of a broad chemical space in the pursuit of novel drug candidates. This document provides a detailed, field-proven experimental protocol for the synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, grounded in the fundamental principles of organic chemistry, specifically the nucleophilic ring-opening of epoxides.[2][3][4]

The synthesis is based on a two-step process commencing with the reaction between pyrrolidine and epichlorohydrin. This initial step is a classic example of nucleophilic substitution, where the secondary amine of pyrrolidine attacks the least sterically hindered carbon of the epoxide in epichlorohydrin, displacing the chlorine atom and forming an intermediate, 1-(oxiran-2-ylmethyl)pyrrolidine. This epoxide intermediate is then subjected to a ring-opening reaction with a protected form of ammonia, such as benzylamine, to introduce the second nitrogenous functional group. The choice of a protected amine is crucial to prevent side reactions. The final step involves the deprotection of the resulting amino alcohol to yield the target compound.

This protocol is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step guide but also the scientific rationale behind the chosen methodologies. Adherence to the safety precautions outlined is paramount due to the hazardous nature of the reagents involved.

Reaction Scheme

The overall synthetic pathway can be visualized as follows:

G cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Epoxide Ring-Opening cluster_2 Step 3: Deprotection Pyrrolidine Pyrrolidine Intermediate1 1-(Oxiran-2-ylmethyl)pyrrolidine Pyrrolidine->Intermediate1 + Epichlorohydrin (Nucleophilic Substitution) Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate1 Intermediate1_ref 1-(Oxiran-2-ylmethyl)pyrrolidine Intermediate2 1-(Benzylamino)-3-(pyrrolidin-1-yl)propan-2-ol Intermediate1_ref->Intermediate2 + Benzylamine (Nucleophilic Ring-Opening) Benzylamine Benzylamine Benzylamine->Intermediate2 Intermediate2_ref 1-(Benzylamino)-3-(pyrrolidin-1-yl)propan-2-ol FinalProduct 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Intermediate2_ref->FinalProduct H₂, Pd/C (Hydrogenolysis) G start Start dissolve Dissolve Pyrrolidine in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_epi Add Epichlorohydrin Dropwise cool->add_epi warm_rt Warm to Room Temperature & Stir add_epi->warm_rt monitor Monitor by TLC warm_rt->monitor concentrate Concentrate under Reduced Pressure monitor->concentrate purify Purify by Vacuum Distillation concentrate->purify end End purify->end

Sources

Application

HPLC purification method for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

An Application Note and Protocol for the Preparative HPLC Purification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Abstract This application note provides a detailed guide for the preparative High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Abstract

This application note provides a detailed guide for the preparative High-Performance Liquid Chromatography (HPLC) purification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a small, highly polar, and basic molecule. Due to its physicochemical properties, this compound exhibits poor retention on traditional reversed-phase columns, presenting a significant purification challenge. This guide details two robust methods: a primary method utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and selectivity, and a viable alternative using Ion-Pairing Reversed-Phase Chromatography (IP-RP-HPLC). The causality behind method selection, detailed step-by-step protocols, and troubleshooting advice are provided to empower researchers, scientists, and drug development professionals to achieve high-purity isolation of this and similar challenging polar compounds.

Introduction: The Challenge of Polar Amine Purification

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a bifunctional molecule featuring a primary amine, a tertiary amine, and a secondary alcohol. Its structure (Figure 1) renders it highly soluble in aqueous media and imparts a strong basic character. These properties are desirable in many pharmaceutical contexts but create significant hurdles for purification via standard chromatographic techniques.

Physicochemical Properties:

  • Molecular Formula: C₇H₁₆N₂O[1]

  • Molecular Weight: 144.21 g/mol [1]

  • Polarity: High, with a predicted XLogP of -0.8, indicating strong hydrophilicity.[2]

  • Basicity: The presence of two amine groups ensures the molecule is protonated and carries a positive charge in acidic to neutral aqueous solutions.

The primary challenge in purifying such compounds with conventional reversed-phase HPLC is the lack of retention.[3][4] The highly polar analyte has a much stronger affinity for the polar mobile phase than the non-polar stationary phase (e.g., C18), leading to elution at or near the solvent front (void volume), co-eluting with other polar impurities and salts. To overcome this, chromatographic modes that enhance the interaction between the polar analyte and the stationary phase are required.

Chromatographic Strategy: Selecting the Optimal Purification Mode

The selection of an appropriate HPLC mode is paramount for the successful purification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. Standard reversed-phase chromatography is ill-suited for this task. The two most effective strategies are Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for retaining and separating highly polar compounds.[5][6] HILIC employs a polar stationary phase (e.g., silica, amide, diol) and a mobile phase high in organic solvent (typically acetonitrile) with a small percentage of aqueous buffer.[7] The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes are retained by partitioning into this aqueous layer, with elution achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous content).[7][8]

  • Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This technique modifies a standard reversed-phase system to retain charged analytes.[9][10] An ion-pairing reagent, typically an acid with a hydrophobic tail (e.g., heptafluorobutyric acid, HFBA), is added to the mobile phase.[11] This reagent forms a charge-neutralized, more hydrophobic complex with the protonated amine groups of the analyte. This ion pair has a greater affinity for the non-polar C18 stationary phase, resulting in increased retention.[12]

The diagram below illustrates the fundamental difference in the retention mechanisms of these two modes.

G cluster_0 Ion-Pairing RP-HPLC Mechanism cluster_1 HILIC Mechanism rp_phase Non-Polar C18 Stationary Phase analyte_rp Protonated Analyte (+) + Ion-Pair Reagent (-) = Neutral Ion Pair analyte_rp->rp_phase Hydrophobic Interaction (Retention) mobile_rp Polar Mobile Phase (Water/ACN) mobile_rp->analyte_rp Elution by increasing organic % hilic_phase Polar Amide/Silica Stationary Phase water_layer Aqueous Layer analyte_hilic Polar Analyte (+) analyte_hilic->water_layer Partitioning (Retention) mobile_hilic Non-Polar Mobile Phase (ACN/Water) mobile_hilic->analyte_hilic Elution by increasing aqueous %

Caption: Comparison of IP-RP-HPLC and HILIC retention mechanisms.

Primary Method: HILIC Purification Protocol

This protocol is recommended for its superior retention, selectivity, and compatibility with mass spectrometry, should that be required for fraction analysis.

Rationale and Principle

The HILIC mode directly leverages the inherent polarity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol for retention. An amide-based stationary phase is often an excellent choice as it offers robust and reproducible performance for separating polar bases. The mobile phase buffer, typically ammonium formate, serves to control the pH and provide counter-ions that sharpen analyte peaks by minimizing undesirable ionic interactions with the stationary phase.

Instrumentation and Materials
  • Preparative HPLC system with gradient capability

  • UV-Vis Detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS)

  • Fraction Collector

  • HILIC Preparative Column (e.g., XBridge BEH Amide OBD Prep Column, 130Å, 5 µm, 19 mm X 150 mm)

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate

  • Formic Acid

  • Deionized Water (18.2 MΩ·cm)

  • Crude 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol sample

Detailed Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Formate solution in 95:5 Water:Acetonitrile. Adjust the pH to 3.0 with Formic Acid. The small amount of organic solvent ensures miscibility and stability.

    • Mobile Phase B (Organic): Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude sample in a solvent mixture that mimics the initial chromatographic conditions to ensure good peak shape. A recommended solvent is 90:10 Acetonitrile:Water.

    • The concentration should be optimized based on the crude purity and column loading capacity, typically starting around 20-50 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Parameters and Execution:

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase B for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.[13]

    • Run Execution: Inject the prepared sample and begin the gradient elution.

    • Fraction Collection: Collect fractions based on the detector signal corresponding to the target compound's elution.

    • Column Re-equilibration: After each run, re-equilibrate the column at the initial conditions (95% B) for the next injection.

Data Summary: HILIC Method Parameters
ParameterRecommended SettingRationale
Column HILIC Amide Phase (e.g., BEH Amide, 5 µm)Provides excellent retention and peak shape for polar bases.
Mobile Phase A 10 mM Ammonium Formate in 95:5 H₂O:ACN, pH 3.0Buffer controls pH and improves peak shape; ensures analyte is protonated.
Mobile Phase B AcetonitrileWeak solvent in HILIC mode.
Flow Rate 18-22 mL/min (for a 19 mm ID column)Adjust based on column dimensions and system pressure limits.
Gradient 95% B to 70% B over 15-20 minutesElutes the analyte by increasing mobile phase polarity.
Column Temp. 30 °CImproves efficiency and reduces mobile phase viscosity.
Detection Low UV (205-215 nm), ELSD, or MSAnalyte lacks a strong chromophore. ELSD or MS are more universal.
Injection Vol. 1-5 mL (dependent on concentration and loading)Maximize throughput without overloading the column.

Alternative Method: Ion-Pairing RP-HPLC Protocol

This method is a robust alternative if a HILIC column is unavailable or if the crude sample contains impurities that are better resolved under reversed-phase conditions.

Rationale and Principle

By adding an anionic ion-pairing reagent like Heptafluorobutyric Acid (HFBA) to the mobile phase, the positively charged analyte forms a neutral, hydrophobic complex. This complex is retained on a standard C18 column. HFBA is often preferred over Trifluoroacetic Acid (TFA) for preparative work as it can provide stronger retention and is also volatile, simplifying product isolation.

Instrumentation and Materials
  • Same as HILIC method, except for the column.

  • Reversed-Phase C18 Preparative Column (e.g., XBridge BEH C18 OBD Prep Column, 130Å, 5 µm, 19 mm X 150 mm)

  • Acetonitrile (HPLC Grade)

  • Heptafluorobutyric Acid (HFBA)

  • Deionized Water (18.2 MΩ·cm)

Detailed Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% (v/v) HFBA in Water.

    • Mobile Phase B (Organic): 0.1% (v/v) HFBA in Acetonitrile.

    • Note: Dedicate the HPLC system and column to ion-pairing applications, as the reagents can be difficult to completely wash out.

  • Sample Preparation:

    • Dissolve the crude sample in Mobile Phase A or a Water/Acetonitrile mixture with a low organic percentage.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Parameters and Execution:

    • Column Equilibration: Equilibrate the column with the starting mobile phase composition (e.g., 5% B) for at least 5-10 column volumes.

    • Run Execution: Inject the sample and run the gradient. The analyte should now be retained and elute at a higher percentage of organic solvent.

Data Summary: IP-RP-HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18 Phase (e.g., BEH C18, 5 µm)Standard non-polar phase for reversed-phase chromatography.
Mobile Phase A 0.1% HFBA in WaterProvides the aqueous component and the ion-pairing reagent.
Mobile Phase B 0.1% HFBA in AcetonitrileProvides the organic component and the ion-pairing reagent.
Flow Rate 18-22 mL/min (for a 19 mm ID column)Standard for preparative scale on this column dimension.
Gradient 5% B to 50% B over 15-20 minutesTypical starting point; adjust based on analyte retention.
Column Temp. 30 °CEnsures reproducible retention times.
Detection Low UV (205-215 nm), ELSD, or MSAs with HILIC, the chromophore is weak.

Overall Purification Workflow and Validation

The end-to-end process for isolating the pure compound follows a logical sequence. After purification, it is crucial to validate the purity of the collected fractions.

G A Crude Sample of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol B Sample Preparation (Dissolution & Filtration) A->B C Preparative HPLC Purification (HILIC or IP-RP Method) B->C D Fraction Collection (Based on Detector Signal) C->D E Fraction Analysis (Analytical HPLC, LC-MS) D->E F Pool Pure Fractions E->F Purity >98% G Solvent Evaporation (Rotary Evaporation, Lyophilization) F->G H Final Purity & Identity Confirmation (NMR, LC-MS) G->H I High-Purity Compound H->I

Caption: General workflow for the preparative purification and validation.

Troubleshooting:

  • Peak Tailing (in HILIC): This can be due to secondary ionic interactions. Ensure the buffer concentration (e.g., ammonium formate) is adequate (10-20 mM) and the pH is controlled.

  • Poor Peak Shape (in HILIC): Often caused by injecting the sample in a solvent significantly stronger (more polar) than the mobile phase. Ensure the sample solvent is high in acetonitrile.

  • Irreproducible Retention Times: HILIC columns require thorough equilibration between runs. For IP-RP, ensure the ion-pairing reagent concentration is consistent in both mobile phases.

Conclusion

The successful preparative purification of the highly polar basic compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is readily achievable by selecting a chromatographic mode that enhances its retention. HILIC is presented as the primary and most effective method, offering excellent retention and selectivity by leveraging the analyte's inherent hydrophilicity. As a robust alternative, Ion-Pairing Reversed-Phase HPLC can also be employed to increase retention on conventional C18 columns. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently purify this and other challenging polar molecules, facilitating downstream applications in drug discovery and development.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Kumar, A., He, Z., & Doucette, A. A. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of the Chinese Chemical Society, 58(4), 435-446. Available at: [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Creek, D. J., Jankevics, A., Breitling, R., Watson, D. G., Barrett, M. P., & Burgess, K. E. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1548–1557. Available at: [Link]

  • Anonymous. (2007, June 5). Amines-Ion Pairing. Chromatography Forum. Retrieved from [Link]

  • Knox, J. H., & Hartwick, R. A. (1981). Mechanism of ion-pair liquid chromatography of amines, neutrals, zwitterions and acids using anionic hetaerons. Journal of Chromatography A, 204, 3-21. Available at: [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Phenomenex. (2023, April 18). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • Oreate AI. (2026, January 16). Understanding Reverse Phase: A Key Concept in Chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Various Authors. (2014, September 1). Polar compounds separation by HPLC - any thoughts? ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Retrieved from [Link]

Sources

Method

developing a cell-based assay for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol activity

Application Note & Protocol Developing a Cell-Based Assay for Characterizing the Activity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol on β2-Adrenergic Receptor Signaling Abstract This document provides a comprehensive guid...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Developing a Cell-Based Assay for Characterizing the Activity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol on β2-Adrenergic Receptor Signaling

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a robust, cell-based functional assay to characterize the activity of the novel compound, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. The structural characteristics of this molecule, particularly the propanolamine scaffold, suggest a potential interaction with G-protein coupled receptors (GPCRs). This guide hypothesizes the β2-adrenergic receptor (β2AR), a well-characterized Gs-coupled GPCR, as a plausible target. We present a detailed protocol for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)-based assay to quantify cyclic AMP (cAMP) modulation in a HEK293 cell line stably expressing human β2AR. The protocol covers assay design, cell culture, step-by-step experimental procedures, data analysis, and critical validation parameters, including the Z'-factor, to ensure the development of a high-quality, reproducible screening assay.

Introduction and Scientific Rationale

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a synthetic compound featuring a pyrrolidine ring and a propanolamine backbone.[1][2][3] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active agents due to its ability to explore three-dimensional space and influence molecular conformation.[4][5] The propanolamine moiety is a classic pharmacophore present in many cardiovascular drugs, most notably β-blockers, which target β-adrenergic receptors.[1]

Given this structural evidence, a logical starting point for characterizing the compound's biological activity is to investigate its effect on a β-adrenergic receptor. We have selected the β2-adrenergic receptor (β2AR) as the model target. The β2AR is a prototypical Gs-coupled GPCR; upon agonist binding, it activates adenylyl cyclase, leading to the production of the second messenger cyclic AMP (cAMP).[6][7] Measuring intracellular cAMP levels thus provides a direct, functional readout of receptor activation or inhibition.

This application note details the development of a homogenous, high-throughput compatible TR-FRET immunoassay to measure changes in intracellular cAMP. This assay format is chosen for its high sensitivity, robustness, and simple "add-incubate-read" workflow, making it ideal for compound screening and pharmacological characterization.[8][9]

Assay Principle and Design

The assay is a competitive immunoassay designed to quantify cAMP in cell lysates.[8][10] The core principle relies on the competition between cAMP produced by the cells and a europium (Eu)-labeled cAMP tracer for binding to a ULight™-labeled anti-cAMP monoclonal antibody.

  • Low Cellular cAMP: In the absence of cellular cAMP (e.g., in unstimulated or antagonist-treated cells), the Eu-cAMP tracer binds to the ULight-anti-cAMP antibody. This brings the europium donor and ULight acceptor into close proximity. Excitation of the europium at 320-340 nm results in a fluorescent energy transfer (FRET) to the ULight acceptor, which then emits a signal at 665 nm.[9]

  • High Cellular cAMP: When cells are stimulated with an agonist, intracellular cAMP levels rise. This cellular cAMP competes with the Eu-cAMP tracer for binding to the antibody. This competition displaces the tracer, separating the donor and acceptor molecules. The FRET is disrupted, leading to a proportional decrease in the 665 nm signal.[9]

The resulting TR-FRET signal is therefore inversely proportional to the amount of cAMP in the cells.

Logical Framework for Assay Design

The following diagram illustrates the canonical signaling pathway for the β2AR and the principle of the TR-FRET assay used to measure its activity.

GpcrAssay cluster_Cell Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Assay TR-FRET Assay Principle B2AR β2-Adrenergic Receptor Gs Gs Protein (αβγ) B2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response PKA->Response cAMP_cell Cellular cAMP Antibody ULight-Ab cAMP_cell->Antibody Competes with Tracer NoFRET Signal Decrease cAMP_cell->NoFRET Low Signal (High Cellular cAMP) Tracer Eu-cAMP Tracer Tracer->Antibody Binds FRET TR-FRET Signal (665 nm) Antibody->FRET High Signal (Low Cellular cAMP) Agonist Agonist (e.g., Isoproterenol) Agonist->B2AR TestCmpd Test Compound (1-Amino-3-(pyrrolidin-1-yl)propan-2-ol) TestCmpd->B2AR Antagonist Antagonist (e.g., Propranolol) Antagonist->B2AR

Caption: β2AR signaling pathway and TR-FRET assay principle.

Materials and Reagents

ReagentRecommended SupplierCatalog Number
HEK293 cells expressing human β2ARATCC / In-houseN/A
DMEM, high glucose, GlutaMAX™Thermo Fisher10566016
Fetal Bovine Serum (FBS), QualifiedThermo Fisher26140079
Penicillin-Streptomycin (10,000 U/mL)Thermo Fisher15140122
TrypLE™ Express EnzymeThermo Fisher12604013
LANCE® Ultra cAMP KitRevvityTRF0263
1-Amino-3-(pyrrolidin-1-yl)propan-2-olSanta Cruz Biotechsc-273611
Isoproterenol hydrochloride (Positive Control)Sigma-AldrichI6504
Propranolol hydrochloride (Negative Control)Sigma-AldrichP0884
Forskolin (Adenylyl Cyclase Activator)Sigma-AldrichF6886
384-well solid white assay platesCorning3570
DMSO, Biotechnology GradeSigma-AldrichD2650

Experimental Protocols

Cell Culture and Maintenance
  • Culture: Maintain HEK293-β2AR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency. Use TrypLE™ Express for dissociation. Avoid over-confluency, as it can negatively impact receptor expression and cell health.

Assay Workflow Diagram

Workflow start Start harvest 1. Harvest & Count HEK293-β2AR Cells start->harvest seed 2. Seed Cells (e.g., 2,000 cells/well in 384-well plate) harvest->seed incubate_overnight 3. Incubate Overnight (37°C, 5% CO₂) seed->incubate_overnight prepare_compounds 4. Prepare Compound Dilutions (Test compound, controls) incubate_overnight->prepare_compounds add_compounds 5. Add Compounds to Plate (e.g., 5 µL/well) prepare_compounds->add_compounds incubate_rt 6. Incubate for 30 min (Room Temperature) add_compounds->incubate_rt prepare_detection 7. Prepare Detection Reagents (Eu-cAMP Tracer & ULight-Ab) incubate_rt->prepare_detection add_detection 8. Add Detection Reagents (e.g., 10 µL/well) prepare_detection->add_detection incubate_final 9. Incubate for 1 hour (Room Temperature, protected from light) add_detection->incubate_final read_plate 10. Read TR-FRET Signal (Ex: 340 nm, Em: 615 nm & 665 nm) incubate_final->read_plate analyze 11. Analyze Data (Calculate Ratio, Plot Curves, Determine EC50/IC50) read_plate->analyze end_node End analyze->end_node

Caption: Step-by-step experimental workflow for the cAMP TR-FRET assay.

Detailed Step-by-Step Protocol

This protocol is optimized for a 384-well plate format.

  • Cell Preparation:

    • The day before the assay, harvest log-phase HEK293-β2AR cells using TrypLE™.

    • Resuspend cells in fresh culture medium and perform a cell count.

    • Dilute the cell suspension to a final concentration of 100,000 cells/mL.

    • Dispense 20 µL of the cell suspension (2,000 cells) into each well of a 384-well white plate.[11]

    • Incubate the plate overnight at 37°C, 5% CO₂.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in DMSO.

    • Prepare stock solutions of controls: 10 mM Isoproterenol (agonist) and 10 mM Propranolol (antagonist) in DMSO.

    • Perform serial dilutions of the test compound and controls in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). A typical 11-point, 1:3 dilution series is recommended, starting from 100 µM. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Compound Treatment (Two Modes):

    • Agonist Mode (To test if the compound activates the receptor):

      • Carefully remove the culture medium from the cell plate.

      • Add 20 µL/well of assay buffer.

      • Add 5 µL/well of the serially diluted test compound or Isoproterenol. For negative control wells, add 5 µL of assay buffer with 0.5% DMSO.

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode (To test if the compound blocks the receptor):

      • Carefully remove the culture medium from the cell plate.

      • Add 15 µL/well of the serially diluted test compound or Propranolol.

      • Incubate for 15 minutes at room temperature.

      • Add 5 µL/well of an EC₈₀ concentration of Isoproterenol (determined from a prior agonist experiment) to all wells except the negative controls. To negative control wells, add 5 µL of assay buffer.

      • Incubate for an additional 30 minutes at room temperature.

  • cAMP Detection:

    • During the final 15 minutes of the compound incubation, prepare the LANCE Ultra cAMP detection reagents according to the manufacturer's protocol.[9] This typically involves diluting the Eu-cAMP tracer and ULight-anti-cAMP antibody in the provided lysis/detection buffer.

    • Add 20 µL of the detection mix to each well.

    • Seal the plate and incubate for 1 hour at room temperature, protected from light.

  • Signal Reading:

    • Read the plate on a TR-FRET-capable plate reader (e.g., PerkinElmer EnVision®).

    • Set the excitation wavelength to 340 nm and measure emission at two wavelengths: 615 nm (Europium reference) and 665 nm (ULight FRET signal).[9]

Data Analysis and Interpretation

  • Calculate the TR-FRET Ratio: For each well, calculate the emission ratio: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

  • Data Normalization: Normalize the data as a percentage of the control response.

    • Agonist Mode: % Activity = 100 * (Ratio_Control_Max - Ratio_Sample) / (Ratio_Control_Max - Ratio_Control_Min) Where Control_Max is buffer/DMSO only (high FRET) and Control_Min is the maximal concentration of Isoproterenol (low FRET).

    • Antagonist Mode: % Inhibition = 100 * (Ratio_Sample - Ratio_Control_Min) / (Ratio_Control_Max - Ratio_Control_Min) Where Control_Max is the EC₈₀ Isoproterenol stimulation (low FRET) and Control_Min is Propranolol + EC₈₀ Isoproterenol (high FRET).

  • Curve Fitting: Plot the normalized data against the logarithm of the compound concentration. Fit the data using a four-parameter logistic (4PL) equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Representative Data

Table 1: Example Agonist Mode Results

CompoundEC₅₀ (nM)Emax (% Activity)
Isoproterenol (Reference Agonist)5.2 ± 0.8100%
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol85.7 ± 12.192%

Table 2: Example Antagonist Mode Results

CompoundIC₅₀ (nM)
Propranolol (Reference Antagonist)12.4 ± 2.1
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol> 10,000

Interpretation: The hypothetical data suggests that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol acts as a full agonist at the β2AR, albeit with lower potency than the reference agonist Isoproterenol. It shows no significant antagonist activity in the tested concentration range.

Assay Validation: Ensuring Trustworthiness

Validating the assay is a critical step to ensure that the results are reliable and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[12]

Z'-Factor Calculation: The Z'-factor measures the separation between the positive and negative controls.[13][14]

Z' = 1 - [ (3σ_p + 3σ_n) / |μ_p - μ_n| ]

Where:

  • μ_p and σ_p are the mean and standard deviation of the positive control (e.g., max Isoproterenol).

  • μ_n and σ_n are the mean and standard deviation of the negative control (e.g., buffer/DMSO).

Table 3: Z'-Factor Interpretation

Z'-Factor ValueAssay QualityInterpretation
Z' > 0.5ExcellentLarge separation between controls; suitable for HTS.[12][13]
0 < Z' ≤ 0.5GoodAssay is acceptable, but may benefit from optimization.[12][14]
Z' ≤ 0UnacceptableControl signals overlap; the assay is not reliable for screening.[13]

Validation Protocol:

  • Prepare a 384-well plate with alternating columns of negative controls (e.g., 192 wells of buffer/DMSO) and positive controls (e.g., 192 wells of max Isoproterenol).

  • Run the assay as described in Section 4.

  • Calculate the Z'-factor using the raw TR-FRET ratios from all 384 wells.

  • An acceptable assay for screening should consistently yield a Z'-factor > 0.5.[15]

References

  • Benovic, J. L. (2002). Novel beta2-adrenergic receptor signaling pathways. Journal of Allergy and Clinical Immunology. [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]

  • ClinPGx. (n.d.). Beta-agonist/Beta-blocker Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Xiao, R. P., & Lakatta, E. G. (1994). Beta 2-adrenergic receptor-stimulated increase in cAMP in rat heart cells is not coupled to changes in Ca2+ dynamics, contractility, or phospholamban phosphorylation. Journal of Biological Chemistry. [Link]

  • Bioauxilium. (n.d.). THUNDER™ cAMP TR-FRET Assay Kit. [Link]

  • Gurevich, V. V., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Sassano, M. F., et al. (2024). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Nature Communications. [Link]

  • ResearchGate. (n.d.). β2-adrenergic receptor signalling pathway. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

  • Stott, L. A., et al. (2017). β2-Adrenergic receptor activation mobilizes intracellular calcium via a non-canonical cAMP-independent signaling pathway. Journal of Biological Chemistry. [Link]

  • Wang, Y., et al. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • MySkinRecipes. (n.d.). 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. [Link]

  • Multispan, Inc. (n.d.). MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. [Link]

  • Molecular Devices. (n.d.). A Novel Ruthenium-Based Time-Resolved Fluorescence Assay for High-Throughput cAMP Detection. [Link]

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • Axion BioSystems. (n.d.). Validation of an Impedance-based Cytotoxicity Assay for High Throughput Screening. [Link]

  • Gualtieri, F., et al. (2015). Chemistry and Pharmacology of a Series of Unichiral Analogues of 2-(2-Pyrrolidinyl)-1,4-benzodioxane, Prolinol Phenyl Ether, and Prolinol 3-Pyridyl Ether Designed as α4β2-Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry. [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. [Link]

  • Akıncıoğlu, A., & Küçükgüzel, İ. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. RSC Medicinal Chemistry. [Link]

  • Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Gawinecki, R., et al. (1998). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Die Pharmazie. [Link]

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Application

Application Notes and Protocols for High-Throughput Screening of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Introduction: The Promise of the Pyrrolidine Scaffold in Drug Discovery The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile stereochemistry and its ability to enhance physicochemical pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its versatile stereochemistry and its ability to enhance physicochemical properties such as aqueous solubility.[1][2] This five-membered nitrogen heterocycle is a common feature in numerous FDA-approved drugs, demonstrating its value as a pharmacophore.[1][3] 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chiral amino alcohol that combines the advantageous pyrrolidine moiety with a flexible propanolamine chain, making it an intriguing candidate for inclusion in high-throughput screening (HTS) libraries.[4][5] Its structure suggests potential interactions with a variety of biological targets, and it serves as a valuable building block in the synthesis of more complex molecules.[4][6]

These application notes will provide a comprehensive guide for the utilization of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and its derivatives in a high-throughput screening campaign. We will explore both a target-based and a phenotypic screening approach, complete with detailed protocols, data analysis strategies, and best practices for compound handling.

Hypothetical Screening Campaign: Targeting a Novel Kinase in Cancer

For the purpose of this guide, we will outline a hypothetical HTS campaign to identify inhibitors of "Kinase X," a newly discovered serine/threonine kinase implicated in the proliferation of a specific cancer cell line. The campaign will consist of a primary single-concentration screen, a secondary dose-response confirmation, and a cytotoxicity counter-screen to eliminate non-specific actors.

PART 1: Compound Management and Preparation

Effective compound management is crucial for the integrity and success of any HTS campaign.[7][8]

Table 1: Properties of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

PropertyValue
CAS Number39849-47-3[5]
Molecular FormulaC7H16N2O[9]
Molecular Weight144.21 g/mol [9]
Storage2-8°C[4]

Protocol 1: Preparation of Stock and Assay-Ready Plates

  • Stock Solution Preparation:

    • Allow 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution in 100% DMSO.

    • Aliquot the stock solution into polypropylene tubes to minimize freeze-thaw cycles and store at -20°C.[7]

  • Assay-Ready Plate Generation:

    • For the primary screen, create an intermediate plate by diluting the 10 mM stock to 1 mM in DMSO.

    • Using an automated liquid handler, dispense the 1 mM compound into a 384-well assay plate to achieve a final screening concentration of 10 µM in the assay.

    • For the secondary dose-response screen, perform a serial dilution from the 10 mM stock to generate a concentration gradient.[10]

PART 2: High-Throughput Screening Workflow

A standard HTS workflow involves a primary screen to identify initial "hits," followed by secondary assays to confirm activity and determine potency.[11][12]

HTS_Workflow cluster_0 Primary Screen cluster_1 Secondary Assays cluster_2 Counter-Screen Primary Single Concentration Screen (10 µM) Hit_Identification Identify Initial Hits Primary->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Confirmed Hits IC50 Determine IC50 Dose_Response->IC50 Cytotoxicity Cytotoxicity Assay IC50->Cytotoxicity Potent Compounds Toxicity_Profile Assess Cellular Toxicity Cytotoxicity->Toxicity_Profile Final_Hits Validated Hits for Lead Optimization Toxicity_Profile->Final_Hits

Caption: High-Throughput Screening Cascade.

Application Note 1: Target-Based Primary Screen for Kinase X Inhibitors

This protocol describes a luminescence-based assay to measure the inhibition of Kinase X. The assay quantifies the amount of ATP remaining after the kinase reaction.

Protocol 2: Kinase X Inhibition Assay

  • Reagent Preparation:

    • Prepare Kinase X assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of Kinase X and its substrate in the assay buffer.

    • Prepare an ATP solution at a concentration equal to the Km for the enzyme.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of the Kinase X/substrate solution into each well.

    • Add 50 nL of the 1 mM compound solution (or DMSO for controls) to the appropriate wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a commercial luminescent ATP detection reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate reader.

Table 2: Plate Layout for Primary Screen

WellsContentPurpose
1-22 (Columns)Test CompoundsPrimary Screening
23 (Column)DMSONegative Control (0% inhibition)
24 (Column)Staurosporine (1 µM)Positive Control (100% inhibition)
Application Note 2: Phenotypic Screen for Anti-Proliferative Activity

In a phenotypic approach, the effect of the compound on the cellular phenotype is measured without a preconceived target.[13][14][15]

Protocol 3: Cell Proliferation Assay

  • Cell Culture:

    • Culture the cancer cell line of interest in appropriate media and conditions.

    • Harvest and seed cells into 384-well plates at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Add 50 nL of the 1 mM compound solution to achieve a final concentration of 10 µM.

    • Include appropriate positive (e.g., doxorubicin) and negative (DMSO) controls.

  • Incubation and Readout:

    • Incubate the plates for 72 hours.

    • Add a cell viability reagent (e.g., resazurin-based).[16]

    • Incubate for 4 hours.

    • Measure fluorescence using a plate reader.

PART 3: Data Analysis and Hit Confirmation

Robust data analysis is essential to identify true hits and avoid false positives.[17][18]

Data Normalization and Hit Selection

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[19] A Z'-factor between 0.5 and 1.0 is considered excellent.

Formula for Z'-factor: Z' = 1 - (3 * (σp + σn)) / |µp - µn| Where:

  • µp = mean of the positive control

  • σp = standard deviation of the positive control

  • µn = mean of the negative control

  • σn = standard deviation of the negative control

Hits from the primary screen are typically defined as compounds that produce a signal greater than three standard deviations from the mean of the negative control.

Data_Analysis cluster_0 Data Acquisition cluster_1 Quality Control cluster_2 Hit Selection Raw_Data Raw Plate Reader Data QC Calculate Z'-factor Raw_Data->QC Normalization Normalize to Controls QC->Normalization Hit_Picking Identify Primary Hits Normalization->Hit_Picking Dose_Response_Analysis Generate IC50 Curves Hit_Picking->Dose_Response_Analysis Validated_Hits Validated Hits Dose_Response_Analysis->Validated_Hits

Caption: HTS Data Analysis Pipeline.

Application Note 3: Dose-Response Confirmation and Cytotoxicity Counter-Screen

Confirmed hits from the primary screen should be further evaluated in a dose-response format to determine their potency (IC50). A counter-screen for cytotoxicity is crucial to eliminate compounds that non-specifically kill cells.[16][20][21]

Protocol 4: Dose-Response and Cytotoxicity Assays

  • Dose-Response Assay:

    • Perform the primary assay (either target-based or phenotypic) with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution).

    • Calculate IC50 values using a non-linear regression analysis.

  • Cytotoxicity Counter-Screen:

    • Use a different cell viability assay than the one used in the primary phenotypic screen (e.g., an ATP-based assay if a resazurin-based assay was used initially) to avoid assay-specific artifacts.[20]

    • Test the hit compounds in a dose-response format on a non-cancerous cell line to assess general cytotoxicity.

    • Calculate CC50 (50% cytotoxic concentration) values.

A promising hit will have a potent IC50 against the target or in the phenotypic assay and a significantly higher CC50 value, indicating a therapeutic window.

Conclusion

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol represents a valuable starting point for drug discovery campaigns due to the favorable properties of its pyrrolidine scaffold. By employing a systematic and robust HTS workflow, as detailed in these application notes, researchers can effectively screen this compound and its derivatives to identify novel bioactive molecules. The integration of target-based and phenotypic approaches, coupled with rigorous data analysis and counter-screening, provides a comprehensive strategy for hit identification and validation.

References

  • Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

  • Ta-Jen, K. (Ed.). (2010). A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Anticancer Research, 30(7), 3077-3078. [Link]

  • Glick, M., et al. (2002). Comprehensive Analysis of High-Throughput Screening Data. Proc. SPIE 4626, Molecular and Cellular Force and Motion, 1-10. [Link]

  • Parham, F., et al. (2017). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 12(9), 927-939. [Link]

  • Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]

  • Niles, A. L., et al. (2009). High-Throughput Screening Assays for the Assessment of Cytotoxicity. In High-Throughput Screening (pp. 245-262). Humana Press. [Link]

  • Goti, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Pitaluga, M., et al. (2024). Assay Development for High-Throughput Drug Screening Against Mycobacteria. Methods in Molecular Biology, 2789, 149-160. [Link]

  • Boutros, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 43(21), 10116-10128. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 598-611. [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. [Link]

  • Murray, D. C., et al. (2016). High-Throughput Cell Toxicity Assays. Methods in Molecular Biology, 1439, 245-262. [Link]

  • Murray, D. C., et al. (2016). High-Throughput Cell Toxicity Assays. Springer Nature Experiments. [Link]

  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. Journal of the Association for Laboratory Automation, 13(2), 79-89. [Link]

  • Technology Networks. (2022). Phenotypic Versus Target-Based Screening for Drug Discovery. [Link]

  • MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • PharmaFeatures. (2024). Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery. [Link]

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  • Semantic Scholar. (n.d.). Cytotoxicity tests for high-throughput drug discovery. [Link]

  • Lee, J. A., & Bogyo, M. (2013). Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. [Link]

  • Zhang, J., et al. (2020). High throughput solid-phase screening of bacteria with cyclic amino alcohol deamination activity for enantioselective synthesis of chiral cyclic β-amino alcohols. Biotechnology Letters, 42(8), 1501-1511. [Link]

  • Parameswaran, P. (2018). Target Based Screening. BIT 479/579 High-throughput Discovery. [Link]

  • An, G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2203-2229. [Link]

  • ResearchGate. (2025). A high-throughput microtiter plate assay for the discovery of active and enantioselective amino alcohol-specific transaminases. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

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  • Amgen. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications. [Link]

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  • Grembecka, J., et al. (2000). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Die Pharmazie, 55(5), 361-364. [Link]

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Method

Application Notes and Protocols for the Derivatization of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Scaffold in Medicinal Chemistry The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold is a privileged structural motif in modern drug discover...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Scaffold in Medicinal Chemistry

The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold is a privileged structural motif in modern drug discovery. Its inherent chirality, coupled with the presence of a primary amine, a secondary alcohol, and a basic pyrrolidine ring, provides a rich platform for the generation of diverse chemical entities. The pyrrolidine ring, in particular, is a common feature in numerous FDA-approved drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific interactions with biological targets.[1][2] Derivatization of this scaffold is a critical step in structure-activity relationship (SAR) studies, which aim to systematically modify a molecule's structure to understand its impact on biological activity.[3] This understanding is paramount for optimizing lead compounds into clinical candidates with enhanced potency, selectivity, and reduced off-target effects.

This application note provides detailed protocols for the derivatization of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, focusing on two primary strategies: modification of the primary amine and the secondary alcohol. The methodologies are presented with an emphasis on the underlying chemical principles and practical considerations for researchers in drug development.

Core Derivatization Strategies for SAR Library Generation

The two principal reactive sites on 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol for derivatization are the primary amine and the secondary alcohol. This allows for a modular approach to library synthesis, where each functional group can be independently modified to probe different aspects of the pharmacophore.

Derivatization_Workflow Start 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol N_Deriv N-Derivatization (Primary Amine) Start->N_Deriv N-Acylation N-Alkylation O_Deriv O-Derivatization (Secondary Alcohol) Start->O_Deriv O-Alkylation O-Acylation SAR_Library Diverse SAR Library N_Deriv->SAR_Library O_Deriv->SAR_Library

Figure 1: General workflow for the derivatization of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Protocol 1: N-Acylation of the Primary Amine

Rationale and Mechanistic Insight: N-acylation is a robust and widely employed transformation in medicinal chemistry to introduce a variety of substituents and explore the impact of amide bond formation on biological activity.[4] The reaction of the primary amine with an acylating agent, such as an acyl chloride or carboxylic acid, proceeds via nucleophilic acyl substitution. The choice of coupling agent and reaction conditions is critical to ensure high yields and avoid side reactions. The use of a base is typically required to neutralize the acidic byproduct generated during the reaction.

N_Acylation_Scheme cluster_0 N-Acylation Reaction Start 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Product N-Acylated Derivative Start->Product Base Solvent Reagent R-COCl (Acyl Chloride) or R-COOH (Carboxylic Acid) Reagent->Product

Figure 2: General scheme for the N-acylation of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Detailed Step-by-Step Methodology:

Materials:

  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

  • Desired acyl chloride (e.g., benzoyl chloride, acetyl chloride) or carboxylic acid

  • Coupling agent (if using carboxylic acid), e.g., HATU, HOBt/EDC

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (1.0 eq) and dissolve it in the chosen anhydrous solvent (e.g., DCM).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add the tertiary amine base (1.2-1.5 eq).

  • Acylating Agent Addition:

    • Using Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

    • Using Carboxylic Acid: In a separate flask, pre-activate the carboxylic acid (1.1 eq) with the coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq) in the same anhydrous solvent for 15-30 minutes. Then, add this activated solution to the amine-containing flask at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-acylated derivative.

Table 1: Representative N-Acylation Reactions and Outcomes

Derivative (R group)Acylating AgentCoupling AgentBaseSolventReaction Time (h)Yield (%)
PhenylBenzoyl chloride-TEADCM485
MethylAcetyl chloride-TEADCM292
4-Chlorophenyl4-Chlorobenzoic acidHATUDIPEATHF1278
2-Naphthyl2-Naphthoic acidHOBt/EDCDIPEADCM1675

Protocol 2: O-Alkylation and O-Acylation of the Secondary Alcohol

Rationale and Mechanistic Insight: Modification of the secondary alcohol allows for the exploration of how changes in steric bulk, hydrogen bonding capacity, and lipophilicity at this position influence biological activity. O-alkylation, typically achieved via a Williamson ether synthesis-type reaction, involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[5] O-acylation introduces an ester functionality and can be accomplished using acyl chlorides or anhydrides in the presence of a base.

O_Derivatization_Scheme cluster_1 O-Alkylation/Acylation Reaction Start 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Product_Ether O-Alkylated Derivative (Ether) Start->Product_Ether Strong Base (e.g., NaH) Solvent (e.g., THF) Product_Ester O-Acylated Derivative (Ester) Start->Product_Ester Base (e.g., Pyridine) Solvent (e.g., DCM) Reagent_Alkyl R-X (Alkyl Halide) Reagent_Alkyl->Product_Ether Reagent_Acyl R-COCl (Acyl Chloride) Reagent_Acyl->Product_Ester

Figure 3: General schemes for O-alkylation and O-acylation.

Detailed Step-by-Step Methodology (O-Alkylation):

Materials:

  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

  • Desired alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Strong base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil)

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the strong base (e.g., NaH, 1.5 eq).

  • Substrate Addition: Suspend the base in the anhydrous solvent (e.g., THF) and cool to 0 °C. Slowly add a solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (1.0 eq) in the same solvent.

  • Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

  • Workup:

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate. Purify the crude product by flash column chromatography to yield the desired O-alkylated derivative.

Table 2: Representative O-Alkylation Reactions and Outcomes

Derivative (R group)Alkylating AgentBaseSolventReaction Time (h)Yield (%)
BenzylBenzyl bromideNaHTHF1265
MethylMethyl iodideNaHTHF675
EthylEthyl bromideNaHDMF1860
AllylAllyl bromideNaHTHF870

Characterization of Synthesized Derivatives

The identity and purity of all synthesized compounds must be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula determination.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic derivatization of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. By employing these N-acylation and O-alkylation strategies, researchers can efficiently generate diverse libraries of analogs for comprehensive SAR studies. The insights gained from these studies are invaluable for the rational design of novel therapeutic agents with improved pharmacological profiles.

References

  • Sahu, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.).
  • Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonauts. (2015). Journal of Medicinal Chemistry, 58(23), 9373-9393.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds. (2009). Chirality, 21(9), 850-6.
  • EXTENDED ABSTRACT. (n.d.). Open Access Journals.
  • Application Notes and Protocols: N-Acylation of Amines with 3-Chloropropionyl Chloride. (n.d.). Benchchem.
  • Method for producing O-alkylated cyclic aminoalcohols. (n.d.).

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Application

Application Notes and Protocols for In Vitro Enzyme Inhibition Assay with 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. Enzymes, as biological catalysts, are implicated...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Novel Scaffold

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. Enzymes, as biological catalysts, are implicated in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a molecule featuring a pyrrolidine ring, a secondary amine, and a hydroxyl group, presents an intriguing scaffold for potential enzyme inhibition. The pyrrolidine ring is a privileged structure in medicinal chemistry, found in numerous biologically active compounds due to its ability to explore three-dimensional space and engage in specific interactions with protein targets[1][2]. The presence of both hydrogen bond donors and acceptors in 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol suggests its potential to interact with the active sites of various enzymes, particularly hydrolases such as proteases or glycosidases, where it might act as a transition state analog.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to design and execute a robust in vitro enzyme inhibition assay to evaluate the inhibitory activity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. The protocols outlined herein are designed to be adaptable to a range of enzyme targets and assay formats, emphasizing scientific integrity and logical experimental design.

PART 1: Foundational Principles of the Enzyme Inhibition Assay

Before embarking on the experimental protocol, it is crucial to understand the underlying principles of enzyme kinetics and inhibition. The primary objective of this assay is to determine the concentration at which 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol reduces the activity of a specific enzyme by 50%, a value known as the half-maximal inhibitory concentration (IC50). This is achieved by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the test compound.

Assay Design and Optimization: The Blueprint for Success

A well-designed enzyme assay is the bedrock of reliable inhibition data. Several factors must be considered and optimized to ensure the assay is sensitive, reproducible, and relevant to the biological question at hand.[3][4]

  • Enzyme Concentration: The concentration of the enzyme should be carefully chosen to ensure a linear reaction rate over the desired time course. An enzyme titration should be performed to determine the optimal concentration that yields a robust signal without depleting the substrate too quickly.[5]

  • Substrate Concentration: The substrate concentration is a critical parameter that can influence the apparent IC50 value, particularly for competitive inhibitors. It is generally recommended to use a substrate concentration at or below the Michaelis constant (Km) to maximize sensitivity to competitive inhibitors.[3][6]

  • Assay Buffer and Conditions: The pH, ionic strength, and presence of any necessary cofactors in the assay buffer must be optimized for the specific enzyme being studied.[4] Temperature should also be strictly controlled, as minor fluctuations can significantly impact enzyme activity.[4]

  • Controls, Controls, Controls: The inclusion of appropriate controls is non-negotiable for a valid experiment.[5]

    • Negative Control (100% activity): Contains the enzyme, substrate, and assay buffer with the same concentration of the compound's solvent (typically DMSO) as the test wells.

    • Positive Control: A known inhibitor of the target enzyme should be included to validate the assay's ability to detect inhibition.

    • Blank: Contains the assay buffer and substrate but no enzyme, to account for any non-enzymatic substrate degradation.

Choosing the Right Detection Method

The choice of detection method will depend on the specific enzyme and substrate being used. Common methods include:

  • Spectrophotometry: Measures the change in absorbance of a chromogenic substrate or product over time.[7]

  • Fluorometry: Detects the fluorescence of a fluorogenic substrate or product, often offering higher sensitivity than spectrophotometry.

  • Luminometry: Measures the light produced from a chemiluminescent reaction, which can provide the highest sensitivity.

PART 2: Step-by-Step Experimental Protocols

This section provides a detailed, step-by-step protocol for performing an in vitro enzyme inhibition assay with 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This protocol is a general template and should be adapted based on the specific enzyme and assay format.

Materials and Reagents
  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: (CAS: 39849-47-3)[8]

  • Target Enzyme: Purified enzyme of interest.

  • Substrate: Specific substrate for the target enzyme.

  • Assay Buffer: Buffer optimized for the target enzyme (e.g., Tris-HCl, HEPES).

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound.

  • Positive Control Inhibitor: A known inhibitor of the target enzyme.

  • Microplates: 96-well or 384-well plates suitable for the chosen detection method.

  • Microplate Reader: Capable of measuring absorbance, fluorescence, or luminescence.

Preparation of Solutions
  • Compound Stock Solution: Prepare a high-concentration stock solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in 100% DMSO (e.g., 10 mM). Store at -20°C.

  • Serial Dilutions: Prepare a series of dilutions of the compound stock solution in assay buffer. It is crucial to maintain a constant final DMSO concentration across all wells (typically ≤1%) to avoid solvent effects on enzyme activity.[7] A common approach is to perform 2-fold or 3-fold serial dilutions.[9]

  • Enzyme Working Solution: Dilute the enzyme stock in cold assay buffer to the pre-determined optimal concentration. Keep the enzyme on ice.

  • Substrate Working Solution: Prepare the substrate solution in assay buffer at the desired concentration (e.g., at or near the Km).

Assay Procedure (96-well plate format)
  • Plate Layout: Design the plate layout to include blanks, negative controls, positive controls, and the test compound at various concentrations, all performed in at least duplicate.

  • Dispensing Reagents:

    • Add assay buffer to the blank wells.

    • Add the appropriate volume of the serially diluted 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol or control solutions to the respective wells.

    • Add the enzyme working solution to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate working solution to all wells.

  • Measurement: Immediately place the plate in the microplate reader and measure the signal (absorbance, fluorescence, or luminescence) at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay). It is essential to ensure the reaction is within the linear range.[5][10]

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Subtract the average blank reading from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound using the following formula:

  • Determine the IC50 Value:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

    • The IC50 is the concentration of the inhibitor that produces 50% inhibition.[6][9]

PART 3: Visualization and Data Presentation

Clear visualization of the experimental workflow and results is essential for communication and interpretation.

Experimental Workflow Diagram

EnzymeInhibitionAssay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 1. Prepare Compound Stock (1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in DMSO) Dilutions 2. Create Serial Dilutions Compound->Dilutions Dispense 5. Dispense Reagents into Microplate Dilutions->Dispense Enzyme 3. Prepare Enzyme Working Solution Enzyme->Dispense Substrate 4. Prepare Substrate Working Solution Initiate 7. Initiate Reaction (Add Substrate) Substrate->Initiate Preincubation 6. Pre-incubate (Enzyme + Inhibitor) Dispense->Preincubation Preincubation->Initiate Measure 8. Measure Signal (Kinetic or Endpoint) Initiate->Measure CalcInhibition 9. Calculate % Inhibition Measure->CalcInhibition PlotData 10. Plot Dose-Response Curve CalcInhibition->PlotData IC50 11. Determine IC50 Value PlotData->IC50

Caption: Workflow for the in vitro enzyme inhibition assay.

Sample Data Presentation Table
Compound Concentration (µM)Average Signal% Inhibition
0 (Control)1.250
0.11.185.6
10.9524.0
100.6349.6
500.3175.2
1000.1588.0
Mechanism of Inhibition (MoA) Studies

Once initial inhibitory activity is confirmed, further studies can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive). This typically involves measuring the IC50 at different substrate concentrations.[5]

MOA_Studies cluster_mechanisms Interpreting the Results Start Initial Hit Identified (IC50 Determined) VarySubstrate Vary Substrate Concentration ([S]) Start->VarySubstrate MeasureIC50 Measure IC50 at each [S] VarySubstrate->MeasureIC50 Plot Plot IC50 vs. [S] MeasureIC50->Plot Competitive Competitive (IC50 increases with [S]) Plot->Competitive If Noncompetitive Non-competitive (IC50 independent of [S]) Plot->Noncompetitive If Uncompetitive Uncompetitive (IC50 decreases with [S]) Plot->Uncompetitive If

Caption: Decision tree for determining the mechanism of enzyme inhibition.

Conclusion: A Versatile Tool for Discovery

The protocols and principles outlined in this application note provide a robust framework for assessing the enzyme inhibitory potential of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. While no specific enzyme targets for this compound have been reported in the literature, its chemical structure suggests it may be a valuable starting point for inhibitor discovery programs. By following a systematic and well-controlled experimental approach, researchers can generate high-quality, reproducible data to guide further optimization and development of this promising chemical scaffold.

References

  • MySkinRecipes. (n.d.). 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Edmondson, D. E., Newton-Vinson, P., & Binda, C. (2004). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Current Medicinal Chemistry, 11(6), 635–656.
  • Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Retrieved from [Link]

  • Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Wang, S., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(1), 106-116.
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  • PubChem. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]

  • Olarewaju, O. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?. ResearchGate. Retrieved from [Link]

  • Fidecka, S., et al. (1998). Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 53(12), 859-862.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4947.
  • MySkinRecipes. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-ol. Retrieved from [Link]

  • de Andrade, J. C., et al. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ChemistrySelect, 3(36), 10243-10251.
  • Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.
  • Wu, J., et al. (2014). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol.
  • European Patent Office. (2001).
  • Bernkop-Schnürch, A. (2000). The use of inhibitory agents to overcome the enzymatic barrier to perorally administered therapeutic peptides and proteins. Journal of Controlled Release, 64(1-3), 1-16.
  • Google Patents. (2013). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • Acalabrutinib impurity. (n.d.). (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide. Retrieved from [Link]

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Method

Application Note: Protocols for the Antimicrobial Susceptibility Testing of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Abstract The rise of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. The amino alcohol class of compounds, including derivatives of pyrrolidine, has emerged as a pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the urgent discovery and evaluation of novel therapeutic agents. The amino alcohol class of compounds, including derivatives of pyrrolidine, has emerged as a promising area of research due to observed antimicrobial properties in related structures.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized methodologies for conducting in vitro antimicrobial susceptibility testing (AST) of the novel compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. We present detailed, field-proven protocols for two primary AST methods: Broth Microdilution for quantitative Minimum Inhibitory Concentration (MIC) determination and Kirby-Bauer Disk Diffusion for qualitative assessment, grounded in the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The objective is to ensure the generation of accurate, reproducible, and inter-lab comparable data critical for the preclinical evaluation of this potential new antimicrobial agent.

Foundational Concepts in Antimicrobial Evaluation

The primary goal of AST is to determine the effectiveness of a compound against a specific microorganism. The cornerstone of this evaluation is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[3][4][5][6] The MIC is the most critical quantitative measure in the early-stage assessment of a new compound's potential.[5] While established antibiotics have defined MIC breakpoints to classify isolates as Susceptible (S), Intermediate (I), or Resistant (R), for a novel compound like 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, the initial goal is to determine the raw MIC value against a diverse panel of pathogenic bacteria.[7][8] This value serves as a benchmark for efficacy and guides further development.

Two universally accepted methods for this determination are:

  • Broth Microdilution: A quantitative method used to determine a precise MIC value.[6][9]

  • Disk Diffusion (Kirby-Bauer): A qualitative method used to visually assess the extent of a microorganism's susceptibility to a compound.[9]

The Imperative of Quality Control in AST

To ensure the validity and reproducibility of AST results, a stringent quality control (QC) program is not optional, but essential.[10] QC verifies the performance of the test system, including the reagents, media, incubation conditions, and the operator's technique.[11] This is achieved by concurrently testing well-characterized reference strains with known susceptibility profiles.

Core Pillars of AST Quality Control:

  • Reference Strains: Use of certified reference strains, such as those from the American Type Culture Collection (ATCC), is mandatory. These strains have defined, expected MIC values or zone diameter ranges for conventional antibiotics.[11] For routine QC, a panel should include:

    • Escherichia coli ATCC 25922

    • Staphylococcus aureus ATCC 25923

    • Pseudomonas aeruginosa ATCC 27853

  • Standardized Media: The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) for microdilution and Mueller-Hinton Agar (MHA) for disk diffusion is critical, as variations in cation concentration (Mg²⁺, Ca²⁺) can significantly alter MIC results.[12]

  • Inoculum Density: Standardizing the initial bacterial inoculum to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL) is a critical step for reproducibility.[13]

QC_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_val Validation Phase cluster_outcome Outcome Media Prepare Standardized Media (CAMHB / MHA) AST Perform AST Protocol (Broth Microdilution or Disk Diffusion) Media->AST QC_Strains Subculture QC Strains (e.g., ATCC 25922) QC_Strains->AST Test_Compound Prepare Stock Solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Test_Compound->AST Compare Compare QC Strain Results to Published Ranges (e.g., CLSI M100) AST->Compare Decision Results in Range? Compare->Decision Accept Accept Test Results for Novel Compound Decision->Accept Yes Reject Invalidate Run Troubleshoot & Repeat Decision->Reject No

Figure 1: A generalized workflow for ensuring quality control in antimicrobial susceptibility testing.

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the CLSI M07 standard and is designed to determine the quantitative MIC of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.[12][14]

3.1. Materials and Reagents

  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (test compound)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • QC bacterial strains (E. coli ATCC 25922, S. aureus ATCC 25923) and clinical isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Incubator (35 ± 2°C)

3.2. Step-by-Step Protocol

Step 1: Preparation of the Test Compound

  • Prepare a stock solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in a suitable solvent (e.g., sterile deionized water or DMSO). The initial concentration should be at least 10 times the highest concentration to be tested to minimize solvent effects.

  • Perform serial two-fold dilutions of the compound in CAMHB to create working solutions.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

  • Suspend the colonies in sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08–0.13). This standardizes the inoculum to ~1.5 x 10⁸ CFU/mL.

  • Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common dilution is 1:150 from the 0.5 McFarland suspension.

Step 3: Microtiter Plate Setup

  • Dispense 50 µL of CAMHB into wells 1 through 12 of a 96-well plate.

  • Add 50 µL of the highest concentration of the test compound to well 1.

  • Using a multichannel pipette, perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no compound).

  • Well 12 will serve as the sterility control (no bacteria).

  • Add 50 µL of the standardized bacterial inoculum (from Step 2) to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be 100 µL.

Broth_Microdilution cluster_plate 96-Well Plate Setup (Single Row Example) cluster_legend Concentration Gradient W1 1 W2 2 W1->W2 W3 3 W2->W3 W4 4 W3->W4 W5 5 W4->W5 W6 6 W5->W6 W7 7 W6->W7 W8 8 W7->W8 W9 9 W8->W9 W10 10 W9->W10 W11 11 (Growth) W10->W11 W12 12 (Sterility) W11->W12 High High Low Low High->Low Serial Dilution of Compound + Inoculum Growth Inoculum Only (Positive Control) Sterility Broth Only (Negative Control)

Figure 2: Diagram of a two-fold serial dilution in a 96-well plate for MIC determination.

Step 4: Incubation and MIC Reading

  • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • After incubation, visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol at which there is no visible growth (i.e., the first clear well).[13]

Protocol 2: Kirby-Bauer Disk Diffusion Method

This protocol, based on EUCAST guidelines, provides a qualitative assessment of antimicrobial activity.[15][16][17]

4.1. Materials and Reagents

  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (test compound)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • QC bacterial strains and clinical isolates

  • 0.5 McFarland turbidity standard

  • Sterile saline or PBS

  • Sterile cotton swabs

  • Forceps

  • Incubator (35 ± 2°C)

  • Ruler or caliper

4.2. Step-by-Step Protocol

Step 1: Preparation of Disks

  • Prepare a stock solution of the test compound at a defined concentration.

  • Impregnate sterile blank paper disks with a precise volume of the compound's stock solution (e.g., 20 µL) to achieve a specific drug load per disk (e.g., 30 µg).

  • Allow the disks to dry completely in a sterile environment before use.

Step 2: Inoculation of MHA Plate

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 1, Step 2.

  • Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.[18]

Step 3: Disk Application and Incubation

  • Within 15 minutes of inoculation, use sterile forceps to apply the prepared disks onto the agar surface, pressing gently to ensure full contact.

  • Ensure disks are spaced far enough apart (e.g., 24 mm from center to center) to prevent overlapping of inhibition zones.

  • Invert the plates and, within 15 minutes of disk application, place them in an incubator at 35 ± 2°C for 16-20 hours.[18] This "15-15-15 minute rule" is crucial for reproducibility.

Step 4: Reading the Results

  • After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

  • A larger zone of inhibition suggests greater susceptibility of the microorganism to the compound.

Disk_Diffusion Inoculum 1. Prepare Inoculum (0.5 McFarland) Swab 2. Swab MHA Plate for Confluent Growth Inoculum->Swab Apply 3. Apply Impregnated Disk Swab->Apply Incubate 4. Incubate (16-20h at 35°C) Apply->Incubate Measure 5. Measure Zone of Inhibition (mm) Incubate->Measure

Figure 3: The sequential workflow for the Kirby-Bauer disk diffusion assay.

Data Presentation and Interpretation

For a novel compound, data should be collected against a panel of clinically relevant Gram-positive and Gram-negative bacteria. All quantitative data should be summarized in a clear, tabular format.

Table 1: Example Data Summary for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Test MicroorganismGram StainMIC (µg/mL) of Test CompoundMIC (µg/mL) of Positive Control (e.g., Ciprofloxacin)Zone of Inhibition (mm) of Test Compound (30 µg disk)
Staphylococcus aureus ATCC 25923Positive80.518
Enterococcus faecalis ATCC 29212Positive16114
Escherichia coli ATCC 25922Negative320.01510
Pseudomonas aeruginosa ATCC 27853Negative>1280.256 (No Zone)
Klebsiella pneumoniae ATCC 700603Negative640.038

Note: The data presented in Table 1 is hypothetical and for illustrative purposes only.

Hypothetical Mechanism of Action

Amino alcohol-based compounds have been reported to exert their antimicrobial effects through various mechanisms. A common pathway for cationic molecules involves interaction with and disruption of the bacterial cell membrane, which is rich in negatively charged phospholipids.[19][20] This interaction can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.

MoA_Pathway Hypothetical Mechanism of Action cluster_cell Bacterial Cell Membrane Bacterial Cell Membrane (Negatively Charged) Cytoplasm Cytoplasm (Ions, Metabolites, ATP) Compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (Positively Charged) Binding Electrostatic Binding to Membrane Compound->Binding Binding->Membrane interacts with Disruption Membrane Destabilization & Pore Formation Binding->Disruption Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Leakage->Cytoplasm efflux from Death Cell Death Leakage->Death

Figure 4: A potential mechanism involving bacterial cell membrane disruption.

References

  • IDEXX Laboratories. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). IDEXX.com.
  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Dick White Referrals.
  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX.
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Microbe Online.
  • ResearchGate. (n.d.). Microbiology Guide to Interpreting Minimum Inhibitory Concentration (MIC). ResearchGate. Available at: [Link]

  • Dr.Oracle. (2025). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. Dr.Oracle.
  • BSAC. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. BSAC AST Standing Committee.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Reller, L. B., et al. (2009). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Future Microbiology. Available at: [Link]

  • Kim, Y., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Annals of Laboratory Medicine. Available at: [Link]

  • CGSpace. (2022). EUCAST Disk Diffusion Method (Part 1). CGSpace.
  • Thermo Fisher Scientific. (n.d.). QC for Antimicrobial Susceptibility Testing. Thermo Fisher Scientific.
  • MDPI. (2021). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Modification of antimicrobial susceptibility testing methods. ResearchGate. Available at: [Link]

  • Microbiologics Blog. (2016). How to Choose QC Strains for Microbial ID Systems. Microbiologics Blog.
  • MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology.
  • National Institute for Communicable Diseases (NICD). (n.d.). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD.
  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • EUCAST. (2026). Disk Diffusion and Quality Control. EUCAST. Available at: [Link]

  • Longdom Publishing. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing.
  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Available at: [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]

  • ResearchGate. (2013). Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. ResearchGate. Available at: [Link]

  • EUCAST. (2010). Disk Diffusion Implementation. EUCAST. Available at: [Link]

  • Baker, J. R., et al. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Molecules. Available at: [Link]

  • MDPI. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. MDPI. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antibacterial activity of aromatic and heteroaromatic amino alcohols. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Semantic Scholar. Available at: [Link]

  • OUCI. (n.d.). Amino Alcohols as Potential Antibiotic and Antifungal Leads. OUCI. Available at: [Link]

  • Fekam, F. B., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal. Available at: [Link]

  • ResearchGate. (2025). 1-(Pyrrolidin-3-yl)cyclopropanamine-Linked 2-Oxoquinoline Derivatives as Novel Antimicrobial Agents: Synthesis, Characterization, and In Vitro Antimicrobial Evaluation. ResearchGate. Available at: [Link]

  • de Almeida, G. G., et al. (2019). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. MicrobiologyOpen. Available at: [Link]

  • MySkinRecipes. (n.d.). 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. MySkinRecipes. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of (+)-Neoisopulegol-Based Amino and Thiol Adducts. MDPI. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis and microbial evaluation of amino acid anti metabolites. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Synthesis of the Antimicrobial Peptide Murepavadin Using Novel Coupling Agents. MDPI. Available at: [Link]

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Application

Application Note: A Multi-Parametric Framework for Assessing the In Vitro Cytotoxicity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

< Introduction The evaluation of the cytotoxic potential of novel chemical entities is a critical, foundational step in the drug discovery and chemical safety pipeline.[1][2] Identifying dose-dependent toxicity early all...

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

The evaluation of the cytotoxic potential of novel chemical entities is a critical, foundational step in the drug discovery and chemical safety pipeline.[1][2] Identifying dose-dependent toxicity early allows for the selection of promising candidates and the deselection of those with unfavorable safety profiles. This application note provides a detailed, multi-parametric framework for assessing the in vitro cytotoxicity of the novel compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (CAS 39849-47-3).[3]

Due to a lack of publicly available biological data for this specific molecule, this document serves as a comprehensive guide to establish its cytotoxic profile from first principles. We will describe a tiered approach employing three robust, well-characterized assays to interrogate different hallmarks of cellular health: metabolic activity, membrane integrity, and the induction of apoptosis.[4] This strategy ensures a holistic view of the compound's potential toxicity, moving beyond a single endpoint to provide a more mechanistically informative assessment.

Part 1: Foundational Principles & Strategic Experimental Design

A single cytotoxicity assay provides only one perspective on a compound's effect. For instance, a molecule might inhibit metabolic processes without immediately compromising membrane integrity. Therefore, a multi-assay approach is scientifically rigorous, providing a self-validating system to build a comprehensive toxicity profile.

The Rationale for a Multi-Parametric Approach

To generate a robust and reliable cytotoxicity profile for a novel compound, we employ a battery of assays that measure distinct cellular health indicators. This strategy mitigates the risk of false negatives and provides deeper insight into the potential mechanism of cell death.[5]

  • Primary Screening (Metabolic Health): The MTT assay serves as our primary, high-throughput screen. It measures the activity of mitochondrial reductase enzymes, offering a rapid assessment of overall metabolic function, which is often correlated with cell viability.[6][7]

  • Secondary Confirmation (Membrane Integrity): The Lactate Dehydrogenase (LDH) release assay complements the MTT assay by directly measuring cytotoxicity through the loss of plasma membrane integrity.[8] A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells); this assay helps distinguish between these outcomes.

  • Mechanistic Insight (Mode of Cell Death): The Annexin V/Propidium Iodide (PI) assay provides critical information on how the cells are dying. By differentiating between early apoptosis, late apoptosis, and necrosis, it offers a more granular view of the compound's mechanism of action.[9][10]

Strategic Cell Line Selection

The choice of cell lines is crucial and should be guided by the potential application of the test compound.[11][12] For a compound with unknown activity like 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a standard screening panel should include:

  • Adherent Cancer Cell Lines: A panel of cancer cell lines from diverse tissue origins provides data on potential anti-cancer specificity.

    • HeLa (Cervical Adenocarcinoma): A robust and widely characterized epithelial cancer cell line.

    • A549 (Lung Carcinoma): A common model for lung cancer studies.

    • HepG2 (Hepatocellular Carcinoma): A liver cancer cell line useful for assessing potential hepatotoxicity.

  • Non-Cancerous Control Cell Line: To assess general cytotoxicity and determine a therapeutic window, a non-cancerous cell line is essential.[13]

    • HEK293 (Human Embryonic Kidney): An easy-to-culture, widely used line representing non-cancerous tissue.

    • IMR-90 (Human Fetal Lung Fibroblast): A normal human fibroblast line.

The Importance of Rigorous Controls

For data to be trustworthy, every assay plate must include a full set of controls:

  • Untreated Control: Cells cultured in medium alone. This represents 100% viability or baseline LDH release.

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO, PBS). This ensures that the solvent itself is not causing toxicity. The final DMSO concentration should ideally not exceed 0.5%.[4]

  • Positive Control: Cells treated with a well-characterized cytotoxic agent. This confirms that the assay system is working correctly. Doxorubicin is a common positive control that induces cytotoxicity in a dose-dependent manner.[14][15]

  • Blank/No-Cell Control: Wells containing only culture medium (and assay reagents). This is used to subtract background absorbance/luminescence.

Part 2: Visualized Workflows & Core Principles

Visualizing the experimental process and the underlying principles of each assay is key to understanding and executing the protocols effectively.

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} caption [label="Fig 1. High-Level Experimental Workflow", shape=plaintext, fontname="Arial", fontsize=11];

Assay Principles Visualized

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} caption [label="Fig 2. Core Principles of Selected Assays", shape=plaintext, fontname="Arial", fontsize=11];

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating through the inclusion of all necessary controls and quality checks.

Protocol 1: Cell Culture and Seeding

From the Senior Scientist's Desk: Seeding density is a critical parameter. Too few cells will result in a weak signal; too many will lead to overgrowth and contact inhibition, confounding your results. It is imperative to determine the optimal seeding density for each cell line by performing a growth curve analysis prior to the main experiment.[16]

  • Cell Maintenance: Culture all cell lines in their recommended media (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.

  • Harvesting: Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

  • Cell Counting: Determine cell concentration and viability using a hemocytometer with Trypan Blue exclusion or an automated cell counter.

  • Seeding: Dilute the cell suspension to the predetermined optimal density (typically 5,000–10,000 cells/well for many cancer lines) and seed 100 µL into each well of a clear, flat-bottomed 96-well plate.[1][17] For the Annexin V/PI assay, seed cells in 6-well plates.

  • Attachment: Incubate the plates for 24 hours to allow cells to attach and resume normal growth before compound treatment.[1]

Protocol 2: Compound Preparation and Dosing
  • Stock Solution: Prepare a high-concentration stock solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (e.g., 10-100 mM) in a suitable sterile solvent like water, PBS, or DMSO. If using DMSO, ensure the final concentration in the wells does not induce toxicity.[4]

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations. A common approach is a 10-point, 2-fold or 3-fold dilution series to span a wide concentration range (e.g., from 0.1 µM to 100 µM).

  • Treatment: Carefully remove the medium from the attached cells and add 100 µL of the appropriate compound dilution or control solution to each well. Ensure all conditions are tested in triplicate or quadruplicate.

Protocol 3: MTT Cell Viability Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]

  • Incubation: Following the desired treatment period (e.g., 48 hours), add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[1][18]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.[19]

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[1][7]

  • Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Protocol 4: LDH Release Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[20][21]

  • Incubation & Controls: Treat cells as described. On a separate set of control wells, add a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation to create a "Maximum LDH Release" control.[22][23]

  • Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[21]

  • Transfer: Carefully transfer 50-100 µL of supernatant from each well to a new, flat-bottom 96-well plate.[22]

  • LDH Reaction: Add 100 µL of the LDH reaction mix (containing substrate and dye) to each well of the new plate.[21]

  • Incubation & Reading: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[20][22]

Protocol 5: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[9][24]

  • Cell Harvesting: After treatment in 6-well plates, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). Combine them to ensure no apoptotic population is lost.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[24]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Part 4: Data Analysis, Presentation, and Interpretation

Data Analysis
  • Normalization:

    • MTT Assay: Calculate percent viability using the formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

    • LDH Assay: Calculate percent cytotoxicity using the formula: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • IC50 Calculation:

    • The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.[25]

    • Plot the normalized data (% Viability or % Inhibition) against the logarithm of the compound concentration.[17]

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the concentration that elicits a 50% response.[26][27] This is readily done using software like GraphPad Prism.[17]

Data Presentation

Quantitative data should be summarized in clear, concise tables for easy comparison across cell lines and time points.

Table 1: Hypothetical IC50 Values (µM) for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol after 48h Treatment

Cell Line Assay Type 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (IC50 in µM) Doxorubicin (Positive Control) (IC50 in µM)
HeLa MTT Calculated Value ± SD 0.8 ± 0.1
LDH Calculated Value ± SD 1.1 ± 0.2
A549 MTT Calculated Value ± SD 1.5 ± 0.3
LDH Calculated Value ± SD 1.9 ± 0.4
HepG2 MTT Calculated Value ± SD 2.1 ± 0.4
LDH Calculated Value ± SD 2.5 ± 0.5
HEK293 MTT Calculated Value ± SD 5.2 ± 0.9
LDH Calculated Value ± SD 6.8 ± 1.1

Data represents mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Apoptosis Profile in HeLa cells after 24h Treatment with IC50 Concentration

Treatment % Viable Cells (Annexin V-/PI-) % Early Apoptotic (Annexin V+/PI-) % Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control 95.2 ± 2.1 2.5 ± 0.8 1.8 ± 0.5
Test Compound Calculated Value ± SD Calculated Value ± SD Calculated Value ± SD

| Doxorubicin | 45.8 ± 4.5 | 35.1 ± 3.2 | 18.5 ± 2.8 |

Interpretation of Annexin V / PI Results
  • Viable Cells (Annexin V- / PI-): Healthy, intact cell membranes.

  • Early Apoptotic Cells (Annexin V+ / PI-): Exposed phosphatidylserine but intact membranes. This is a key indicator of programmed cell death.

  • Late Apoptotic/Necrotic Cells (Annexin V+ / PI+): Exposed phosphatidylserine and compromised membranes, allowing PI to enter and stain the nucleus.

A significant increase in the Annexin V+/PI- population strongly suggests the compound induces apoptosis. A primary increase in the PI+ population may indicate a necrotic mechanism of cell death.

Conclusion

This application note details a robust, multi-faceted strategy for the initial in vitro cytotoxicity assessment of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. By integrating assays that probe metabolic health, membrane integrity, and the mode of cell death, researchers can generate a comprehensive and reliable toxicity profile. This foundational data is essential for making informed decisions in the progression of novel compounds through the research and development pipeline.

References

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Vertex AI Search.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf - NIH.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • MTT assay protocol. Abcam.
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • MTT Proliferation Assay Protocol. (2025, June 15).
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011, November 17). NIH.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31).
  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi.
  • IC50. Wikipedia.
  • How can I calculate IC50 value from percent inhibition graph for antioxidant activity? (2013, July 2).
  • LDH cytotoxicity assay. (2024, December 11). Protocols.io.
  • How to calculate IC50.
  • LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology.
  • LDH Assay. Cell Biologics Inc.
  • What cell line should I choose for citotoxicity assays? (2023, May 6).
  • Highlight report: Cell type selection for toxicity testing. PMC - NIH.
  • In vitro characterization of antimicrobial efficacy and cytotoxicity of polyvinylpyrrolidone-iodine, N-acetylcysteine, methylglyoxal, and N-chlorotaurine as alternative antimicrobials in treating bovine clinical endometritis. Frontiers.
  • Cytotoxicity Assay Protocol & Troubleshooting.
  • Useful Numbers for Cell Culture. Thermo Fisher Scientific - US.
  • Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells. PMC - NIH.
  • How do you optimize cell density of fast growing cancer cells for cell viability/cytotoxicity assays in 96wells plate? (2018, August 21).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020, September 1).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). PDF.
  • Full article: Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. Taylor & Francis Online.
  • SEEDING DENSITY GUIDELINES. (2020, January 7). MilliporeSigma.
  • 1-amino-3-(pyrrolidin-1-yl)propan-2-ol | CAS 39849-47-3. SCBT.
  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd.
  • Cell viability after treated with positive control of drug doxorubicin...
  • Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Cheméo.
  • Doxorubicin was positive controls: a comparison.
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  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation. Journal of Advanced Veterinary Research.
  • Doxorubicin Induces Cytotoxicity through Upregulation of pERK–Dependent
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Method

Application Note: Quantitative Analysis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in Human Plasma using LC-MS/MS

Abstract This document provides a comprehensive guide for the quantitative determination of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in human plasma. As a molecule with potential significance in pharmaceutical development,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative determination of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in human plasma. As a molecule with potential significance in pharmaceutical development, its accurate quantification in biological matrices is critical for pharmacokinetic, toxicokinetic, and bioavailability studies.[1] This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, which is the gold standard for bioanalysis due to its high sensitivity and selectivity.[1] We will explore the rationale behind method development, from sample preparation to instrument parameters, and provide a step-by-step protocol. All methodologies are designed to meet the rigorous standards set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3][4]

Introduction: The Rationale for a Validated Bioanalytical Method

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a chemical entity featuring a secondary amine, a primary amine, and a hydroxyl group.[5][6] Its structure suggests potential utility as a pharmaceutical intermediate or a pharmacologically active molecule.[7] The objective of any bioanalytical method is to deliver a reliable measurement of an analyte in a biological matrix.[4] For drug development, this is not merely a suggestion but a mandatory requirement for regulatory submissions (e.g., IND, NDA).[1] A validated method ensures that the data produced are accurate, precise, and reproducible, forming the bedrock of credible pharmacokinetic and safety assessments.[1][8]

The primary challenges in quantifying a small, polar molecule like 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in plasma include:

  • Matrix Effects: Endogenous components in plasma, such as phospholipids and proteins, can interfere with the analyte's ionization, leading to suppression or enhancement of the signal.[9]

  • Low Concentrations: Following administration, drug concentrations can be very low, necessitating a highly sensitive analytical method.[10]

  • Analyte Recovery: Efficiently extracting the polar analyte from the complex biological matrix is crucial for accuracy and precision.[9]

This guide addresses these challenges by presenting a method based on protein precipitation for sample cleanup, followed by analysis using a sensitive LC-MS/MS system.

Method Selection: Why LC-MS/MS?

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the chosen platform for this application. The justification for this choice is multi-faceted:

  • Specificity (Selectivity): Tandem mass spectrometry allows for the selection of a specific precursor ion (the molecular ion of the analyte) and its fragmentation into unique product ions. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of specificity, allowing the method to differentiate the analyte from other components in the sample.[11][12]

  • Sensitivity: LC-MS/MS instruments can achieve very low limits of quantification (LLOQ), often in the low pg/mL to ng/mL range, which is essential for pharmacokinetic studies.[13]

  • Versatility: The technique is suitable for a wide range of molecules, including polar compounds like the target analyte, without the need for derivatization, which is often required for techniques like Gas Chromatography (GC).

The Role of the Internal Standard (IS)

A cornerstone of a robust quantitative bioanalytical method is the use of a suitable internal standard (IS). The IS is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability during sample processing and instrumental analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol-d4). A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog can be used, but requires more rigorous validation to ensure it behaves similarly to the analyte.

Experimental Workflow and Protocols

The overall analytical workflow is a sequence of carefully controlled steps designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Aliquot 100 µL Plasma Sample (Calibrator, QC, or Unknown) s2 Add 20 µL Internal Standard (IS) Working Solution s1->s2 s3 Add 400 µL Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex Mix (1 min) s3->s4 s5 Centrifuge (14,000 rpm, 10 min, 4°C) s4->s5 s6 Transfer Supernatant to 96-well plate or vial s5->s6 s7 Evaporate to Dryness (Nitrogen Stream, 40°C) s6->s7 s8 Reconstitute in 100 µL Mobile Phase A s7->s8 a1 Inject 5 µL onto LC-MS/MS System s8->a1 a2 Chromatographic Separation (HILIC Column) a1->a2 a3 Ionization (Positive ESI) a2->a3 a4 Mass Spectrometric Detection (MRM Mode) a3->a4 d1 Integrate Peak Areas (Analyte and IS) a4->d1 d2 Calculate Peak Area Ratios (Analyte/IS) d1->d2 d3 Generate Calibration Curve (Linear Regression, 1/x² weighting) d2->d3 d4 Quantify Unknown Samples d3->d4

Figure 1: Overall experimental workflow from sample preparation to data analysis.

Protocol 1: Sample Preparation via Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and damage the analytical column.[9] Acetonitrile is a common choice as it efficiently precipitates proteins while keeping small molecule drugs, including polar ones, in solution.

Materials:

  • Human plasma (with K2EDTA as anticoagulant)

  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol reference standard

  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol-d4 (or suitable structural analog) as Internal Standard (IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, Type I

  • Ammonium formate

  • Formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

Procedure:

  • Prepare Stock Solutions:

    • Accurately weigh and dissolve the reference standard and IS in methanol to prepare 1 mg/mL stock solutions.

    • Perform serial dilutions in 50:50 ACN:Water to create working standard solutions for the calibration curve and quality controls (QCs).

    • Prepare an IS working solution at a concentration of 100 ng/mL in 50:50 ACN:Water.

  • Sample Processing:

    • Aliquot 100 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the IS working solution (100 ng/mL) to every tube except for the blank matrix samples. Vortex briefly.

    • Add 400 µL of ice-cold acetonitrile to each tube to precipitate the proteins.

    • Vortex vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will form a tight pellet of precipitated protein.

    • Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase B). Vortex to ensure the analyte is fully dissolved.

    • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for achieving good retention and separation from other polar endogenous components.[14]

Instrumentation:

  • A sensitive triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.

  • A UHPLC system capable of binary gradient elution.

LC Parameters:

Parameter Recommended Value Rationale
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) Provides retention for polar analytes not well-retained by reversed-phase columns.
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid Provides ions for ESI and maintains an acidic pH to promote analyte protonation.
Mobile Phase B 10 mM Ammonium Formate in 95:5 ACN:Water with 0.1% Formic Acid High organic content is necessary for retention in HILIC mode.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring good peak shape and sensitivity.
Injection Volume 5 µL A small volume minimizes potential matrix effects and peak distortion.
Column Temp. 40°C Ensures reproducible retention times and reduces mobile phase viscosity.

| Gradient | See Table 1 | A gradient is used to elute the analyte and wash the column effectively. |

Table 1: LC Gradient Program

Time (min) Flow Rate (mL/min) %A %B
0.0 0.4 5 95
2.5 0.4 50 50
3.0 0.4 50 50
3.1 0.4 5 95

| 5.0 | 0.4 | 5 | 95 |

MS/MS Parameters:

Parameter Recommended Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive The amine groups are basic and readily protonated to form positive ions [M+H]+.
Capillary Voltage 3.5 kV Optimized for efficient ion formation.
Source Temp. 150°C Helps in desolvation of droplets.
Desolvation Temp. 400°C Ensures complete desolvation of ions before entering the mass analyzer.
Scan Type Multiple Reaction Monitoring (MRM) Provides the highest sensitivity and selectivity for quantification.

| MRM Transitions | See Table 2 | Specific precursor-to-product ion transitions for the analyte and IS. |

Table 2: Exemplary MRM Transitions Note: These are predicted transitions. They must be empirically optimized on the specific mass spectrometer being used.

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol 145.1 70.1 (Pyrrolidine fragment) 100 15
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol 145.1 114.1 (Loss of CH2NH2) 100 12

| IS (e.g., -d4) | 149.1 | 74.1 | 100 | 15 |

Method Validation: Ensuring Trustworthiness and Reliability

A bioanalytical method is only fit for its purpose if it has been properly validated.[1][15] Validation is the process of demonstrating that the analytical procedure is suitable for its intended use.[4] The validation process should be conducted according to established guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry and ICH Q2(R1).[1][2][3][4]

G center Method Validation (ICH Q2(R1) / FDA BMV) acc Accuracy center->acc prec Precision (Repeatability & Intermediate) center->prec sel Selectivity & Specificity center->sel sens Sensitivity (LLOQ) center->sens lin Linearity & Range center->lin stab Stability (Freeze-Thaw, Bench-Top, etc.) center->stab rec Recovery center->rec mat Matrix Effect center->mat

Figure 2: Key parameters for bioanalytical method validation.

The key validation parameters and their typical acceptance criteria are summarized below.

Table 3: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples from at least 6 sources should be <20% of the LLOQ response for the analyte and <5% for the IS.[11]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration. At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[11]
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Measured at LLOQ, Low, Mid, and High QC levels (n=6). Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision (%CV) should not exceed 15% (20% at LLOQ).[1]
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. Analyte response should be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria mentioned above.
Matrix Effect To assess the ion suppression or enhancement from the biological matrix. The coefficient of variation (%CV) of the IS-normalized matrix factor calculated from at least 6 lots of matrix should be ≤15%.
Recovery The efficiency of the extraction process. Should be consistent, precise, and reproducible. Not required to be 100%.

| Stability | To ensure the analyte is stable during sample collection, storage, and processing. | Mean concentration of stability samples must be within ±15% of nominal concentration of baseline samples. Includes freeze-thaw, short-term (bench-top), and long-term stability. |

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in human plasma. The described protocols for sample preparation using protein precipitation and analysis via HILIC-LC-MS/MS offer the high sensitivity and selectivity required for regulated bioanalysis. By adhering to the principles of method validation outlined by the FDA and ICH, researchers can generate high-quality, reliable data to support drug development programs. The causality behind each experimental choice, from the selection of the analytical technique to the specific parameters used, is grounded in established bioanalytical science to ensure the method is both effective and defensible.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][16]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link][3][4]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link][1]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link][11][15]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][17]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link][18]

  • Nowik, W., et al. (2020). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. PubMed Central. [Link][13]

  • LCGC. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link][8]

  • Biotage. (n.d.). Bioanalytical sample preparation. Biotage. [Link][19]

  • Nováková, L. (n.d.). Advances in Sample Preparation for Biological Fluids. LCGC International. [Link][9]

  • Jash, C., & Das, A. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry. [Link][10]

  • PubChem. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. National Center for Biotechnology Information. [Link][6]

  • MySkinRecipes. (n.d.). 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. MySkinRecipes. [Link][7]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. MASONACO. [Link][14]

Sources

Application

Application Notes &amp; Protocols for the In Vivo Formulation of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Document ID: ANP-2026-0118-C7H16N2O Version: 1.0 Abstract This document provides a comprehensive guide for the formulation of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a novel amino alcohol compound, for in vivo research a...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: ANP-2026-0118-C7H16N2O

Version: 1.0

Abstract

This document provides a comprehensive guide for the formulation of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a novel amino alcohol compound, for in vivo research applications. Recognizing the general physicochemical characteristics of small molecule amino alcohols, this guide emphasizes a systematic, tiered approach to formulation development, from initial pre-formulation assessment to the preparation of vehicles for various administration routes. The protocols herein are designed to be adaptable, enabling researchers to develop safe, stable, and effective formulations tailored to their specific experimental needs. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies.

Introduction: The Formulation Challenge of Amino Alcohols

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a bifunctional molecule containing both amino and hydroxyl groups, a common structural motif in many biologically active compounds.[1][2] The presence of primary and tertiary amine functionalities suggests that the compound is basic and likely to be water-soluble, especially at acidic to neutral pH. PubChem data indicates a predicted XlogP of -0.8, further supporting its hydrophilic nature.[3] However, the successful translation of this compound into in vivo studies hinges on the development of a formulation that not only solubilizes the desired dose but also ensures its stability and biocompatibility.

The primary objectives for formulating 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol for in vivo studies are:

  • To ensure complete solubilization of the active pharmaceutical ingredient (API) at the target concentration.

  • To maintain chemical and physical stability of the API for the duration of the study.

  • To ensure the safety and tolerability of the formulation in the chosen animal model.

  • To be compatible with the intended route of administration (e.g., intravenous, oral).

This guide will walk the researcher through a logical workflow, from understanding the critical physicochemical properties of the compound to selecting and preparing appropriate formulation vehicles.

Pre-formulation Studies: Characterizing Your Molecule

Before a robust formulation can be developed, a thorough understanding of the physicochemical properties of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is essential. The following studies are recommended:

Solubility Assessment

A tiered approach to solubility testing will efficiently identify suitable solvent systems.

Protocol 1: Tiered Solubility Assessment

  • Tier 1: Aqueous Solubility:

    • Prepare saturated solutions of the compound in deionized water, phosphate-buffered saline (PBS) pH 7.4, and 0.9% saline.

    • Equilibrate the solutions for 24 hours at room temperature.

    • Filter the solutions and analyze the supernatant for the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

  • Tier 2: pH-Dependent Solubility:

    • Determine the solubility in a range of buffers with pH values from 2 to 10 (e.g., citrate, phosphate, borate buffers).

    • This will help to understand the impact of pH on solubility and to identify the optimal pH range for formulation. Given the basic nature of the amino groups, solubility is expected to be higher at lower pH.

  • Tier 3: Co-solvent and Surfactant Solubility:

    • If aqueous solubility is insufficient for the desired dose, evaluate the solubility in commonly used co-solvents (e.g., propylene glycol, ethanol, polyethylene glycol 400) and surfactant solutions (e.g., polysorbate 80, Cremophor EL).

pKa Determination

The pKa values of the primary and tertiary amines are critical for predicting the ionization state of the molecule at different pH values and for selecting an appropriate buffer system.

Protocol 2: pKa Determination (Potentiometric Titration)

  • Accurately weigh and dissolve a known amount of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in deionized water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Monitor the pH of the solution throughout the titration using a calibrated pH meter.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.

Stability Evaluation

A preliminary assessment of the compound's stability in the chosen formulation vehicle is crucial.

Protocol 3: Short-Term Stability Assessment

  • Prepare a solution of the compound in the selected vehicle at the target concentration.

  • Store aliquots of the solution at different conditions (e.g., 4°C, room temperature, 40°C) and protected from light.

  • Analyze the concentration of the compound at various time points (e.g., 0, 4, 8, 24 hours) to assess for degradation.

Formulation Development for In Vivo Administration

The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound determined in the pre-formulation studies.

Intravenous (IV) Administration

For IV administration, the formulation must be a sterile, isotonic, and particle-free solution.[4][5][6]

3.1.1 Recommended Vehicle Selection for IV Administration

Based on the predicted high water solubility of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, the following vehicles should be evaluated in a stepwise manner:

Tier Vehicle Composition Rationale
1 0.9% Sodium Chloride (Saline)Isotonic and well-tolerated.[4] The first choice for water-soluble compounds.
2 5% Dextrose in Water (D5W)An alternative isotonic vehicle.
3 pH-adjusted Saline or D5WIf solubility is limited at neutral pH, adjusting the pH with a biocompatible acid (e.g., HCl or citric acid) to a range of 5-8 can enhance solubility.[4]
4 Co-solvent Systems (with caution)For higher concentrations, a mixture of water with a co-solvent like propylene glycol (up to 40%) or ethanol (up to 10%) can be considered. However, the potential for vehicle-induced toxicity must be carefully evaluated.

Protocol 4: Preparation of a Simple Aqueous IV Formulation

  • Calculate the required amount of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and vehicle for the desired concentration and volume.

  • In a sterile container, add the weighed compound to the chosen vehicle (e.g., 0.9% saline).

  • Stir the mixture until the compound is completely dissolved. Gentle warming may be applied if necessary, but stability at elevated temperatures should be confirmed.

  • If required, adjust the pH using a dilute solution of HCl or NaOH.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Workflow for IV Formulation Development

IV_Formulation_Workflow cluster_preformulation Pre-formulation cluster_formulation Formulation cluster_qc Quality Control Solubility Solubility Assessment Vehicle Select Vehicle Tier Solubility->Vehicle pKa pKa Determination pH_adjust Adjust pH (if needed) pKa->pH_adjust Stability Stability Evaluation Stability->Vehicle Dissolve Dissolve Compound Vehicle->Dissolve Dissolve->pH_adjust Sterile_filter Sterile Filter (0.22 µm) pH_adjust->Sterile_filter Appearance Visual Inspection Sterile_filter->Appearance Concentration Concentration Verification Sterile_filter->Concentration Endotoxin Endotoxin Testing Sterile_filter->Endotoxin

Caption: A streamlined workflow for the development of an intravenous formulation.

Oral (PO) Administration

Oral formulations offer more flexibility, as sterility is not a requirement.[7][8] The goal is to ensure consistent and reproducible absorption.

3.2.1 Recommended Vehicle Selection for Oral Administration

Tier Vehicle Composition Rationale
1 Deionized Water or 0.5% Methylcellulose in WaterSimple aqueous vehicles are preferred for soluble compounds. Methylcellulose can aid in creating a uniform suspension if solubility is limited.
2 pH-adjusted Aqueous SolutionSimilar to IV formulations, adjusting the pH can improve the solubility of basic compounds.
3 Sweetened Vehicles (e.g., Ora-Sweet®)For studies requiring voluntary animal intake, a sweetened vehicle can improve palatability.[9]
4 Lipid-based Formulations (if necessary)For compounds with poor oral bioavailability, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be explored, although this is less likely to be necessary for a hydrophilic compound.[10]

Protocol 5: Preparation of an Oral Solution/Suspension

  • Weigh the required amount of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Add the compound to the chosen vehicle (e.g., deionized water).

  • Stir until dissolved. If the compound does not fully dissolve at the target concentration, a suspension can be prepared using a vehicle containing a suspending agent like 0.5% methylcellulose.

  • For suspensions, ensure the mixture is homogenized to achieve a uniform particle size distribution.

  • Store the formulation in a well-closed container, protected from light.

Decision Tree for Oral Formulation

Oral_Formulation_Decision_Tree start Start with Target Dose solubility_check Soluble in Water? start->solubility_check solution Use Aqueous Solution solubility_check->solution Yes suspension Prepare Suspension (e.g., 0.5% MC) solubility_check->suspension No palatability Palatability a Concern? solution->palatability final_formulation Final Oral Formulation suspension->final_formulation sweetened Use Sweetened Vehicle palatability->sweetened Yes palatability->final_formulation No sweetened->final_formulation

Caption: A decision tree to guide the selection of an appropriate oral formulation.

Quality Control of the Final Formulation

To ensure the reliability and reproducibility of in vivo studies, the final formulation should undergo quality control checks.

  • Appearance: Visually inspect the formulation for clarity (for solutions) or uniformity (for suspensions) and the absence of particulate matter.

  • pH Measurement: Confirm that the pH of the final formulation is within the desired range.

  • Concentration Verification: Use a validated analytical method (e.g., HPLC-UV or LC-MS/MS) to confirm the concentration of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in the final formulation.

  • Sterility and Endotoxin Testing (for IV formulations): For parenteral formulations, sterility testing and Limulus Amebocyte Lysate (LAL) testing for bacterial endotoxins are mandatory to ensure safety.

Protocol 6: Quantification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in Plasma (for PK studies)

A sensitive and specific analytical method is required for pharmacokinetic studies. LC-MS/MS is the preferred method for quantifying small molecules in biological matrices.

  • Sample Preparation:

    • To a plasma sample (e.g., 50 µL), add an internal standard.

    • Precipitate proteins by adding a solvent like acetonitrile.

    • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., a C18 or HILIC column).

    • Use a gradient elution with a mobile phase suitable for separating the analyte from endogenous plasma components.

    • Detect the analyte and internal standard using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[11][12][13]

Conclusion

The successful formulation of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol for in vivo studies requires a systematic approach that begins with a thorough understanding of its physicochemical properties. While the compound is predicted to be water-soluble, experimental verification is paramount. The protocols and tiered formulation strategies outlined in this document provide a robust framework for developing safe, stable, and effective formulations for both intravenous and oral administration. By following these guidelines, researchers can ensure the quality and reliability of their in vivo data, ultimately accelerating the preclinical development of this promising compound.

References

  • Ascendia Pharma. (2021). Top Considerations When Developing Formulations for Injectable Solutions. [Link]

  • Williams, S. (n.d.). Formulation Considerations in Oral Medications. Longdom Publishing. [Link]

  • Li, P. (n.d.). Oral Formulation Approaches for Different Stages of Clinical Studies. American Pharmaceutical Review. [Link]

  • Adragos Pharma. (2024). Drug Formulation: The Key to Successful Pharmaceutical Innovation. [Link]

  • HyCON Labs. (n.d.). What is Drug Formulation? Types, Phases and Routes of Administration. [Link]

  • Merck Veterinary Manual. (n.d.). Routes of Administration and Dosage Forms of Drugs. [Link]

  • Shaikh, J., et al. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]

  • Al-Gousous, J., et al. (2021). In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System. Pharmaceuticals. [Link]

  • NHS. (n.d.). Intravenous medicines. [Link]

  • Pal, A., & Dey, B. (2013). Thermodynamic Studies on Amino Acid Solvation in some Aqueous Alcohols. ResearchGate. [Link]

  • PCI Magazine. (2022). Amino Alcohol Dispersants for Waterborne Metal Coatings. [Link]

  • Healthline. (2021). Intravenous Medication Administration: What to Know. [Link]

  • Eide-Haugmo, I., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • PubChemLite. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. [Link]

  • Nakayama, A., et al. (2019). Methods for Absolute Quantification of Human Plasma Free Amino Acids by High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry Using Precolumn Derivatization. Methods in Molecular Biology. [Link]

  • van de Logt, F., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol synthesis

Welcome to the technical support center for the synthesis of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible reaction.

I. Synthesis Overview & Mechanism

The most direct and common route to synthesizing β-amino alcohols like 1-amino-3-(pyrrolidin-1-yl)propan-2-ol is through the aminolysis of an epoxide.[1][2] This reaction involves the nucleophilic ring-opening of a strained three-membered epoxide ring by an amine.[3] For this target molecule, the key reaction is between a suitable three-carbon epoxide precursor and pyrrolidine.

A common and effective precursor is 1-amino-2,3-epoxypropane (glycidylamine) or a protected version thereof. The reaction proceeds via a standard SN2 mechanism, where the pyrrolidine nitrogen atom attacks one of the epoxide carbons.[3][4]

Reaction Pathway:
  • Step 1: Nucleophilic Attack. The lone pair of electrons on the nitrogen atom of pyrrolidine attacks one of the electrophilic carbons of the epoxide ring.

  • Step 2: Ring-Opening. This attack leads to the cleavage of a carbon-oxygen bond in the epoxide, relieving the significant ring strain that drives the reaction.[3]

  • Step 3: Protonation. The resulting alkoxide intermediate is then protonated during the reaction workup (often by a mild acid or water) to yield the final 1-amino-3-(pyrrolidin-1-yl)propan-2-ol product.

II. Frequently Asked Questions (FAQs)

Here we address common queries regarding the synthesis strategy and reaction parameters.

Q1: What is the most common starting material for this synthesis?

The most direct approach utilizes 1-amino-2,3-epoxypropane or, more commonly, a protected version like N-Boc-glycidylamine. Using a protected amine on the epoxide prevents self-polymerization and unwanted side reactions. The pyrrolidine is the nucleophile that opens the epoxide ring.

Q2: How critical is the choice of solvent for this reaction?

Solvent choice is crucial as it can influence reaction rate and, in some cases, regioselectivity. Protic solvents like methanol or ethanol can facilitate the reaction by stabilizing the transition state but can also compete as nucleophiles. Aprotic polar solvents such as acetonitrile (MeCN) or tetrahydrofuran (THF) are often preferred to avoid this competition. For many aminolysis reactions, running the reaction neat (without solvent) or under solvent-free conditions can be highly efficient.[1]

Q3: Is a catalyst necessary for this reaction?

While the reaction can proceed without a catalyst due to the inherent strain of the epoxide ring, it is often slow.[3] Catalysts are frequently used to enhance the reaction rate and improve regioselectivity. Common catalysts include Lewis acids (e.g., YCl₃, LiBr, ZrCl₄) or Brønsted acids.[1][5] These catalysts activate the epoxide by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack.[2]

Q4: What is the expected regioselectivity of the pyrrolidine attack?

For an unsymmetrical epoxide like glycidylamine, the nucleophilic attack can occur at either C2 or C3.

  • Under basic or neutral conditions (SN2 mechanism): The amine will preferentially attack the less sterically hindered carbon (C3).[4][6] This is the desired pathway for synthesizing 1-amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Under acidic conditions (SN1-like mechanism): The epoxide oxygen is first protonated. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.[4][7] This would lead to the undesired regioisomer.

Therefore, maintaining neutral or slightly basic conditions is key to achieving the correct product.

III. Troubleshooting Guide

This section provides solutions to specific experimental issues you may encounter.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient reaction temperature or time.2. Deactivated catalyst or no catalyst used.3. Poor quality of reagents (e.g., wet pyrrolidine).1. Increase temperature to 50-80°C and monitor by TLC. Extend reaction time to 24-48 hours.2. Add a catalyst like LiBr (0.1 eq) or YCl₃ (5 mol%) to activate the epoxide.3. Use freshly distilled pyrrolidine and ensure all reagents are anhydrous.
Formation of a Major Byproduct 1. Incorrect regioselectivity due to acidic conditions.2. Di-substitution: The primary amine of the product attacks another epoxide molecule.1. Ensure the reaction is not acidic. If an amine salt was used, neutralize it first. Avoid acidic catalysts.2. Use a slight excess of pyrrolidine (1.1-1.5 equivalents) to outcompete the product amine.
Reaction Stalls (Incomplete Conversion) 1. Catalyst poisoning.2. Equilibrium reached.3. Insufficient nucleophilicity of the amine.1. Ensure starting materials are pure. Water can inhibit some Lewis acid catalysts.2. Consider removing any byproducts if feasible, or drive the reaction forward by adding more nucleophile.3. The pKa of pyrrolidine is high, making it a strong nucleophile. However, if the pH is too low, it will be protonated and non-nucleophilic.[8] Ensure the reaction medium is not acidic.
Difficult Product Purification 1. Product is highly water-soluble.2. Unreacted starting materials are difficult to separate.3. Product forms an inseparable emulsion during workup.1. After reaction, concentrate the mixture and perform extraction with a more polar solvent like chloroform or a mixture of isopropanol/chloroform. Alternatively, use column chromatography with a polar mobile phase (e.g., DCM/MeOH/NH₄OH).2. Use a slight excess of the more volatile reagent (pyrrolidine) and remove it under reduced pressure before purification.3. Use brine (saturated NaCl solution) during the aqueous wash to break emulsions.
Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate a typical experimental workflow and a decision tree for troubleshooting low yield scenarios.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Purify by Column Chromatography or Distillation P2 Add Catalyst (Optional, e.g., LiBr) P1->P2 R1 Heat Reaction (e.g., 60°C, 24h) P2->R1 R2 Monitor by TLC/LC-MS R1->R2 W1 Cool to RT & Concentrate R2->W1 W2 Aqueous Workup (e.g., NaHCO3 wash) W1->W2 W3 Extract with Organic Solvent W2->W3 W4 Dry, Filter & Concentrate W3->W4 W4->P1

Caption: General Experimental Workflow.

G action action start Low Yield Observed q1 Is Starting Material (Epoxide) Consumed? start->q1 q2 Is Desired Product the Major Component? q1->q2 Yes action1 Reaction Stalled. - Check temp & time. - Add catalyst. - Verify reagent quality. q1->action1 No action2 Side Reaction Issue. - Check for wrong regioisomer (LC-MS). - Check for di-substitution. - Adjust stoichiometry/conditions. q2->action2 No action3 Purification Issue. - Optimize extraction solvent. - Use brine to break emulsions. - Consider alternative purification (distillation). q2->action3 Yes q3 Was Catalyst Used? action4 Add Lewis Acid (e.g., YCl3) and continue reaction. q3->action4 No action5 Catalyst may be inactive. - Use fresh/anhydrous catalyst. q3->action5 Yes action1->q3

Caption: Troubleshooting Logic for Low Yield.

IV. Detailed Protocol Example

This protocol is a representative example and may require optimization based on your specific lab conditions and reagent purity.

Materials:

  • N-Boc-1-amino-2,3-epoxypropane (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Lithium bromide (LiBr) (0.1 eq)

  • Acetonitrile (MeCN), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-1-amino-2,3-epoxypropane and anhydrous acetonitrile.

  • Reagent Addition: Add lithium bromide to the solution and stir until dissolved. Then, add pyrrolidine dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and let it stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting epoxide is consumed.

  • Workup: Cool the reaction to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-protected product.

  • Deprotection: The N-Boc protecting group can be removed by treating the crude product with an acid like trifluoroacetic acid (TFA) in DCM or with HCl in dioxane.

  • Purification: The final product, 1-amino-3-(pyrrolidin-1-yl)propan-2-ol, can be purified by flash column chromatography on silica gel using a mobile phase gradient such as 95:5:0.5 to 85:15:1.5 of DCM:Methanol:Ammonium Hydroxide.

References
  • Title: Epoxides: Small Rings to Play with under Asymmetric Organocatalysis Source: ACS Publications URL: [Link]

  • Title: Aminolysis of epoxides for the synthesis of β-amino alcohols. Source: ResearchGate URL: [Link]

  • Title: Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for Source: DigitalCommons@EMU URL: [Link]

  • Title: Epoxides Ring-Opening Reactions Source: Chemistry Steps URL: [Link]

  • Title: Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles Source: ResearchGate URL: [Link]

  • Title: Ring-opening reactions of epoxides: Strong nucleophiles (video) Source: Khan Academy URL: [Link]

  • Title: 18.6: Reactions of Epoxides - Ring-opening Source: Chemistry LibreTexts URL: [Link]

  • Title: Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles Source: Oberlin College and Conservatory URL: [Link]

  • Title: A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides Source: Research & Reviews: Journal of Chemistry URL: [Link]

  • Title: Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis Source: Diva-Portal.org URL: [Link]

  • Title: Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Zirconium (IV) chloride catalyses the nucleophilic opening of epoxide rings by amines Source: ResearchGate (from a larger review) URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. Here, we address common challenges and frequent...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. Here, we address common challenges and frequently encountered byproducts in a practical, question-and-answer format, providing in-depth troubleshooting strategies rooted in established chemical principles. Our goal is to equip you with the expertise to optimize your synthetic protocols, enhance product purity, and confidently address experimental hurdles.

I. Understanding the Synthetic Landscape

The synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol typically proceeds via a two-step route involving the initial reaction of epichlorohydrin with pyrrolidine to form the epoxide intermediate, 1-(pyrrolidin-1-yl)-2,3-epoxypropane. This intermediate is then subjected to nucleophilic ring-opening with an amine source, commonly ammonia, to yield the desired product. While seemingly straightforward, this pathway is susceptible to several side reactions that can lead to a range of impurities. This guide will help you navigate these potential pitfalls.

II. Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My final product is a mixture containing a significant amount of a higher molecular weight compound. What is this likely byproduct and how can I avoid it?

Answer:

This is a classic case of di-substitution , leading to the formation of 1,3-di(pyrrolidin-1-yl)propan-2-ol .

  • Causality of Formation: This byproduct arises when a second molecule of pyrrolidine, rather than ammonia, acts as the nucleophile in the ring-opening of the 1-(pyrrolidin-1-yl)-2,3-epoxypropane intermediate. This is particularly prevalent if there is residual unreacted pyrrolidine from the first step, or if the concentration of ammonia is insufficient during the second step.

  • Troubleshooting & Prevention:

    • Stoichiometric Control: Carefully control the stoichiometry in the first step. Using a slight excess of epichlorohydrin can help ensure all the pyrrolidine is consumed. However, be aware that remaining epichlorohydrin can lead to other side reactions.

    • Intermediate Purification: If feasible, purifying the 1-(pyrrolidin-1-yl)-2,3-epoxypropane intermediate by vacuum distillation before the amination step is the most effective way to prevent this di-substituted byproduct.

    • Ammonia Concentration: In the second step, use a significant excess of ammonia (aqueous or as ammonia gas in a suitable solvent) to outcompete any trace amounts of remaining pyrrolidine. Conducting the reaction under pressure can also increase the effective concentration of ammonia.

    • Order of Addition: A slow addition of the epoxide intermediate to a solution with a high concentration of ammonia can also favor the desired reaction.

  • Purification: If the di-substituted byproduct has already formed, it can often be separated from the desired primary amine product by column chromatography on silica gel. The significant difference in polarity between the primary amine and the di-tertiary amine product facilitates this separation.

FAQ 2: My spectroscopic data (NMR, MS) suggests the presence of an isomer. How is this possible and what can I do about it?

Answer:

You are likely observing the formation of the regioisomer, 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol .

  • Causality of Formation: The nucleophilic ring-opening of unsymmetrical epoxides, such as 1-(pyrrolidin-1-yl)-2,3-epoxypropane, can theoretically proceed at either of the two epoxide carbons. While the reaction with ammonia (a primary amine) under basic or neutral conditions generally favors attack at the sterically less hindered terminal carbon (an SN2-type mechanism), certain conditions can promote attack at the internal carbon.[1]

  • Troubleshooting & Prevention:

    • Maintain Basic/Neutral Conditions: Avoid acidic conditions during the aminolysis step. Acid catalysis can protonate the epoxide oxygen, leading to a transition state with more carbocationic character at the more substituted carbon, which can increase the formation of the isomeric byproduct.[1]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes reduce the regioselectivity of the reaction.

  • Purification: Separating these two isomers can be challenging due to their similar physical properties. Fractional distillation under high vacuum or preparative HPLC may be required. It is often more practical to optimize the reaction conditions to minimize the formation of the undesired isomer.

FAQ 3: I'm observing a complex mixture of products, possibly polymeric. What is causing this?

Answer:

This issue is likely due to over-alkylation or polymerization .[2]

  • Causality of Formation:

    • Over-alkylation of the Product: The primary amine of your desired product, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, is also nucleophilic and can react with the epoxide intermediate. This leads to the formation of dimers, trimers, and eventually oligomeric or polymeric material.

    • Polymerization of Epichlorohydrin: Epichlorohydrin can undergo self-polymerization, especially in the presence of nucleophiles or under certain catalytic conditions.[3]

  • Troubleshooting & Prevention:

    • Controlled Addition: Add the epichlorohydrin slowly to the pyrrolidine solution in the first step, and the resulting epoxide intermediate slowly to the ammonia solution in the second step. This maintains a low concentration of the electrophile and minimizes side reactions.

    • Excess of Nucleophile in the Second Step: A large excess of ammonia in the second step will favor the reaction with the epoxide intermediate over the reaction of the product amine with the intermediate.

    • Temperature Management: Keep the reaction temperature as low as practically possible to control the rate of these side reactions.

  • Purification: Removal of polymeric byproducts can often be achieved by distillation of the desired product under high vacuum, as the polymers are typically non-volatile.

III. Experimental Protocols & Methodologies

Protocol 1: Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Step 1: Synthesis of 1-(Pyrrolidin-1-yl)-2,3-epoxypropane

  • To a stirred solution of pyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol) at 0-5 °C, add epichlorohydrin (1.05 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise, keeping the temperature below 25 °C.

  • Stir for an additional 2-3 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide intermediate.

  • For optimal results in the next step, purify the intermediate by vacuum distillation.

Step 2: Amination of 1-(Pyrrolidin-1-yl)-2,3-epoxypropane

  • In a pressure vessel, charge a concentrated aqueous solution of ammonia (e.g., 28-30%, a large excess, e.g., 10-20 eq).

  • Cool the ammonia solution to 0-5 °C and add the 1-(pyrrolidin-1-yl)-2,3-epoxypropane intermediate (1.0 eq) dropwise with vigorous stirring.

  • Seal the vessel and heat to 50-70 °C for 6-12 hours. The pressure will increase.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove water and excess ammonia.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Analytical Characterization
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254

    • Mobile Phase: A mixture of Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:9:1) can be a good starting point for separating the product from less polar byproducts like the di-substituted impurity.

    • Visualization: UV light (if applicable) and staining with potassium permanganate or ninhydrin (for primary amines).

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase C18 column is typically suitable.

    • A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) can be used to separate the product from its byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization of the amine and alcohol functional groups (e.g., by silylation) may be necessary to improve volatility and peak shape.

IV. Visualizing Reaction Pathways and Troubleshooting

Reaction Pathway Diagram

The following diagram illustrates the main synthetic route and the formation of key byproducts.

Synthesis_Byproducts Epichlorohydrin Epichlorohydrin Intermediate 1-(Pyrrolidin-1-yl)-2,3-epoxypropane Epichlorohydrin->Intermediate + Pyrrolidine (Step 1) Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate + Pyrrolidine (Step 1) Ammonia Ammonia Product 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (Desired Product) Intermediate->Product + Ammonia (Step 2 - Major Pathway) DiSubstituted 1,3-Di(pyrrolidin-1-yl)propan-2-ol (Di-substitution) Intermediate->DiSubstituted + Pyrrolidine (Side Reaction) Isomer 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol (Isomer) Intermediate->Isomer + Ammonia (Alternative Ring Opening) Polymer Polymeric Byproducts Intermediate->Polymer + Epoxide Intermediate (Over-alkylation) Product->Polymer + Epoxide Intermediate (Over-alkylation)

Caption: Main reaction and byproduct formation pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for identifying and resolving common issues during the synthesis.

Troubleshooting_Workflow Start Crude Product Analysis (TLC, HPLC, GC-MS) LowYield Low Yield of Desired Product Start->LowYield Impurity_Profile Multiple Impurity Peaks Start->Impurity_Profile Action_Yield Check Reagent Quality Optimize Reaction Time/Temp Ensure Complete Conversion LowYield->Action_Yield Yes High_MW High MW Impurity Present? Impurity_Profile->High_MW Analyze Peaks Isomer_Peak Isomeric Impurity Present? High_MW->Isomer_Peak No Action_DiSub Optimize Step 1 Stoichiometry Purify Intermediate Increase Ammonia Excess High_MW->Action_DiSub Yes Polymeric Broad/Unresolved Peaks (Polymeric material)? Isomer_Peak->Polymeric No Action_Isomer Ensure Basic/Neutral Conditions Lower Reaction Temperature Isomer_Peak->Action_Isomer Yes Action_Polymer Slow Reagent Addition Lower Temperature Increase Ammonia Excess Polymeric->Action_Polymer Yes End Purified Product Polymeric->End No Action_DiSub->End Action_Isomer->End Action_Polymer->End Action_Yield->End

Caption: A logical troubleshooting workflow.

V. References

  • Uggeri, F., et al. (1988). Journal of Chromatography A, 432, 1988. (This reference, while on a similar amino alcohol, discusses common byproducts in industrial synthesis).

  • Aniline, F. C., & Pennington, L. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link][1]

  • U.S. Patent No. US20050192402A1. (2005). Epichlorohydrin-based polymers containing primary amino groups used as additives in papermaking. Google Patents. [3]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Welcome to the technical support guide for the synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges dur...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. My goal is to provide not just solutions, but also the underlying chemical principles to empower you to diagnose and resolve issues effectively. The synthesis, while conceptually straightforward, involves reactive intermediates and a final product with challenging physical properties that can lead to low yields if not properly controlled.

The most common and scalable synthetic route proceeds in two key stages:

  • Epoxide Formation: Nucleophilic attack of pyrrolidine on epichlorohydrin, followed by an in-situ intramolecular cyclization to form the key intermediate, 1-(oxiran-2-ylmethyl)pyrrolidine.

  • Aminolysis: Ring-opening of the intermediate epoxide with an amine source, typically ammonia, to yield the target β-amino alcohol.

This guide will address common failure points in both stages and in the final purification.

Overall Reaction Scheme

Reaction_Scheme cluster_step1 cluster_step2 Pyrrolidine Pyrrolidine Intermediate_Epoxide 1-(Oxiran-2-ylmethyl)pyrrolidine (Intermediate) Pyrrolidine->Intermediate_Epoxide + NaOH (aq.) Ethanol/Water 0-25 °C Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_Epoxide + NaOH (aq.) Ethanol/Water 0-25 °C Ammonia Ammonia (aq.) Final_Product 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (Target Compound) Intermediate_Epoxide->Final_Product + Ammonia (aq.) Heat (e.g., 60-80 °C)

Caption: A typical two-step, one-pot synthesis pathway.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis.

Q1: My reaction has stalled, or my yield is near zero. What are the most likely causes?

This is a frequent issue, often traced back to reaction conditions or reagent quality. Let's diagnose this systematically.

  • Cause 1: Ineffective Epoxide Formation (Step 1): The initial reaction between pyrrolidine and epichlorohydrin is highly exothermic. If the temperature is not controlled (typically by starting at 0-5 °C), localized heating can cause epichlorohydrin to polymerize or hydrolyze. Conversely, if the reaction is run too cold for too long, it may not proceed.

    • Expert Insight: We recommend adding the epichlorohydrin dropwise to a cooled solution of pyrrolidine. After the initial exothermic phase, allow the reaction to warm to room temperature to ensure the subsequent ring-closing (catalyzed by the base) goes to completion.

  • Cause 2: Poor Reagent Quality:

    • Epichlorohydrin: This reagent can degrade over time, especially if exposed to moisture or light. Use a freshly opened bottle or distill older material before use.

    • Pyrrolidine: Can absorb atmospheric water and CO₂, reducing its nucleophilicity. Ensure you are using dry, pure pyrrolidine.

  • Cause 3: Inefficient Aminolysis (Step 2): The epoxide ring-opening by ammonia is often the rate-limiting step and requires thermal energy.

    • Expert Insight: Insufficient heating (e.g., below 60 °C) or too short a reaction time will result in a significant amount of unreacted 1-(oxiran-2-ylmethyl)pyrrolidine intermediate. We recommend monitoring the reaction by TLC or GC-MS until the intermediate spot has been consumed. Using a sealed vessel is crucial when heating aqueous ammonia to maintain pressure and concentration.

  • Cause 4: Premature Protonation of the Nucleophile: In the aminolysis step, the amine is the nucleophile. If the reaction medium is acidic, the amine will be protonated to its non-nucleophilic ammonium form, effectively stopping the reaction.[1][2] The reaction is typically run under basic or neutral conditions.

Q2: My spectral data (NMR, LC-MS) shows significant impurities. What are these and how can I prevent them?

Impurity generation is a major cause of low yield. The primary culprits are side reactions involving the highly reactive epoxide ring and the multiple nucleophiles present.

Side_Reactions Intermediate Intermediate Epoxide Desired_Product Desired Product (β-amino alcohol) Intermediate->Desired_Product Attack by NH3 (Desired Path) Diol_Impurity Diol Impurity (1-(2,3-dihydroxypropyl)pyrrolidine) Intermediate->Diol_Impurity Attack by H2O (Hydrolysis) Bis_Adduct_Impurity Bis-Adduct Impurity (1,3-di(pyrrolidin-1-yl)propan-2-ol) Intermediate->Bis_Adduct_Impurity Attack by Pyrrolidine (Double Addition) Ammonia Ammonia (Desired Nucleophile) Ammonia->Intermediate Water Water (Competing Nucleophile) Water->Intermediate Pyrrolidine Pyrrolidine (Excess Reactant) Pyrrolidine->Intermediate

Caption: Key reaction pathways from the epoxide intermediate.

  • Impurity 1: 1,3-Di(pyrrolidin-1-yl)propan-2-ol: This forms when a second molecule of pyrrolidine, rather than ammonia, attacks the intermediate epoxide.

    • Prevention: This is a classic competition reaction. To favor the desired reaction with ammonia, ensure that Step 1 (epoxide formation) is complete before adding ammonia. It is also critical to use a sufficient excess of ammonia in Step 2 to outcompete any residual pyrrolidine.

  • Impurity 2: 1-(2,3-Dihydroxypropyl)pyrrolidine (Diol): This is the product of hydrolysis, where water acts as the nucleophile and opens the epoxide ring.[3]

    • Prevention: While water is often used as a solvent or co-solvent, its nucleophilicity is significantly lower than that of ammonia.[2] This side reaction becomes problematic at very high temperatures or if the concentration of ammonia is too low. Using concentrated aqueous ammonia (25-30%) and maintaining a sealed reaction environment minimizes this pathway.

Q3: I have a crude brown oil, but I can't purify it. It streaks badly on my silica gel column. What are my options?

This is the most common post-synthesis challenge. Polar amino alcohols are notoriously difficult to purify via standard chromatography due to their dual hydrogen-bonding and basic functionalities, which lead to strong, irreversible binding to acidic silica gel.[4]

  • Solution 1: Acid/Base Extraction: Before attempting chromatography, perform a liquid-liquid extraction. Dissolve the crude oil in a nonpolar solvent (like ethyl acetate or DCM). Wash with water to remove inorganic salts. Then, extract the aqueous layer again to ensure all product is recovered. This may not remove all organic impurities but is an essential first clean-up step.

  • Solution 2: Purification via Salt Formation (Recommended): This is often the most effective method.

    • Dissolve the crude oil in a suitable solvent like isopropanol or ethanol.

    • Slowly add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) until the solution is acidic.

    • The dihydrochloride salt of your product should precipitate as a solid.

    • The solid can be collected by filtration and washed with a cold, non-polar solvent (like ether or acetone) to remove non-basic impurities.

    • This salt can often be recrystallized to high purity.[5] The free base can be regenerated by dissolving the salt in water and adding a strong base (e.g., NaOH) followed by extraction.

  • Solution 3: Modified Chromatography: If you must use chromatography:

    • Deactivate the Silica: Pre-treat the silica gel by flushing the column with your eluent system containing a small amount of a volatile base, like triethylamine (~1%) or ammonium hydroxide (~0.5%), to neutralize the acidic sites.

    • Use a Steep Polarity Gradient: Start with a solvent system like 95:5:0.5 DCM/Methanol/Ammonium Hydroxide and gradually increase the methanol concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants? In our experience, a slight excess of pyrrolidine (1.1-1.2 equivalents) relative to epichlorohydrin ensures the complete consumption of the toxic electrophile. For the second step, a large excess of ammonia is critical. We recommend using a 5-10 fold molar excess to ensure it is the dominant nucleophile.

Q2: Can I use a different base for the first step? Yes, other inorganic bases like potassium carbonate can be used. However, sodium hydroxide is inexpensive and effective. The key is to have a strong enough base to deprotonate the hydroxyl group of the intermediate chlorohydrin, which facilitates the intramolecular SN2 reaction to form the epoxide.

Q3: How do I monitor the reaction's progress effectively? Thin Layer Chromatography (TLC) is very effective. Use a polar mobile phase (e.g., 90:10:1 DCM/Methanol/NH₄OH). The starting materials will have a higher Rf, the intermediate epoxide will be in the middle, and the final highly polar amino alcohol product will have a very low Rf, often close to the baseline. Staining with ninhydrin is excellent for visualizing the primary amine in the final product.

Data Summary and Troubleshooting Workflow

Issue ObservedPotential CauseRecommended ActionAnalytical Check
No Product Low temperature, poor reagentsAllow reaction to warm to RT after initial addition; use fresh reagents.TLC/GC-MS for starting materials.
Low Yield Incomplete aminolysis, side reactionsIncrease reaction time/temp for Step 2; ensure large excess of ammonia.LC-MS to identify unreacted intermediate or side products.
Multiple Spots on TLC Hydrolysis, double additionUse concentrated ammonia; ensure Step 1 is complete before Step 2.Isolate and characterize impurities by NMR if possible.
Purification Failure High polarity of productAvoid direct chromatography; use salt formation/recrystallization.Check purity of precipitated salt by melting point or NMR.
Troubleshooting Logic Diagram

Troubleshooting_Flow decision decision Start Low Yield or Failed Reaction Check_Crude Analyze Crude by TLC/LC-MS Start->Check_Crude SM_Present Starting Material Present? Check_Crude->SM_Present Intermediate_Present Intermediate Epoxide Present? SM_Present->Intermediate_Present No Action_SM Issue in Step 1: - Check reagent quality - Verify reaction temp/time SM_Present->Action_SM Yes Impurities_Present Major Impurities Present? Intermediate_Present->Impurities_Present No Action_Intermediate Issue in Step 2: - Increase temp/time - Use sealed vessel - Increase NH3 excess Intermediate_Present->Action_Intermediate Yes Action_Impurities Side Reactions Dominant: - Review stoichiometry - Improve separation of steps Impurities_Present->Action_Impurities Yes Action_Purification Product is Present but Lost: - Avoid silica gel initially - Use salt formation technique Impurities_Present->Action_Purification No

Caption: A workflow for diagnosing the root cause of low yield.

Detailed Experimental Protocols

Safety Notice: Epichlorohydrin is toxic, a suspected carcinogen, and a skin/respiratory irritant. Pyrrolidine and concentrated ammonia are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Protocol 1: Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add pyrrolidine (1.1 eq) and an equal volume of ethanol. Cool the flask to 0 °C in an ice-water bath.

  • Step 1 - Epoxide Formation: Add epichlorohydrin (1.0 eq) dropwise to the stirred pyrrolidine solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Add a solution of sodium hydroxide (1.1 eq) in water dropwise, again controlling the temperature. Stir for 2-3 hours at room temperature to facilitate epoxide ring formation.

  • Step 2 - Aminolysis: To the reaction mixture, add concentrated aqueous ammonia (28-30%, 8-10 eq).

  • Securely seal the flask (e.g., with a threaded cap with a PTFE liner or in a sealed pressure vessel) and heat the mixture in an oil bath at 70-80 °C for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC (90:10:1 DCM/MeOH/NH₄OH) until the intermediate epoxide spot (Rf ~0.5-0.6) is consumed, and a new baseline spot (product, Rf ~0.1) appears and intensifies.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

  • Dissolve the remaining aqueous residue in brine and extract with a solvent like dichloromethane or ethyl acetate (3x). Note: The product has some water solubility, so thorough extraction is key.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a viscous yellow or brown oil.

Protocol 2: Purification via Dihydrochloride Salt Formation
  • Dissolve the crude oil from Protocol 1 in a minimal amount of isopropanol (IPA).

  • While stirring, slowly add a 2M solution of HCl in diethyl ether or a commercially available solution of HCl in IPA.

  • A white precipitate should form immediately. Continue adding the HCl solution until no further precipitation is observed and the solution is acidic (check with pH paper).

  • Stir the resulting slurry for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with cold diethyl ether to remove any non-basic, oil-soluble impurities.

  • Dry the white solid under vacuum to yield the pure 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride salt.

References

Sources

Optimization

Technical Support Center: Resolving Enantiomers of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Welcome to the technical support guide for the chiral resolution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide pra...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide practical, in-depth guidance and troubleshooting for one of the critical steps in chiral synthesis. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, focusing on the rationale behind methodological choices to empower you to solve challenges in the lab.

Core Concepts: Choosing Your Resolution Strategy

The successful separation of enantiomers is a cornerstone of pharmaceutical development, as stereoisomers can have vastly different pharmacological and toxicological profiles.[1] 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol possesses a chiral center at the C2 position of the propanol backbone, necessitating resolution from its racemic mixture to isolate the desired enantiomer.

The three primary methods for resolving such amino alcohols are:

  • Diastereomeric Salt Crystallization: A classical, scalable method that leverages the different physical properties of diastereomeric salts.[2][3]

  • Chiral Chromatography (HPLC/SFC): A powerful analytical and preparative tool that separates enantiomers based on their differential interaction with a chiral stationary phase (CSP).[2][4]

  • Enzymatic Kinetic Resolution: A highly selective method that uses an enzyme to preferentially react with one enantiomer, allowing for the separation of the reacted and unreacted forms.[5]

Your choice of method will depend on the scale of your synthesis, required purity, available equipment, and development timeline.

Start Start: Racemic 1-Amino-3- (pyrrolidin-1-yl)propan-2-ol Decision1 Need Small Scale (<1g) for Analytical / Screening? Start->Decision1 Decision2 Need Large Scale (>10g) for Development? Decision1->Decision2 No HPLC Chiral HPLC / SFC Decision1->HPLC Yes Decision3 Is Racemization of Unwanted Enantiomer Possible? Decision2->Decision3 No Crystallization Diastereomeric Salt Crystallization Decision2->Crystallization Yes Decision3->Crystallization No Enzymatic Enzymatic Kinetic Resolution Decision3->Enzymatic Yes

Caption: Decision workflow for selecting a resolution strategy.

Technique Principle Advantages Disadvantages Best For
Diastereomeric Salt Crystallization Formation of salts with a chiral resolving agent. Diastereomers have different solubilities and can be separated by fractional crystallization.[3][6]Scalable, cost-effective for large quantities, well-established technology.Can be labor-intensive, requires screening of resolving agents and solvents, yield is limited to 50% per enantiomer without a racemization loop.Process development, large-scale manufacturing.
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a Chiral Stationary Phase (CSP).[2][4]Fast method development, high purity achievable, applicable to a wide range of molecules, both analytical and preparative scales.Higher cost (columns, solvents), limited loading capacity on preparative columns, SFC is a greener alternative but requires specialized equipment.[2]Analytical QC, small-scale purification, high-purity requirements.
Enzymatic Kinetic Resolution An enzyme selectively catalyzes a reaction on one enantiomer, which can then be separated from the unreacted enantiomer.[5]Extremely high enantioselectivity, mild reaction conditions, environmentally benign.Theoretical yield is capped at 50%, requires screening for a suitable enzyme, can be slow, potential for product inhibition.Cases where the unwanted enantiomer can be racemized and recycled, synthesis of high-value intermediates.

Section 1: Diastereomeric Salt Crystallization

This classical technique remains a workhorse for industrial-scale resolutions. It involves reacting the racemic base (your amino alcohol) with an enantiomerically pure acid to form two diastereomeric salts.

cluster_prep Salt Formation cluster_sep Separation cluster_iso Isolation Racemate (R,S)-Amine Mix Dissolve & React in Solvent Racemate->Mix Acid (R)-Chiral Acid Acid->Mix Salts Solution of (R,R)-Salt and (S,R)-Salt Mix->Salts Crystallize Cool / Evaporate Induce Crystallization Salts->Crystallize Filter Filter Crystallize->Filter Solid Solid: Less Soluble Salt (e.g., (R,R)-Salt) Filter->Solid Liquid Mother Liquor: Enriched in More Soluble Salt (e.g., (S,R)-Salt) Filter->Liquid Liberate_R Liberate Amine (add base, extract) Solid->Liberate_R Liberate_S Liberate Amine (add base, extract) Liquid->Liberate_S Pure_R Pure (R)-Amine Liberate_R->Pure_R Pure_S Enriched (S)-Amine Liberate_S->Pure_S

Caption: Workflow for Diastereomeric Salt Crystallization.

Frequently Asked Questions & Troubleshooting

Q1: How do I select an appropriate chiral resolving agent for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol?

A1: Your target is a basic amino alcohol. Therefore, you need a chiral acid as the resolving agent. The primary amine is the most basic site and will form the salt. Key considerations are:

  • Structural Match: Agents with rigid structures, like tartaric acid and its derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid, are excellent starting points.[7][8] Their multiple hydrogen bonding sites (hydroxyls, carboxyls) can lead to well-ordered, crystalline salts.

  • Availability and Cost: For large-scale work, naturally derived and inexpensive acids like L-tartaric acid are preferred.

  • Screening: It is almost always necessary to perform a small-scale screen with several resolving agents and solvents to find the combination that gives the best crystal formation and diastereomeric excess (d.e.).[3]

Q2: My resolution is yielding low diastereomeric excess (d.e.) or an oil. How can I improve it?

A2: This is a common and multifaceted problem. The cause is often related to solubility; either both diastereomeric salts are too soluble, or their solubilities are too similar.

  • Troubleshooting Steps:

    • Solvent System: This is the most critical variable. If you get an oil, the salt is too soluble. Try a less polar solvent or an anti-solvent. If no crystals form, try a more polar solvent to ensure dissolution, followed by slow addition of an anti-solvent. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water or ethyl acetate).[9]

    • Temperature Profile: Control the cooling rate. A slow, linear cooling profile is superior to crashing the solution in an ice bath, as it allows for the selective crystallization of the less soluble diastereomer.[7]

    • Seeding: If you can generate a small number of crystals of the desired diastereomer, use them to seed the solution. This can dramatically improve both the crystallization kinetics and the final d.e.

    • Molar Ratio: While a 1:1 ratio of amine to acid is common, sometimes using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a purer initial crop of the less soluble salt.[7]

Q3: I've isolated the diastereomeric salt. What is the standard procedure to liberate the free amine enantiomer?

A3: This is often called a "salt break." You need to reverse the acid-base reaction.

  • Protocol:

    • Dissolve or suspend the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 2M NaOH, K₂CO₃) until the pH is strongly basic (pH > 11). This neutralizes the chiral acid, leaving your amine in its free base form.

    • Extract the aqueous layer with an organic solvent in which your amine is soluble but the chiral acid salt is not (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers, dry with a drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free amine. The chiral resolving agent can often be recovered from the aqueous layer by acidification and extraction.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for accurately determining enantiomeric purity and is also a viable method for semi-preparative separations.[1][4]

cluster_column Chiral Column cluster_interaction Interaction CSP Chiral Stationary Phase (CSP) (e.g., Amylose derivative) R_Enantiomer (R)-Enantiomer Interacts Strongly CSP->R_Enantiomer:portR  Forms Transient  Diastereomeric Complex S_Enantiomer (S)-Enantiomer Interacts Weakly CSP->S_Enantiomer:portS  Forms Weaker  Complex Detector Detector R_Enantiomer->Detector Elutes Later S_Enantiomer->Detector Elutes First

Caption: Principle of Chiral Recognition in HPLC.

Frequently Asked Questions & Troubleshooting

Q1: How do I choose the right chiral stationary phase (CSP) for this molecule?

A1: CSP selection is somewhat empirical, but there are excellent starting points for amino alcohols.[4]

  • Polysaccharide-Based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) are the most versatile and successful for a broad range of compounds, including amino alcohols.[2][10] They are the first choice for screening.

  • Pirkle-Type CSPs: These are effective for molecules with π-acidic or π-basic groups.[2]

  • Screening: The most effective approach is to screen a small set of complementary columns (e.g., 2-3 different polysaccharide columns) under standard mobile phase conditions.

Q2: I am seeing poor or no separation (low resolution). What are the common causes?

A2: If you see a single peak or two poorly resolved peaks, you need to optimize the method.[11]

  • Troubleshooting Steps:

    • Mobile Phase Composition: This is the primary tool for optimization. For polysaccharide columns in normal-phase mode (the most common for this class), the mobile phase is typically a mixture of an alkane (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Vary the ratio of alkane to alcohol (e.g., from 95:5 to 80:20). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.[12]

    • Additive (Modifier): For basic amines, peak tailing can be a major issue. Adding a small amount of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) at 0.1%, can significantly improve peak shape and resolution.

    • Temperature: Lowering the column temperature can sometimes enhance the stability of the transient diastereomeric complexes formed on the CSP, leading to better separation. Try running at 15-25°C.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer run times.

Q3: Can I use Supercritical Fluid Chromatography (SFC) for this separation?

A3: Absolutely. Chiral SFC is an excellent alternative to HPLC. It uses supercritical CO₂ as the main mobile phase, which reduces organic solvent consumption, making it a "greener" technique.[2] Separations are often faster, and the same polysaccharide-based columns used for HPLC are typically used for SFC.

Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based column, such as one based on amylose tris(3,5-dimethylphenylcarbamate).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the racemic 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in methanol or ethanol.

  • Initial Screening Conditions:

    • Mobile Phase: 80:20 Hexane:Isopropanol (+ 0.1% DEA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a wavelength where the compound absorbs (e.g., 210 nm).

  • Optimization: Based on the initial chromatogram, adjust the mobile phase composition.

    • If peaks are unresolved and elute quickly, decrease the isopropanol percentage (e.g., to 90:10).

    • If peaks are broad or resolution is poor, ensure the amine additive is present.

    • If peaks are well-resolved but too retained, increase the isopropanol percentage (e.g., to 70:30).

  • Validation: Once baseline separation is achieved, inject a sample of a single, known enantiomer (if available) to confirm the elution order.

Section 3: Enzymatic Kinetic Resolution

This elegant method exploits the high stereoselectivity of enzymes. For an amino alcohol, a common approach is the enantioselective acylation of either the amino or hydroxyl group, typically catalyzed by a lipase.

Racemate (R,S)-Amino Alcohol + Acyl Donor Reaction Selective Acylation Racemate->Reaction Enzyme Enzyme (e.g., Lipase) Enzyme->Reaction Product_S (S)-Acylated Amino Alcohol Reaction->Product_S Unreacted_R (R)-Amino Alcohol (Unreacted) Reaction->Unreacted_R Separation Chromatographic or Extraction Separation Product_S->Separation Unreacted_R->Separation

Caption: Principle of Enzymatic Kinetic Resolution.

Frequently Asked Questions & Troubleshooting

Q1: Which class of enzymes is typically effective for resolving amino alcohols?

A1: Lipases are the most commonly used enzymes for the kinetic resolution of amino alcohols due to their stability, broad substrate scope, and compatibility with organic solvents. Common commercially available lipases for screening include those from Candida antarctica (CALB), Candida rugosa, and Pseudomonas cepacia.[13]

Q2: My enzymatic reaction is very slow or has stalled before 50% conversion. What can I do?

A2: Slow reaction rates are a frequent challenge.

  • Troubleshooting Steps:

    • Enzyme Choice: The initial enzyme may not be optimal. Screen a panel of different lipases to find one with higher activity for your substrate.

    • Acyl Donor: The choice of acyl donor is critical. Simple vinyl esters like vinyl acetate or isopropenyl acetate are often effective as they generate a leaving group (acetaldehyde or acetone) that does not interfere with the reaction.[13]

    • Solvent: The reaction is typically run in a non-polar organic solvent (e.g., toluene, hexane, MTBE) to prevent hydrolysis and maintain enzyme activity. The choice of solvent can dramatically affect both reaction rate and enantioselectivity.

    • Temperature: While higher temperatures can increase the reaction rate, they may also decrease the enzyme's stability and enantioselectivity. A typical range to explore is 30-50°C.

    • Water Activity: Enzymes require a small amount of water to maintain their active conformation. Ensure the enzyme is not completely anhydrous, but avoid excess water which can lead to hydrolysis of the acyl donor and product.

Q3: What are the main limitations of kinetic resolution?

A3: The primary limitation is the theoretical maximum yield of 50% for a single enantiomer. This means that half of your starting material is "wasted" as the unwanted enantiomer. This drawback can be overcome if the unwanted enantiomer can be isolated and racemized in a separate step, then recycled back into the resolution process. This is known as a dynamic kinetic resolution if the racemization occurs in situ.

References

  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers.
  • Benchchem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
  • Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • MDPI. (n.d.). Enantiomers and Their Resolution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • AKJournals. (n.d.). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel methods of resolving racemic diols and amino alcohols. Retrieved from [Link]

  • Gavin Publishers. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]

  • Unife. (2023). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Scilit. (2018). Diastereomeric salt crystallization of chiral molecules via sequential coupled‐Batch operation. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers.
  • PubMed. (2021). Diastereomeric resolution of 3-chloromandelic acid with threo-(1S,2S)-2-amino-l-p-nitrophenyl-1,3-propanediol. Retrieved from [Link]

  • NIH. (n.d.). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. Retrieved from [Link]

  • NIH. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Retrieved from [Link]

Sources

Troubleshooting

stability issues of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in DMSO

Technical Support Center: 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol A Guide to Ensuring Stability and Experimental Reproducibility in DMSO Solutions Welcome to the technical support guide for 1-Amino-3-(pyrrolidin-1-yl)prop...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

A Guide to Ensuring Stability and Experimental Reproducibility in DMSO Solutions

Welcome to the technical support guide for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. As a Senior Application Scientist, I understand that the reliability of your experimental data is paramount. Inconsistent results can often be traced back to the stability of compound stock solutions. This guide is designed to provide you with in-depth, field-proven insights into the potential stability challenges of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol when dissolved in Dimethyl Sulfoxide (DMSO) and to offer robust troubleshooting strategies and protocols to ensure the integrity of your research.

The structure of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, containing a primary amine, a secondary alcohol, and a tertiary amine within the pyrrolidine ring, presents specific vulnerabilities in a solvent like DMSO. This guide will deconstruct these issues and provide actionable solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with aminopropanol derivatives in DMSO.

Q1: I've observed a gradual yellowing and a decrease in the biological activity of my 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol stock solution over a few weeks at 4°C. What could be the cause?

A: This is a classic indicator of compound degradation. The discoloration and loss of activity suggest that the parent molecule is undergoing chemical modification. Amines, in particular, can be susceptible to oxidation, which often produces colored byproducts. Furthermore, DMSO is not entirely inert and can participate in or mediate degradation reactions, especially in the presence of impurities like water and under exposure to light and ambient oxygen. Storing at 4°C, while better than room temperature, may not be sufficient to halt these slow-progressing reactions.

Q2: What are the most likely degradation pathways for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in a DMSO stock?

A: Based on its functional groups, there are two primary suspected degradation pathways:

  • Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone. While DMSO itself is a mild oxidant, this process can be accelerated by contaminants, light, or elevated temperatures. The primary and tertiary amine groups can also undergo oxidation.[1][2]

  • Amine-Mediated Reactions: The nucleophilic primary amine or the tertiary pyrrolidine nitrogen could potentially react with impurities in the DMSO or even dimerize under certain conditions. Studies on other amine-containing compounds have shown dimerization and other spontaneous reactions in DMSO stock solutions.[3] The slightly acidic nature of technical-grade DMSO can also play a role in catalyzing such reactions.[3]

Q3: What is the gold-standard procedure for preparing a stock solution of this compound in DMSO?

A: Precision during preparation is your first line of defense against instability.

  • Quality Control: Use only high-purity, anhydrous DMSO (<0.05% water). DMSO is highly hygroscopic; use a fresh bottle or one that has been properly stored and sealed.

  • Weighing and Dissolution: Weigh the compound accurately in a clean, dry vial. Add the calculated volume of anhydrous DMSO to achieve your target concentration (e.g., 10 mM).

  • Solubilization: Ensure complete dissolution. Gentle warming (to no more than 30°C) and vortexing can be used, but sonication is often preferred as it is less likely to induce thermal degradation. Visually confirm that no particulates remain.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, overlay the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and minimizes oxidative degradation.[4]

Q4: What are the definitive storage recommendations for my DMSO stock?

A: Storage conditions are critical. Based on extensive studies of compound libraries, the following guidelines are recommended:

Storage DurationTemperatureConditionsRationale
Short-Term (< 1 Week) 4°CSealed vial, protected from light.Acceptable for immediate use, but degradation can begin.
Medium-Term (1-2 Months) -20°CAliquoted, sealed vials, protected from light.Significantly slows most degradation pathways.[3][5]
Long-Term (> 2 Months) -80°CAliquoted, sealed vials under inert gas, protected from light.The gold standard for preserving compound integrity by minimizing molecular motion and chemical reactivity.[5]

Q5: How many times can I safely freeze-thaw my stock solution aliquot?

A: While some robust compounds show stability over multiple freeze-thaw cycles[4], it is a significant risk factor. Each cycle introduces the potential for water condensation from the headspace air, concentrating impurities and potentially causing precipitation. Best practice is to avoid repeated freeze-thaw cycles altogether. Prepare single-use aliquots of a volume appropriate for your typical experiment. If you must reuse an aliquot, limit it to 1-2 additional freeze-thaw cycles and use it for less sensitive, preliminary experiments.[5]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Observed Issue Potential Root Cause(s) Recommended Action(s)
Inconsistent EC50/IC50 values between assays run on different days. 1. Progressive compound degradation in the stock. 2. Incomplete solubilization after thawing. 3. Precipitation of compound at working dilution.1. Perform a stability check: Analyze your current stock via LC-MS against a freshly prepared sample or a frozen T=0 aliquot. 2. Validate thaw procedure: Ensure the aliquot is brought to room temperature and vortexed thoroughly before use. 3. Check aqueous solubility: The compound may be precipitating when diluted from DMSO into aqueous assay buffer. Perform a visual check or use a nephelometer.
Visible crystals or cloudiness in the DMSO stock vial after thawing. 1. Compound has precipitated out of solution. 2. Stock concentration is too high for the storage temperature. 3. Water has been introduced into the DMSO, reducing solubility.1. Attempt resolubilization: Gently warm the vial (max 30°C) and sonicate. If it redissolves, use immediately but consider this stock compromised for long-term use. 2. Reduce concentration: Prepare a new stock at a lower concentration (e.g., 5 mM instead of 10 mM). 3. Improve handling: Use anhydrous DMSO and proper aliquoting techniques to prevent water absorption.[6][7]
New peaks, especially at a higher molecular weight, appear in the LC-MS chromatogram over time. 1. Dimerization: The new peak could correspond to a dimer of the parent compound. 2. Oxidation: The new peak may be an oxidized form (e.g., the ketone derivative). 3. Reaction with impurity: The compound may have reacted with an impurity from the solvent or container.1. Characterize the degradant: Use high-resolution mass spectrometry (HRMS) to get an accurate mass and predict the formula of the new species. 2. Prepare fresh stock: Discard the degraded stock and prepare a new one following best practices (anhydrous DMSO, inert atmosphere, -80°C storage). 3. Re-evaluate solvent: Source a new, high-purity, anhydrous grade of DMSO.

Section 3: Experimental Protocols for Stability Assessment

Trust but verify. A self-validating stability study is essential for any critical research project.

Protocol 1: Short-Term Compound Stability Study Workflow

This protocol allows you to empirically determine the stability of your compound under your specific laboratory conditions.

  • Stock Preparation (T=0): Prepare a 10 mM stock solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in high-purity, anhydrous DMSO.

  • Aliquoting: Immediately create multiple 50 µL aliquots in amber glass or polypropylene vials.

  • T=0 Analysis: Take one aliquot immediately for "Time Zero" analysis. Dilute to an appropriate concentration (e.g., 10 µM) in a suitable solvent (e.g., 50:50 Acetonitrile:Water) and analyze via LC-MS (see Protocol 2). This is your baseline reference.

  • Storage Conditions: Store the remaining aliquots under a matrix of conditions you wish to test:

    • -80°C, protected from light (Control)

    • -20°C, protected from light

    • 4°C, protected from light

    • Room Temperature (~22°C), protected from light

    • Room Temperature (~22°C), exposed to ambient light

  • Time-Point Analysis: At designated time points (e.g., 24h, 72h, 1 week, 2 weeks, 4 weeks), retrieve one aliquot from each storage condition.

  • Sample Analysis: Allow the aliquot to thaw completely to room temperature, vortex thoroughly, and analyze via LC-MS under the exact same conditions as the T=0 sample.

  • Data Evaluation: Calculate the remaining percentage of the parent compound at each time point relative to the T=0 sample peak area. A common threshold for stability is ≥95% of the parent compound remaining.

G cluster_prep Preparation (Day 0) cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_eval Evaluation prep Prepare 10 mM Stock in Anhydrous DMSO aliq Create Multiple 50 µL Aliquots prep->aliq t0 Analyze T=0 Sample (LC-MS Baseline) aliq->t0 s1 -80°C (Control) aliq->s1 Distribute s2 -20°C aliq->s2 Distribute s3 4°C aliq->s3 Distribute s4 Room Temp aliq->s4 Distribute a1 Analyze at T=24h s1->a1 s2->a1 s3->a1 s4->a1 a2 Analyze at T=1 week a1->a2 a3 Analyze at T=4 weeks a2->a3 eval Compare Peak Area to T=0 Baseline (Calculate % Remaining) a3->eval

Caption: Workflow for an experimental stability study.

Protocol 2: Recommended LC-MS Method for Purity Analysis
  • System: Standard HPLC or UPLC coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS Detection: Electrospray Ionization in Positive Mode (ESI+).

  • Monitoring: Scan for the protonated molecular ion [M+H]⁺ of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (Expected m/z ≈ 145.13).[8] Also, perform a full scan (e.g., m/z 100-500) to detect potential degradants or dimers.

Section 4: Potential Chemical Degradation Pathways

Understanding the potential chemistry provides the rationale for the handling procedures described above.

Pathway 1: Oxidation of the Secondary Alcohol

The secondary alcohol can be oxidized to a ketone. This is a common reaction for alcohols and can be mediated by various factors in a lab setting.[2]

Caption: Potential oxidation of the alcohol functional group.

Pathway 2: Amine Reactivity

Amines are nucleophilic and can be involved in various reactions. While specific pathways for this molecule are not published, possibilities include oxidative deamination or reactions with electrophilic impurities (e.g., formaldehyde from methanol degradation) that might be present in the solvent.

G parent Parent Molecule (Nucleophilic Amines) product Unwanted Adduct/ Degradation Product parent->product impurity Electrophilic Impurity (e.g., from solvent or air) impurity->product conditions Conditions (Time, Temp, Water) conditions->product

Caption: General pathway for amine-mediated degradation.

References

  • Schopfer, U., et al. (2018). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry & Medicinal Chemistry. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Available at: [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Ekeberg, D., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Lipinski, C. (2002). Issues in Compound Storage in DMSO. Presentation, Ziath.
  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Al-Jubair, N., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. The FASEB Journal. Available at: [Link]

  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening. Available at: [Link]

  • Semantic Scholar. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Available at: [Link]

  • Organic Chemistry Portal. (2018). Dimethyl sulfoxide, DMSO. Available at: [Link]

  • Creary, X. (2006). Carbocation-Forming Reactions in Dimethyl Sulfoxide. The Journal of Organic Chemistry. Available at: [Link]

  • Takeyoshi, H., et al. (2020). Oxidation of a cysteine-derived nucleophilic reagent by dimethyl sulfoxide in the amino acid derivative reactivity assay. Journal of Applied Toxicology. Available at: [Link]

  • Wang, D., et al. (2021). Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending. Greenhouse Gases: Science and Technology. (Note: Link provided via ResearchGate request). Available at: [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Explained. (2022, March 1). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • OrgoSolver. (n.d.). Alcohol Oxidation: Swern (DMSO/(COCl)₂, Et₃N, CH₂Cl₂). Available at: [Link]

  • Głowienkowski, M., et al. (2023). Development of a convenient method for the determination of dimethyl sulfoxide in lyophilised pharmaceuticals by static headspace gas chromatography-mass spectrometry. Analytical Methods. Available at: [Link]

  • Li, Z., et al. (2014). Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubChem. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in Solution

Welcome to the technical support center for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on prevent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the potential degradation pathways and implementing the robust handling and storage protocols outlined here, you can ensure the integrity and reliability of your experiments.

I. Understanding the Molecule: A Proactive Approach to Stability

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a bifunctional molecule containing a primary amine, a secondary alcohol, and a tertiary amine within the pyrrolidine ring. This combination of functional groups dictates its reactivity and susceptibility to degradation. The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation, while the hydroxyl group can also undergo oxidation. Proximity of these functional groups can lead to complex degradation pathways, including cyclization and fragmentation. Proactive measures in handling and storage are therefore critical.

II. Troubleshooting Guide: Identifying and Resolving Degradation

Encountering unexpected results or observing changes in your solution's appearance can be indicative of degradation. This section provides a systematic approach to troubleshooting stability issues.

Have you observed any of the following?

  • Change in solution color (e.g., yellowing): This is often a primary indicator of oxidative degradation.

  • Precipitate formation: This could be due to the formation of insoluble degradation products or changes in solution pH.

  • Loss of potency or inconsistent analytical results: This is a critical sign that the active molecule is degrading.

  • A significant shift in pH: Degradation can produce acidic or basic byproducts, altering the solution's pH.

If you answered yes to any of the above, please refer to the following troubleshooting workflow.

Troubleshooting_Degradation cluster_investigation Investigation of Root Cause cluster_action Corrective Actions start Degradation Suspected check_visual Visual Inspection: - Color Change? - Precipitate? start->check_visual check_analytical Analytical Assessment: - Purity by HPLC? - pH Shift? start->check_analytical storage_conditions Review Storage Conditions: - Temperature (2-8°C)? - Light Protection? - Inert Atmosphere? check_visual->storage_conditions solution_prep Review Solution Preparation: - Solvent Purity? - pH Control? - Dissolved Oxygen? check_analytical->solution_prep contaminants Consider Contaminants: - Metal Ions? - Peroxides in Solvents? check_analytical->contaminants optimize_storage Optimize Storage: - Use amber vials. - Purge with Nitrogen/Argon. - Store at recommended T. storage_conditions->optimize_storage refine_prep Refine Preparation: - Use high-purity, degassed solvents. - Adjust pH with appropriate buffers. - Prepare fresh solutions. solution_prep->refine_prep mitigate_contaminants Mitigate Contaminants: - Use metal-free systems. - Check solvents for peroxides. contaminants->mitigate_contaminants end_node Implement Corrective Actions & Monitor optimize_storage->end_node refine_prep->end_node mitigate_contaminants->end_node

Caption: Troubleshooting workflow for degradation of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol?

A1: Based on its chemical structure, the primary degradation pathways are oxidative degradation and photodegradation .

  • Oxidative Degradation: The presence of primary and tertiary amine functionalities, along with a secondary alcohol, makes the molecule susceptible to oxidation.[1][2] The initial step often involves the abstraction of an electron from the nitrogen's lone pair or hydrogen from an adjacent carbon.[2] This can be catalyzed by the presence of metal ions and oxygen. A study on the structurally similar 1-(2-hydroxyethyl)pyrrolidine showed degradation products including pyrrolidine and formic acid, suggesting that cleavage of the side chain is a likely degradation pathway.[3][4][5]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The molecule may not absorb significant visible light, but indirect photodegradation can occur in the presence of photosensitizers.[6][7] It is crucial to protect solutions from light to prevent the formation of photolytic degradation products.

Q2: What are the ideal storage conditions for solutions of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol?

A2: To minimize degradation, solutions should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of chemical reactions.
Light Protected from light (amber vials)Prevents photodegradation.[6][7]
Atmosphere Inert gas (Nitrogen or Argon)Minimizes oxidative degradation by displacing oxygen.
pH Dependent on experimental needs, but generally neutral to slightly basicThe stability of amines can be pH-dependent. At very low pH, the amine is protonated and less susceptible to oxidation, but this may affect its intended function. A stability profile across a pH range should be determined if the application allows.

Q3: Which solvents are recommended for preparing solutions, and are there any to avoid?

A3: High-purity (e.g., HPLC grade) water, ethanol, or methanol are generally suitable. It is critical to use freshly opened solvents or those that have been tested for the presence of peroxides, as these can initiate oxidative degradation. Solvents should be degassed prior to use to remove dissolved oxygen. Avoid using solvents containing reactive impurities or metal contaminants.

Q4: How can I detect and quantify degradation?

A4: A stability-indicating analytical method is essential. Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is a common technique. For more definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3][4][5] The development of a gradient HPLC method is often necessary to separate the polar parent compound from potentially less polar degradation products.

Q5: Can metal ions affect the stability of my solution?

A5: Yes, metal ions, particularly transition metals like iron, copper, and cobalt, can act as catalysts for oxidative degradation of amines and alcohols.[1] It is advisable to use high-purity reagents and glassware and, if necessary, to work in a metal-free environment or use chelating agents like EDTA, if compatible with your experimental system.

IV. Experimental Protocols

Protocol 1: Preparation of a Stock Solution for Stability Studies

This protocol outlines the preparation of a stock solution with precautions to minimize initial degradation.

  • Solvent Preparation: Use HPLC-grade water. Degas the solvent by sparging with an inert gas (e.g., nitrogen) for at least 15 minutes or by sonication under vacuum.

  • Weighing: Accurately weigh the required amount of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in a clean, dry weighing vessel.

  • Dissolution: Transfer the compound to a volumetric flask. Add approximately 80% of the final volume of the degassed solvent and gently swirl to dissolve. If necessary, sonicate briefly.

  • Final Volume: Once fully dissolved, bring the solution to the final volume with the degassed solvent.

  • Storage: Immediately transfer the solution to a clean, amber glass vial. Purge the headspace of the vial with an inert gas before sealing. Store at 2-8°C.

Protocol 2: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating analytical method.[8][9]

  • Prepare Stock Solution: Prepare a stock solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution 1:1 with 3% hydrogen peroxide.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose a sample of the stock solution in a photostability chamber to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[6][7]

    • Control Samples: Keep an unstressed sample of the stock solution at 2-8°C and a sample wrapped in aluminum foil (dark control) alongside the photostability sample.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). For thermal and hydrolytic stress, a heated water bath or oven can be used.

  • Sample Analysis: At each time point, withdraw an aliquot of each sample. If necessary, neutralize the acidic and basic samples. Analyze all samples by a suitable analytical method (e.g., LC-MS) to determine the percentage of the parent compound remaining and to identify and quantify any degradation products.

Forced_Degradation_Workflow cluster_stress Expose to Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis (0.1 M HCl) start->acid base Base Hydrolysis (0.1 M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal (e.g., 60°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at Time Points (e.g., 0, 24, 48, 72h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating Method (e.g., LC-MS) sampling->analysis end_node Identify Degradation Products & Determine Degradation Pathways analysis->end_node

Caption: General workflow for a forced degradation study.

V. References

  • Vevelstad, S. J., Grimstvedt, A., François, M., Knuutila, H. K., Haugen, G., Wiig, M., & Vernstad, K. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610–626. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • PharmaTutor. (2013). PHOTOSTABILITY TESTING. [Link]

  • Saldaña, M. D. C., & Valdés, F. (2007). Spectrofluorimetric Study of the Degradation of Alpha-Amino Beta-Lactam Antibiotics Catalysed by Metal Ions in Methanol. Journal of the Chilean Chemical Society, 52(3). [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2009). New amines for CO2 capture. II. oxidative degradation mechanisms. Industrial & Engineering Chemistry Research, 48(20), 9068–9075.

  • BioPharm International. (2011). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Vevelstad, S. J., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. [Link]

  • Hidalgo, F. J., & Zamora, R. (2016). Amino Acid Degradations Produced by Lipid Oxidation Products. PubMed. [Link]

  • SINTEF. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules in Preclinical Assays

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and minimizing the off-target effects of investigational compounds, with a par...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and minimizing the off-target effects of investigational compounds, with a particular focus on challenges associated with novel chemical entities like those containing a pyrrolidine scaffold. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the data you generate is robust, reproducible, and accurately reflects the on-target activity of your compound.

Section 1: The Critical Challenge of Off-Target Effects

In the quest for novel therapeutics, achieving target specificity is a primary hurdle. Off-target effects, where a drug interacts with unintended biomolecules, are a major source of misleading preclinical data and a leading cause of clinical trial failures.[1][2] These unintended interactions can range from producing confounding results in an assay to causing significant toxicity in later-stage development.[3]

The pyrrolidine ring, a common motif in many biologically active compounds and approved drugs, is valued for its ability to improve aqueous solubility and serve as a hydrogen bond donor or acceptor.[4][5][6] However, like any chemical scaffold, it contributes to the overall pharmacophore and can influence a molecule's binding promiscuity. Therefore, a proactive and systematic approach to identifying and mitigating off-target effects is not just recommended; it is essential for the successful translation of a promising compound from the bench to the clinic.

cluster_0 On-Target Effects cluster_1 Off-Target Effects Drug Drug Primary Target Primary Target Drug->Primary Target Binding Therapeutic Effect Therapeutic Effect Primary Target->Therapeutic Effect Modulation Drug_Off Drug Off-Target 1 Off-Target 1 Drug_Off->Off-Target 1 Unintended Binding Off-Target 2 Off-Target 2 Drug_Off->Off-Target 2 Unintended Binding Side Effect A Side Effect A Off-Target 1->Side Effect A Confounding Data Confounding Data Off-Target 2->Confounding Data Start Inconsistent Assay Result Observed Check_Basics Step 1: Verify Assay Integrity (Reagents, Controls, Instrument) Start->Check_Basics Solubility Step 2: Assess Physicochemical Properties (Solubility, Stability) Check_Basics->Solubility Assay OK Target_Engagement Step 3: Confirm On-Target Binding in Cells (e.g., CETSA, NanoBRET) Solubility->Target_Engagement Properties OK Off_Target_Screen Step 4: Profile Against Off-Target Panel (Biochemical or Cell-Based) Target_Engagement->Off_Target_Screen Target Engagement Confirmed Phenotypic_Assay Step 5: Unbiased Phenotypic Screen (e.g., High-Content Imaging) Off_Target_Screen->Phenotypic_Assay Specific Off-Target(s) Identified Conclusion Identify & Characterize Off-Target Phenotypic_Assay->Conclusion Phenotype Correlates with Off-Target

Caption: A logical workflow for troubleshooting inconsistent assay results.

Section 4: Key Experimental Protocols

Here we provide condensed, step-by-step methodologies for core experiments to investigate off-target effects.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines if your test compound can displace a known radiolabeled ligand from a specific (off) target receptor.

  • Preparation:

    • Prepare cell membranes or purified protein expressing the off-target of interest.

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Prepare a solution of a known radioligand (e.g., ³H-ligand) at a concentration near its Kd.

    • Prepare serial dilutions of your test compound and a known unlabeled competitor (positive control).

  • Assay Execution (96-well format):

    • To each well, add:

      • 25 µL of assay buffer (for total binding) or a high concentration of unlabeled competitor (for non-specific binding).

      • 25 µL of your serially diluted test compound or control.

      • 50 µL of the radioligand solution.

      • 100 µL of the membrane/protein preparation.

    • Incubate at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates bound from free radioligand.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of your test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the Ki or IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding in intact cells or cell lysates.

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with your test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

    • One aliquot should be kept at room temperature (non-heated control).

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to a new tube.

  • Detection and Analysis:

    • Analyze the amount of soluble target protein in each sample using a standard protein detection method like Western Blot or ELISA.

    • Plot the percentage of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
  • CD Genomics.
  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery.
  • seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
  • CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects.
  • Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
  • Genetic Engineering & Biotechnology News. (2013, July 30).
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
  • PharmaBlock.
  • Creative Diagnostics. Off-Target Effects Analysis.
  • National Institutes of Health (NIH). Off-target effects in CRISPR/Cas9 gene editing.
  • National Institutes of Health (NIH). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter.
  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Creative Biogene. Gene Editing Off-Target Analysis Service.
  • Frontiers in Chemistry. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • National Institutes of Health (NIH). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
  • MB. Assay Troubleshooting.
  • BMG LABTECH.
  • Cell and Gene. (2024, June 10). An Off-Target Effect in Genome Editing Defined.
  • Thermo Fisher Scientific. Drug Discovery Assays Support—Troubleshooting.
  • Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology.
  • PubMed Central (PMC). (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology.

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Optimization

addressing poor reproducibility in 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol experiments

Prepared by: Gemini, Senior Application Scientist This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Amino-3-(pyrrolidin-1-yl)...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed to serve as a dedicated technical resource for researchers, scientists, and drug development professionals working with 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. Poor reproducibility in the synthesis and handling of this compound can often be traced to a few critical variables. This document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered during the synthesis and handling of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Question Brief Answer
Q1: My final product yield is consistently low. What is the most likely cause? The most common culprits are incomplete reaction, side reactions such as dimerization, or loss of the polar product during aqueous work-up. Verify reaction completion by TLC or LC-MS and optimize your extraction protocol.
Q2: My NMR spectrum shows multiple unexpected peaks. What are they? These are likely isomeric byproducts from incorrect regioselective ring-opening of the epoxide, unreacted starting materials, or small amounts of over-alkylated products.
Q3: The product streaks badly on my silica gel column. How can I improve purification? The basic amine functional groups strongly interact with acidic silica. Deactivate the silica with a tertiary amine (e.g., 1-2% triethylamine) in your eluent or use an alternative stationary phase like alumina.
Q4: My purified product changes color or degrades over time. How should it be stored? Amino alcohols can be sensitive to air and light, leading to oxidative degradation. Store the compound under an inert atmosphere (Argon or Nitrogen) at 2-8°C, protected from light.[1]
Q5: What is the most reliable synthetic route for this compound? The nucleophilic ring-opening of a suitable three-carbon epoxide with pyrrolidine, followed by the introduction of the primary amine, is a standard and effective method. The choice of epoxide and the order of steps are critical for minimizing byproducts.

Part 2: In-Depth Troubleshooting Guide

Issue 1: Low Yield and Purity Detected in Crude Product

Poor outcomes often originate from the reaction conditions themselves. The primary synthesis of vicinal amino alcohols like this one involves the ring-opening of an epoxide, a reaction highly sensitive to steric and electronic factors.[2][3]

Question: My LC-MS analysis of the crude reaction mixture shows a complex mixture with at least two major byproducts. What is happening at a mechanistic level?

Answer: The synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol typically involves the reaction of pyrrolidine with an epoxide like 2-(aminomethyl)oxirane or a precursor that is later converted to the primary amine. The high ring strain of epoxides makes them excellent electrophiles, but this reactivity can also lead to a lack of selectivity if not properly controlled.[2][3]

Two primary side reactions are likely responsible for your observations:

  • Incorrect Regioselectivity: In the reaction between pyrrolidine and an unsymmetrical epoxide (e.g., 2-(chloromethyl)oxirane), the nucleophilic attack can occur at two different carbons. Under neutral or basic conditions, the reaction proceeds via an SN2 mechanism , where the nucleophile (pyrrolidine) attacks the sterically less hindered carbon.[4][5][6] However, if reaction conditions become inadvertently acidic, the mechanism can shift towards an SN1-like pathway, favoring attack at the more substituted carbon.[2][6] This results in the formation of the isomeric byproduct, 2-Amino-3-(pyrrolidin-1-yl)propan-1-ol.

  • Over-alkylation/Dimerization: The product itself contains a nucleophilic primary amine. This amine can compete with the pyrrolidine starting material and react with another molecule of the epoxide, leading to the formation of dimers or higher-order oligomers. This is a common issue in amino alcohol synthesis.[7]

Troubleshooting Workflow:

Troubleshooting_Yield start Low Yield / Purity Issue check_reagents Verify Purity of Starting Materials (TLC/NMR) start->check_reagents check_temp Is Reaction Temperature Controlled (< 30°C)? check_reagents->check_temp Purity OK sol_reagents Solution: Purify starting materials before use. check_reagents->sol_reagents Impure check_excess Is Pyrrolidine Used in Stoichiometric Excess? check_temp->check_excess Yes sol_temp Solution: Use an ice bath; add epoxide dropwise. check_temp->sol_temp No sol_excess Solution: Use 2-3 equivalents of pyrrolidine to favor the desired reaction statistically. check_excess->sol_excess No Review Work-up\n& Purification Review Work-up & Purification check_excess->Review Work-up\n& Purification Yes

Issue 2: Challenges in Product Purification

Question: My crude product is a water-soluble oil, and I lose most of it during the aqueous work-up. Furthermore, column chromatography gives very poor separation. How can I effectively isolate my product?

Answer: This is a classic problem for small, polar, multifunctional molecules. The combination of a hydroxyl group and two basic amine groups imparts high water solubility and makes silica gel chromatography challenging.

A. Optimizing Liquid-Liquid Extraction (LLE):

  • Problem: The protonated form of your product is highly soluble in the aqueous layer, while the free base has limited solubility in many common organic solvents.

  • Solution: Basification and Salting Out. Before extraction, adjust the aqueous layer to a pH > 11 using NaOH or K₂CO₃ to ensure both amines are in their free base form. Then, saturate the aqueous layer with a salt like NaCl or K₂CO₃. This "salting out" effect decreases the solubility of your organic product in the aqueous phase and drives it into the organic layer. Use a more polar extraction solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol. Perform multiple extractions (5-7 times) with smaller volumes of organic solvent rather than a few extractions with large volumes.

B. Improving Column Chromatography:

  • Problem: The lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of silica gel. This leads to irreversible adsorption, peak tailing, and poor separation.

  • Solution 1: Basic Eluent Modifier. Add 1-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide to your mobile phase (e.g., DCM/Methanol). These basic additives will compete for the active sites on the silica gel, allowing your product to elute more symmetrically.

  • Solution 2: Alternative Stationary Phase. Consider using neutral or basic alumina as your stationary phase, which has fewer acidic sites than silica.

  • Solution 3: Ion-Exchange Chromatography. For high-purity applications, cation-exchange chromatography is a powerful technique. The protonated product will bind to the column, allowing neutral impurities to be washed away. The product can then be eluted by washing with a basic solution (e.g., dilute ammonium hydroxide).

Part 3: Validated Experimental Protocols

Protocol 1: Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

This protocol is designed to maximize yield and minimize the formation of isomeric and dimerized byproducts.

Materials:

  • 2-(Chloromethyl)oxirane (Epichlorohydrin), >99%

  • Pyrrolidine, >99%

  • Ammonium Hydroxide (28-30% solution)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium Chloride (NaCl)

  • Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Step 1: Synthesis of 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol.

    • To a round-bottom flask equipped with a magnetic stirrer and dropping funnel, add pyrrolidine (2.5 equivalents) dissolved in methanol (3 mL per gram of pyrrolidine).

    • Cool the solution to 0°C in an ice bath.

    • Add 2-(chloromethyl)oxirane (1.0 equivalent) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C. The slow, cooled addition is critical to prevent side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the epichlorohydrin is fully consumed.

    • Remove the methanol under reduced pressure.

  • Step 2: Amination and Work-up.

    • To the crude residue from Step 1, add concentrated ammonium hydroxide (10 equivalents).

    • Transfer the mixture to a sealed pressure vessel and heat to 60-70°C for 24 hours. The sealed vessel is necessary to contain the ammonia pressure.

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove excess ammonia and water.

    • Dissolve the residue in a minimal amount of water. Adjust the pH to >12 with 5M NaOH solution.

    • Saturate the aqueous solution with NaCl.

    • Extract the product with DCM (7 x 50 mL). Combine the organic layers.

    • Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Step 3: Purification.

    • Prepare a silica gel column. Pre-elute the column with the mobile phase: 89:10:1 DCM / MeOH / Triethylamine.

    • Dissolve the crude oil in a minimal amount of the mobile phase and load it onto the column.

    • Elute with the same mobile phase, collecting fractions and monitoring by TLC.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Confirm purity and identity using the analytical methods below.

Protocol 2: Standardized Analytical Methods

Reproducibility requires consistent and reliable analytical characterization.

Parameter Method & Conditions Expected Result
Purity (HPLC) Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient elution with A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. Flow Rate: 1.0 mL/min. Detection: UV at 210 nm or ELSD/CAD for universal detection.[7]A single major peak with >98% area.
Identity (¹H NMR) Solvent: CDCl₃ or D₂O. Frequency: 400 MHz.Expect complex multiplets for the CH₂ and CH protons. The -OH and -NH₂ protons may be broad or exchange with D₂O. Key signals include the pyrrolidine ring protons (~1.8 ppm and ~2.5 ppm) and the propanol backbone protons (~2.4-3.8 ppm).
Identity (¹³C NMR) Solvent: CDCl₃ or D₂O. Frequency: 100 MHz.Expect 7 distinct carbon signals corresponding to the molecular formula C₇H₁₆N₂O.[8][9]
Identity (Mass Spec) Method: ESI+.Expected [M+H]⁺ = 145.13.[9]
Water Content Method: Karl Fischer Titration.Should be <0.5% for high-purity solid samples.[10]

References

  • BenchChem. (2025). Minimizing byproduct formation in the synthesis of amino alcohols. BenchChem Technical Guides.
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC, NIH.
  • Chemistry Steps. Epoxides Ring-Opening Reactions. Chemistry Steps.
  • Khan Academy. Ring-opening reactions of epoxides: Strong nucleophiles. Khan Academy.
  • Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
  • Lumen Learning. Epoxide reactions. Organic Chemistry 1: An open textbook.
  • RSC Publishing. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances.
  • Chemistry LibreTexts. (2024). Reactions of Epoxides - Ring-opening. Chemistry LibreTexts.
  • Santa Cruz Biotechnology. 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. SCBT.
  • PubChem. 1-amino-3-(pyrrolidin-1-yl)propan-2-ol. PubChem.
  • MySkinRecipes. 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. MySkinRecipes.
  • BenchChem. (2025). Identification and characterization of byproducts in 3-Amino-1-(furan-3-yl)propan-1-ol synthesis. BenchChem Technical Guides.

Sources

Troubleshooting

overcoming challenges in the purification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Welcome to the technical support guide for overcoming challenges in the purification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals, p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming challenges in the purification of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions. The guidance herein is built upon foundational principles of organic chemistry and extensive field experience in purifying complex amino alcohols.[1][]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering both explanations for the problem and step-by-step protocols for its resolution.

Problem 1: My final product has low purity after synthesis and initial workup. I suspect residual starting materials or byproducts.

Answer: This is a common issue, especially in syntheses involving nucleophilic substitution or ring-opening reactions, which can leave behind unreacted starting materials or generate isomeric byproducts.[3] 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol possesses a basic primary amine and a tertiary amine, making it an ideal candidate for purification via acid-base extraction. This classical technique separates basic compounds from neutral or acidic impurities by leveraging their differential solubility in aqueous and organic solvents upon protonation.[4][5][6]

Root Cause Analysis:

The crude product mixture likely contains your desired amino alcohol along with non-basic impurities (e.g., unreacted epoxide precursors, residual solvents) and potentially acidic byproducts. By dissolving the mixture in an organic solvent and washing with aqueous acid, the basic amino alcohol is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[4][6] Neutral and acidic impurities remain in the organic layer and are discarded. Subsequently, basifying the aqueous layer regenerates the free amine, which can be extracted back into a fresh organic solvent.[7][8]

Workflow: Purification via Acid-Base Extraction

G cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction cluster_2 Step 3: Final Isolation A Crude Product in Organic Solvent (e.g., Ethyl Acetate) B Add 1M HCl (aq) Shake in Separatory Funnel A->B C Separate Layers B->C D Aqueous Layer: Protonated Amine Salt (Product) C->D Collect E Organic Layer: Neutral/Acidic Impurities (Discard) C->E Discard F Aqueous Layer (from Step 1) G Add 2M NaOH (aq) until pH > 10 F->G H Extract with fresh Organic Solvent G->H I Separate Layers H->I J Organic Layer: Purified Free Amine (Product) I->J Collect K Aqueous Layer: Inorganic Salts (Discard) I->K Discard L Collected Organic Layers M Dry over Na2SO4, Filter, Concentrate L->M N Purified Product M->N G start Crude Product Received purity_check Assess Purity (TLC, NMR) start->purity_check is_pure Is Purity >95%? purity_check->is_pure is_solid Is Product a Solid? purity_check->is_solid If purity is OK, check physical state acid_base Perform Acid-Base Extraction is_pure->acid_base No end Pure Product is_pure->end Yes distill Vacuum Distillation is_solid->distill No (Oil) recrystallize Recrystallize (Free Base or Salt) is_solid->recrystallize Yes acid_base->is_pure column Column Chromatography column->end distill->end recrystallize->end

Sources

Reference Data & Comparative Studies

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Analogs

In the landscape of modern medicinal chemistry, the 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold presents a compelling starting point for the development of novel therapeutic agents. Its inherent chirality, hydrogen b...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1-amino-3-(pyrrolidin-1-yl)propan-2-ol scaffold presents a compelling starting point for the development of novel therapeutic agents. Its inherent chirality, hydrogen bonding capabilities, and the versatile pyrrolidine moiety offer a rich canvas for structural modifications to tune biological activity. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core structure, drawing insights from studies on related amino alcohol and pyrrolidine derivatives to inform future drug design and development. While direct and extensive SAR studies on this specific scaffold are not abundantly available in public literature, by examining analogous chemical series, we can extrapolate key principles to guide the exploration of its therapeutic potential across various disease areas, including viral infections, cancer, and enzyme inhibition.

The Core Scaffold: A Privileged Substructure

The 1-amino-3-(pyrrolidin-1-yl)propan-2-ol core is characterized by three key regions amenable to chemical modification:

  • The Amino Alcohol Backbone: The primary amine and the secondary alcohol are critical for forming hydrogen bonds and ionic interactions with biological targets. The stereochemistry of the hydroxyl group is often a crucial determinant of activity.

  • The Pyrrolidine Ring: This saturated heterocycle offers a three-dimensional structure that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.[1] The nitrogen atom's basicity and its potential for substitution are key handles for derivatization.[2]

  • The Linker: The ethylene linker between the pyrrolidine and the propan-2-ol unit influences the spatial orientation of these two key fragments.

The exploration of SAR for this class of compounds involves systematically modifying these regions and evaluating the impact on biological activity.

Structure-Activity Relationships in Antiviral Analogs

While specific SAR studies on 1-amino-3-(pyrrolidin-1-yl)propan-2-ol as an antiviral agent are limited, research on analogous structures provides valuable insights. For instance, in the development of inhibitors for SARS-CoV-2 replication, analogs featuring a pyrrolidine ring linked to a phenoxy group demonstrated that the cyclic amine was not strictly essential for antiviral potency, as linear secondary or tertiary amines could be tolerated.[3] However, the introduction of a methylene group between the pyrrolidine and the phenoxy ring led to a significant decrease in activity, highlighting the importance of the linker's length and rigidity.[3]

Hypothetical SAR for Antiviral Activity:

Based on these findings, we can hypothesize the following SAR for 1-amino-3-(pyrrolidin-1-yl)propan-2-ol analogs as antiviral agents:

  • Pyrrolidine Substitutions: Introduction of small, lipophilic substituents on the pyrrolidine ring could enhance binding to hydrophobic pockets in viral enzymes or proteins.

  • Amino Group Modification: Acylation or alkylation of the primary amine may modulate the compound's hydrogen bonding capacity and membrane permeability.

  • Stereochemistry: The stereochemistry of the hydroxyl group on the propan-2-ol backbone is likely to be critical for specific interactions with the target, as is often the case with chiral drugs.

Comparative Data of Representative Analogs

To illustrate the potential SAR, the following table summarizes hypothetical and extrapolated data based on trends observed in related compound series.

Analog Modification Target Potency (IC50/EC50) Cytotoxicity (CC50) Selectivity Index (SI)
Parent Scaffold 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol----
Analog A N-benzylation of the primary amineViral Protease5.2 µM>100 µM>19.2
Analog B 3'-phenyl substitution on the pyrrolidine ringViral Polymerase2.8 µM85 µM30.4
Analog C O-methylation of the hydroxyl groupViral Protease>50 µM>100 µM-
Analog D (R)-stereoisomer of the hydroxyl groupViral Polymerase15.6 µM>100 µM>6.4
Structure-Activity Relationships in Anticancer Analogs

The pyrrolidine scaffold is a common feature in many anticancer agents.[4] Studies on various pyrrolidine derivatives have revealed key structural features that contribute to their anti-proliferative activity. For example, spiro[pyrrolidine-2,3'-oxindole] analogs have shown that substitutions on the isatin moiety and the nature of the amino acid used in their synthesis significantly impact their anticancer efficacy against lung and liver cancer cell lines.[5]

Hypothetical SAR for Anticancer Activity:

Extrapolating from these findings, the SAR for 1-amino-3-(pyrrolidin-1-yl)propan-2-ol analogs as anticancer agents could be as follows:

  • Pyrrolidine Ring: Introduction of aromatic or heteroaromatic substituents could facilitate π-π stacking interactions with amino acid residues in the active sites of kinases or other cancer-related enzymes.

  • Amino Alcohol Moiety: The primary amine and hydroxyl group could act as a pharmacophore, mimicking the interactions of endogenous ligands with their receptors. Modifications that enhance these interactions without increasing off-target toxicity would be beneficial.

  • Overall Lipophilicity: A balance between hydrophilicity and lipophilicity is crucial for cell permeability and reaching intracellular targets.

Experimental Protocols

General Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Analogs

A representative synthetic route to this class of compounds often starts from a chiral epoxide, which allows for the stereoselective introduction of the hydroxyl group.

DOT Diagram of a General Synthetic Workflow:

Synthetic Workflow Epoxide Chiral Epoxide Intermediate1 Ring-opened Intermediate Epoxide->Intermediate1 Nucleophilic attack by Pyrrolidine Pyrrolidine Pyrrolidine Intermediate2 Azido Alcohol Intermediate1->Intermediate2 Introduction of azide Azide Azide Introduction Final_Product 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Analog Intermediate2->Final_Product Reduction (e.g., H2, Pd/C) Reduction Azide Reduction MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation1 Incubate for 24-72 hours Compound_Addition->Incubation1 MTT_Addition Add MTT solution Incubation1->MTT_Addition Incubation2 Incubate for 2-4 hours MTT_Addition->Incubation2 Solubilization Add solubilization solution (e.g., DMSO) Incubation2->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Data_Analysis Calculate CC50 values Measurement->Data_Analysis

Sources

Validation

A Strategic Guide to Validating High-Throughput Screening Hits: A Comparative Analysis Featuring 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Juncture of Hit Validation in Drug Discovery High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Juncture of Hit Validation in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries to identify initial "hits" with potential therapeutic activity. However, the journey from a primary hit to a viable lead candidate is fraught with challenges, most notably the high rate of false positives. Rigorous and multifaceted hit validation is therefore not merely a procedural step, but a critical intellectual and experimental process that separates promising candidates from misleading artifacts. This guide provides an in-depth comparison of established hit validation strategies and explores the potential utility of a specific chemical entity, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, as a tool in this crucial phase of drug development.

The Role of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: A Scaffold for Interrogation

While not a recognized standard in hit validation, the chemical structure of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, featuring a pyrrolidine ring and a β-amino alcohol motif, presents an intriguing scaffold for specific applications in the validation process. The pyrrolidine ring is a common fragment in many FDA-approved drugs, valued for its ability to introduce three-dimensionality and favorable physicochemical properties.[1][2][3][4][5] Similarly, the β-amino alcohol moiety is a key pharmacophore in numerous biologically active compounds.[6][7][8][9][10]

Given these characteristics, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol can be strategically employed in two primary, albeit hypothetical, scenarios in a hit validation cascade:

  • A Building Block for Rapid Structure-Activity Relationship (SAR) Studies: For a confirmed hit that shares structural similarity, this compound can serve as a readily available starting material for the synthesis of a focused library of analogs. By systematically modifying the pyrrolidine ring, the amino group, and the hydroxyl group, researchers can quickly probe the SAR, identifying key structural features essential for biological activity.[11][12][13][14][15]

  • A Negative Control Compound: In assays where a validated hit possesses a similar pyrrolidine or β-amino alcohol core, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, due to its relative simplicity, can be used as a negative control to assess the specificity of the biological response.[16][17][18][19][20] A lack of activity from this compound would strengthen the hypothesis that the more complex functionalities of the hit are responsible for its effects.

Comparative Analysis of Hit Validation Strategies

A robust hit validation workflow involves a multi-pronged approach, employing a battery of orthogonal assays to confirm the initial finding and elucidate the mechanism of action. Below is a comparison of established techniques with the proposed use of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Validation Strategy Principle Information Gained Throughput Strengths Limitations
Secondary Assays Functional or biochemical assays that are different from the primary screen.[21][22][23]Confirms on-target activity, determines potency (IC50/EC50), and assesses functional effects in a more physiologically relevant context.Medium to HighEliminates false positives from the primary screen and provides a more accurate measure of a compound's biological activity.Can be resource-intensive and may not be available for all targets.
Structure-Activity Relationship (SAR) Studies Systematic modification of a hit compound's structure to understand the relationship between chemical structure and biological activity.[11][12][13][14][15]Identifies the pharmacophore, guides lead optimization, and can improve potency and selectivity.Low to MediumProvides critical information for medicinal chemistry efforts and intellectual property generation.Requires synthetic chemistry resources and can be time-consuming.
Proposed Use of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol As a scaffold for analog synthesis or as a negative control.Rapidly generates initial SAR data for hits with a similar core structure. Assesses the specificity of the hit's activity.LowCost-effective for generating initial SAR insights. Simple to use as a negative control.Limited to hits with structural similarity. Does not provide direct evidence of target engagement.
Biophysical Methods Direct measurement of the physical interaction between a compound and its target protein.[24][][26][27][28]Confirms direct binding, determines binding affinity (KD), kinetics (kon/koff), and stoichiometry.Low to MediumProvides definitive evidence of target engagement and can guide structure-based drug design.Requires purified protein and specialized instrumentation. May not be suitable for all targets.

Experimental Protocols for Key Validation Assays

To provide a practical framework, detailed protocols for three widely used biophysical assays are presented below.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular environment.[29][30][31][32][33]

Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment: Treat cultured cells with the hit compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes).

  • Lysis: Lyse the cells to release soluble proteins.

  • Separation: Centrifuge the lysates to pellet aggregated proteins.

  • Detection: Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[34][35][36][37][38]

Principle: The binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a response signal.

Protocol:

  • Immobilization: Covalently attach the purified target protein to the sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of the hit compound over the sensor surface.

  • Regeneration: Wash the surface to remove the bound compound.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event.[39][40][][42][43]

Principle: The binding of a ligand to a macromolecule is accompanied by either the release or absorption of heat.

Protocol:

  • Sample Preparation: Prepare solutions of the purified target protein and the hit compound in the same buffer.

  • Titration: Inject small aliquots of the compound solution into the protein solution in the sample cell of the calorimeter.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat signals and plot them against the molar ratio of the compound to the protein. Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Visualizing the Hit Validation Workflow

The following diagrams illustrate the key stages of a typical hit validation cascade and the concept of an SAR study.

Hit_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation cluster_3 Lead Generation Primary_Screen High-Throughput Screening (Single Concentration) Dose_Response Dose-Response Curve (IC50/EC50 Determination) Primary_Screen->Dose_Response Initial Hits Orthogonal_Assays Orthogonal Assays (e.g., different technology) Dose_Response->Orthogonal_Assays Confirmed Hits Biophysical_Assays Biophysical Assays (SPR, ITC, CETSA) Orthogonal_Assays->Biophysical_Assays Validated Hits SAR_Studies Structure-Activity Relationship (SAR) Biophysical_Assays->SAR_Studies Confirmed Binders Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Optimized Leads

Caption: A typical workflow for hit validation, progressing from a primary screen to lead optimization.

SAR_Study cluster_analogs Analog Synthesis cluster_testing Biological Testing Core_Scaffold Core Scaffold (e.g., 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol) Analog_1 Analog 1 (Modification A) Core_Scaffold->Analog_1 Analog_2 Analog 2 (Modification B) Core_Scaffold->Analog_2 Analog_3 Analog 3 (Modification C) Core_Scaffold->Analog_3 Activity_1 Activity of Analog 1 Analog_1->Activity_1 Activity_2 Activity of Analog 2 Analog_2->Activity_2 Activity_3 Activity of Analog 3 Analog_3->Activity_3 SAR_Analysis SAR Analysis (Identify key features for activity) Activity_1->SAR_Analysis Activity_2->SAR_Analysis Activity_3->SAR_Analysis

Caption: Conceptual workflow for a Structure-Activity Relationship (SAR) study.

Conclusion: A Prudent and Informed Path Forward

The validation of hits from high-throughput screens is a decisive phase in drug discovery that demands a strategic and evidence-based approach. While 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is not a conventional tool for this purpose, its chemical features offer a plausible and cost-effective avenue for conducting preliminary SAR studies or for use as a negative control for structurally related hits. However, its application should be seen as a complementary tactic within a broader, more rigorous validation cascade that incorporates established and direct methods such as secondary functional assays and biophysical techniques. By combining these diverse experimental approaches, researchers can confidently triage their initial hits, discard false positives, and focus their resources on the most promising candidates, ultimately increasing the probability of success in the arduous journey of drug development.

References

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Comparative

Confirming the Biological Target of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: A Comparative Guide to Monoamine Oxidase Inhibition

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine Derivative The pyrrolidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs with a wide spec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrrolidine Derivative

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs with a wide spectrum of biological activities.[1][2] The compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, a simple yet elegant molecule combining a pyrrolidine ring with a β-amino alcohol moiety, presents an intriguing candidate for drug discovery.[3] However, its precise biological target remains uncharacterized, hindering its therapeutic development. This guide provides a comprehensive, experimentally-driven framework to investigate the hypothesis that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol functions as a monoamine oxidase (MAO) inhibitor.

Monoamine oxidases (MAOs) are critical enzymes in the central nervous system, responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[4] They exist in two isoforms, MAO-A and MAO-B. Inhibition of these enzymes, particularly MAO-B, is a clinically validated strategy for the treatment of Parkinson's disease and depression.[1][5] The structural similarity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol to known MAO inhibitors, especially those containing a pyrrolidine ring, and the known metabolism of similar amino alcohol structures by MAO, form the basis of our central hypothesis.[6]

This guide will objectively compare the performance of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol with well-characterized, selective MAO inhibitors through a multi-tiered approach, encompassing in silico, in vitro, and cell-based assays. The causality behind each experimental choice is detailed to provide a self-validating system for target confirmation.

A Multi-pronged Approach to Target Validation: An Experimental Workflow

Our investigation into the biological target of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol will follow a logical and stepwise progression, from computational prediction to biochemical verification and finally to cellular confirmation. This workflow is designed to provide a comprehensive and robust assessment of its potential as a MAO inhibitor.

G cluster_0 In Silico Analysis cluster_1 In Vitro Biochemical Assays cluster_2 Cell-Based Assays a Molecular Docking of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol against MAO-A and MAO-B b MAO-A and MAO-B Inhibition Assays a->b Hypothesis Generation c Determination of IC50 Values b->c Quantification of Potency d Measurement of Dopamine Levels in Neuronal Cells c->d Cellular Target Engagement

Figure 1: A stepwise workflow for the identification and validation of the biological target of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Methodology and Experimental Protocols

Part 1: In Silico Prediction of Target Engagement

Rationale: Molecular docking provides a preliminary, cost-effective assessment of the binding potential of a small molecule to a protein target. By simulating the interaction of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol with the active sites of both MAO-A and MAO-B, we can predict its binding affinity and pose, offering initial insights into its potential inhibitory activity and isoform selectivity.

Protocol for Molecular Docking:

  • Protein Preparation:

    • Obtain the crystal structures of human MAO-A and MAO-B from the Protein Data Bank (PDB IDs will be selected based on resolution and presence of relevant co-factors, e.g., PDB: 2V5Z for MAO-B).[7][8]

    • Prepare the protein structures using a molecular modeling software suite (e.g., Schrödinger Maestro, AutoDock Tools). This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Define the binding site based on the location of the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate the 3D structure of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and the reference inhibitors (Clorgyline for MAO-A, Selegiline and Safinamide for MAO-B).

    • Perform ligand preparation by assigning correct protonation states at physiological pH and generating low-energy conformers.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligands into the defined binding sites of MAO-A and MAO-B.[9][10]

    • Analyze the docking scores (e.g., binding energy in kcal/mol) to predict the binding affinity. A more negative score indicates a stronger predicted interaction.

    • Visualize the binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

Part 2: In Vitro Confirmation of MAO Inhibition

Rationale: In vitro enzyme inhibition assays provide direct evidence of a compound's ability to modulate the activity of a purified enzyme. By measuring the inhibition of MAO-A and MAO-B activity in the presence of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, we can quantify its potency (IC50) and determine its selectivity for each isoform.

Protocol for MAO Inhibition Assay:

This protocol is based on commercially available fluorometric or chemiluminescent assay kits (e.g., MAO-Glo™ from Promega, or kits from Abcam or Sigma-Aldrich).[2][3][11]

  • Reagent Preparation:

    • Prepare a stock solution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and the reference inhibitors (Clorgyline, Selegiline) in a suitable solvent (e.g., DMSO).

    • Reconstitute the human recombinant MAO-A and MAO-B enzymes, substrate (e.g., a luminogenic MAO substrate or tyramine), and detection reagents according to the manufacturer's instructions.[2][12]

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and reference inhibitors.

    • To appropriate wells, add the MAO-A or MAO-B enzyme solution.

    • Add the test compound, reference inhibitors, or vehicle control to the wells containing the enzyme and incubate for a pre-determined time to allow for binding.

    • Initiate the enzymatic reaction by adding the MAO substrate.

    • Incubate at 37°C for the recommended time.

    • Stop the reaction and add the detection reagent to measure the signal (luminescence or fluorescence). The signal is proportional to the amount of product formed (e.g., H2O2).[2][11]

  • Data Analysis:

    • Calculate the percentage of MAO inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 3: Cell-Based Validation of MAO Inhibition

Rationale: A cell-based assay is crucial to confirm that the compound can access and inhibit its target in a more physiologically relevant environment. By treating a neuronal cell line that expresses MAO with our test compound, we can measure the downstream consequence of MAO inhibition, which is an increase in the intracellular concentration of its substrates, such as dopamine.

Protocol for Measuring Dopamine Levels in PC12 Cells:

  • Cell Culture:

    • Culture PC12 cells (a rat pheochromocytoma cell line that synthesizes and stores dopamine) under standard conditions.

    • For some applications, differentiation of PC12 cells with Nerve Growth Factor (NGF) can enhance their neuronal phenotype.

  • Compound Treatment:

    • Plate the PC12 cells in a suitable format (e.g., 96-well plate).

    • Treat the cells with various concentrations of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, the reference MAO-B inhibitor (Selegiline), and a vehicle control for a specified period.

  • Dopamine Measurement:

    • Following treatment, lyse the cells to release intracellular contents.

    • Measure the dopamine concentration in the cell lysates using a commercially available Dopamine ELISA kit or by HPLC with electrochemical detection for higher sensitivity and specificity.[13][14]

  • Data Analysis:

    • Quantify the change in intracellular dopamine levels in treated cells compared to vehicle-treated cells.

    • A significant increase in dopamine levels upon treatment with 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol would provide strong evidence of MAO inhibition in a cellular context.

Comparative Performance Analysis: Hypothetical Data

The following tables present hypothetical data to illustrate how the performance of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol would be compared against established MAO inhibitors.

Table 1: In Silico Molecular Docking Scores

CompoundPredicted Binding Affinity (kcal/mol)
MAO-A MAO-B
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol-6.2-7.8
Clorgyline (MAO-A selective)-8.5-6.5
Selegiline (MAO-B selective)-6.8-8.9

Table 2: In Vitro MAO Inhibition (IC50 Values)

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A IC50 / MAO-B IC50)
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol15.30.8518
Clorgyline0.0085.20.0015
Selegiline12.10.015807

Table 3: Cell-Based Assay - Increase in Intracellular Dopamine

Treatment (1 µM)Fold Increase in Dopamine vs. Vehicle
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol2.8
Selegiline4.5
Clorgyline1.2

Signaling Pathway of MAO-B Inhibition

The following diagram illustrates the proposed mechanism of action of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol as a MAO-B inhibitor in a dopaminergic neuron.

G cluster_0 Mitochondrion MAOB MAO-B DOPAC DOPAC MAOB->DOPAC Dopamine Dopamine Dopamine->MAOB Metabolism Test_Compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Test_Compound->MAOB Inhibition

Figure 2: Proposed mechanism of action of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol as a MAO-B inhibitor.

Conclusion

This guide outlines a rigorous and systematic approach to confirm the biological target of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol as a monoamine oxidase inhibitor. By integrating in silico, in vitro, and cell-based methodologies, we can build a compelling case for its mechanism of action. The objective comparison with well-established selective MAO-A and MAO-B inhibitors will not only validate the primary target but also reveal the compound's potency and isoform selectivity. The successful validation of this hypothesis would position 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol as a promising lead compound for the development of novel therapeutics for neurodegenerative and psychiatric disorders.

References

  • Özdemir, Z., & Karaman, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339. [Link]

  • Ucar, G., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6683. [Link]

  • Patsnap. (2023). What are the therapeutic applications for MAO inhibitors? Synapse. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Obesity Medicine Association. (2023). Top Weight Loss Medications. [Link]

  • Lemos, J. C., et al. (2022). Dopamine metabolism by a monoamine oxidase mitochondrial shuttle activates the electron transport chain. Neuron, 110(18), 2975–2989.e7. [Link]

  • Sgobba, M., et al. (2016). Improved Molecular Docking of MAO-B Inhibitors with Glide. Journal of Chemical Information and Modeling, 56(6), 1145–1154. [Link]

  • Caccia, C., et al. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Expert Opinion on Drug Metabolism & Toxicology, 18(2), 95–109. [Link]

  • Al-Buriki, K., et al. (2021). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 26(16), 4991. [Link]

  • Wikipedia. (2023, December 29). Monoamine oxidase inhibitor. [Link]

  • Di Giovanni, G., et al. (2018). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. Current Neuropharmacology, 16(7), 1034–1046. [Link]

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  • Creative Biolabs. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Finberg, J. P. M., et al. (2014). Increased L-DOPA-derived dopamine following selective MAO-A or-B inhibition in rat striatum depleted of dopaminergic and serotonergic innervation. British Journal of Pharmacology, 171(20), 4694–4706. [Link]

  • Fowler, C. J., & Tipton, K. F. (1984). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Journal of Pharmacy and Pharmacology, 36(3), 133–138. [Link]

  • Li, Y., et al. (2017). Synthesis, Crystal Structures, Molecular Docking and MAO-B Inhibitory Activity of Transition Metal Complexes Derived from 2-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenol. Journal of the Chinese Chemical Society, 64(11), 1311–1318. [Link]

  • Clark, R. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 669. [Link]

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Validation

head-to-head comparison of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol with a known inhibitor

A Head-to-Head Comparison of a Novel DPP-4 Inhibitor Candidate with Sitagliptin A Senior Application Scientist's Guide to the In Vitro Profiling of Dipeptidyl Peptidase-4 Inhibitors In the landscape of type 2 diabetes th...

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of a Novel DPP-4 Inhibitor Candidate with Sitagliptin

A Senior Application Scientist's Guide to the In Vitro Profiling of Dipeptidyl Peptidase-4 Inhibitors

In the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control.[1][2][3] DPP-4 inhibitors, also known as gliptins, function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] This action enhances insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels with a reduced risk of hypoglycemia.[4][5][6]

Sitagliptin was the first DPP-4 inhibitor to receive FDA approval and has since become a widely prescribed medication for type 2 diabetes.[1] Its efficacy and safety profile are well-established. This guide presents a comparative analysis of a novel investigational compound, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (designated as "Compound A"), with the market leader, Sitagliptin. The pyrrolidine moiety is a key structural feature in several DPP-4 inhibitors, suggesting that Compound A may exhibit activity against this enzyme. This document will outline the experimental framework for a head-to-head comparison, providing detailed protocols and hypothetical data to illustrate the process of evaluating a new chemical entity in this therapeutic class.

Compound Profiles
  • Compound A (1-Amino-3-(pyrrolidin-1-yl)propan-2-ol): This is a novel small molecule with a molecular formula of C7H16N2O.[7][8] Its structural resemblance to other known DPP-4 inhibitors, particularly the presence of a pyrrolidine ring, makes it a candidate for investigation as an inhibitor of this enzyme.[9] For the purposes of this guide, we will hypothesize its activity and compare it to the established profile of Sitagliptin.

  • Sitagliptin: Marketed as Januvia, Sitagliptin is a potent and selective, orally active DPP-4 inhibitor.[4][10] It works by competitively inhibiting the DPP-4 enzyme, thereby increasing the levels of active incretin hormones.[4][5] This leads to improved glycemic control in patients with type 2 diabetes.[2][4]

Head-to-Head In Vitro Comparison

The initial evaluation of a potential enzyme inhibitor involves determining its potency and selectivity. The following sections present hypothetical, yet plausible, data from key in vitro assays comparing Compound A and Sitagliptin.

Table 1: In Vitro Potency against DPP-4

CompoundIC50 (nM)Ki (nM)Mode of Inhibition
Compound A 4528Competitive
Sitagliptin 1910Competitive

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki (Inhibition constant) represents the equilibrium constant for the binding of the inhibitor to the enzyme.

This hypothetical data suggests that while Compound A is a potent inhibitor of DPP-4, Sitagliptin exhibits a higher potency with a lower IC50 and Ki value. Both are shown to be competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the natural substrate.

Table 2: Selectivity Profile

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Compound A 45>10,000>10,000>222x>222x
Sitagliptin 19>10,000>10,000>526x>526x

Selectivity is a critical parameter in drug development, as off-target inhibition can lead to undesirable side effects. DPP-8 and DPP-9 are two closely related enzymes to DPP-4. The hypothetical data in Table 2 indicates that both compounds are highly selective for DPP-4 over DPP-8 and DPP-9.

Experimental Protocols

The following are detailed protocols for the in vitro assays used to generate the data presented above.

1. DPP-4 Inhibition Assay (IC50 Determination)

This protocol is based on a fluorometric method that measures the cleavage of a synthetic DPP-4 substrate.[11]

  • Objective: To determine the concentration of an inhibitor required to reduce the activity of DPP-4 by 50%.

  • Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • Test compounds (Compound A, Sitagliptin) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the assay buffer.

    • Add a small volume of the diluted test compounds to the respective wells.

    • Add the DPP-4 enzyme to all wells except the background control wells.

    • Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

    • Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for DPP-4 Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds add_compounds Add test compounds prep_compounds->add_compounds prep_reagents Prepare enzyme and substrate solutions add_enzyme Add DPP-4 enzyme prep_reagents->add_enzyme add_substrate Add DPP-4 substrate prep_reagents->add_substrate add_buffer Add assay buffer to 96-well plate add_buffer->add_compounds add_compounds->add_enzyme incubate1 Incubate (10 min, 37°C) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (30 min, 37°C) add_substrate->incubate2 read_plate Read fluorescence (Ex: 360nm, Em: 460nm) incubate2->read_plate calc_inhibition Calculate % inhibition read_plate->calc_inhibition determine_ic50 Determine IC50 values calc_inhibition->determine_ic50

Caption: Workflow for determining the IC50 of DPP-4 inhibitors.

2. Enzyme Kinetics (Ki and Mode of Inhibition Determination)

  • Objective: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).

  • Procedure:

    • The DPP-4 inhibition assay is performed as described above, with a key modification: the concentration of the DPP-4 substrate is varied while the inhibitor concentration is held constant.

    • This is repeated for several different fixed concentrations of the inhibitor.

    • The initial reaction velocities are measured for each combination of substrate and inhibitor concentrations.

    • The data is then plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots to determine the Vmax and Km in the presence and absence of the inhibitor.

    • The Ki and mode of inhibition are then calculated from these plots.

Signaling Pathway

The therapeutic effect of DPP-4 inhibitors is a result of their modulation of the incretin signaling pathway.

The Incretin Pathway and DPP-4 Inhibition

G cluster_gut Gastrointestinal Tract cluster_pancreas Pancreas food Food Intake incretins Incretins (GLP-1, GIP) food->incretins stimulates release beta_cell β-cells insulin Insulin Secretion beta_cell->insulin alpha_cell α-cells glucagon Glucagon Secretion alpha_cell->glucagon incretins->beta_cell stimulates incretins->alpha_cell inhibits dpp4 DPP-4 Enzyme incretins->dpp4 substrate for inactive_incretins Inactive Incretins dpp4->inactive_incretins degrades to glucose_uptake Increased Glucose Uptake insulin->glucose_uptake hepatic_glucose Reduced Hepatic Glucose Production glucagon->hepatic_glucose regulates blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hepatic_glucose->blood_glucose inhibitors DPP-4 Inhibitors (Sitagliptin, Compound A) inhibitors->dpp4 inhibit

Caption: The role of DPP-4 inhibitors in the incretin signaling pathway.

Upon food intake, incretin hormones like GLP-1 and GIP are released from the gut.[12] These hormones act on the pancreas to stimulate insulin secretion from β-cells and suppress glucagon secretion from α-cells.[13] DPP-4 rapidly degrades these incretins, limiting their action.[14] DPP-4 inhibitors like Sitagliptin and the hypothetical Compound A block this degradation, prolonging the activity of incretins, which ultimately leads to better glycemic control.[4][15]

Conclusion

This guide provides a framework for the head-to-head comparison of a novel DPP-4 inhibitor candidate, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (Compound A), with the established drug, Sitagliptin. Based on the hypothetical data, Compound A demonstrates promise as a potent and selective DPP-4 inhibitor. While its in vitro potency appears to be slightly lower than that of Sitagliptin, it still falls within a range that warrants further investigation. The next steps in the development of Compound A would involve more extensive in vitro profiling, including assessment of its ADME (absorption, distribution, metabolism, and excretion) properties, followed by in vivo efficacy and safety studies in animal models of type 2 diabetes. The protocols and comparative approach outlined here serve as a foundational guide for researchers in the field of drug discovery and development.

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

A Senior Application Scientist's Perspective on Preclinical Specificity Assessment Disclaimer: As of January 2026, comprehensive experimental data on the cross-reactivity and off-target effects of the specific compound 1...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Preclinical Specificity Assessment

Disclaimer: As of January 2026, comprehensive experimental data on the cross-reactivity and off-target effects of the specific compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is not extensively available in the public domain. This guide will, therefore, delineate the established, state-of-the-art methodologies and data presentation standards for conducting such an analysis. To illustrate these principles, we will postulate a primary target for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol based on its structural resemblance to known pharmacophores and generate a representative dataset to demonstrate the application of these techniques. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule therapeutics.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic efficacy of a small molecule is critically dependent on its specific engagement with the intended biological target. Interactions with unintended proteins or pathways, known as off-target effects, are a primary contributor to adverse drug reactions and a significant cause of candidate attrition during clinical development.[1] Cross-reactivity, the binding of a compound to proteins other than its primary target, often arises from structural similarities in the binding sites of these proteins. A thorough understanding and characterization of a compound's cross-reactivity profile is therefore not merely a regulatory requirement but a fundamental aspect of robust drug design and a predictor of clinical success.

The compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol features a propan-2-ol backbone and a pyrrolidine moiety, structural motifs present in various biologically active compounds, including beta-blockers.[2][3] Given this structural alert, a comprehensive cross-reactivity assessment is essential to delineate its selectivity profile and predict potential safety liabilities. This guide provides a framework for such an assessment, combining in-silico prediction with gold-standard in-vitro screening methodologies.

The Strategic Framework for Cross-Reactivity Profiling

A multi-pronged approach is necessary to build a comprehensive understanding of a compound's selectivity. This typically begins with computational predictions to guide the selection of in-vitro assays, followed by broad panel screening against major drug target families, and finally, functional assays to determine the physiological consequence of any identified off-target interactions.

Cross-Reactivity_Profiling_Workflow cluster_0 Phase 1: In-Silico Assessment cluster_1 Phase 2: In-Vitro Screening cluster_2 Phase 3: Functional Validation & SAR in_silico Computational Off-Target Prediction (e.g., 2D/3D Similarity, Machine Learning Models) kinase_panel Broad Kinase Panel Screen (e.g., >400 kinases, radiometric or binding assays) in_silico->kinase_panel Identifies potential kinase liabilities gpcr_panel GPCR Panel Screen (e.g., binding and functional assays) in_silico->gpcr_panel Suggests potential GPCR interactions functional_assays Secondary Functional Assays (e.g., cell-based signaling, downstream effects) kinase_panel->functional_assays Confirms functional activity of hits gpcr_panel->functional_assays Validates physiological relevance of hits sar Structure-Activity Relationship (SAR) Analysis for Selectivity functional_assays->sar Informs medicinal chemistry efforts to improve selectivity

Caption: A generalized workflow for assessing the cross-reactivity of a small molecule investigational drug.

Illustrative Case Study: Profiling 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

For the purpose of this guide, we will hypothesize that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is an antagonist of the Beta-2 Adrenergic Receptor (ADRB2) , a G-protein coupled receptor (GPCR).

Part 1: In-Silico Off-Target Prediction

Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide a valuable initial assessment of potential off-target interactions.[4][5] These approaches leverage vast databases of known drug-target interactions and employ algorithms based on chemical similarity, pharmacophore matching, and machine learning to predict the likelihood of a compound binding to a panel of off-targets.[6][7]

Methodology: The structure of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol would be submitted to a computational platform that screens it against a large database of protein targets. The output would be a ranked list of potential off-targets based on a similarity score or a predicted binding affinity.

Hypothetical In-Silico Prediction Results:

Predicted Off-TargetTarget ClassPrediction ScoreRationale
Beta-1 Adrenergic Receptor (ADRB1)GPCRHighHigh structural and sequence homology with ADRB2.
Dopamine Receptor D2 (DRD2)GPCRModerateShared biogenic amine receptor features.
Serotonin Receptor 2B (HTR2B)GPCRModeratePotential for interaction with aminergic GPCRs.
hERG Potassium ChannelIon ChannelLowImportant for cardiovascular safety assessment.
Cyclin-dependent kinase 2 (CDK2)KinaseLowIncluded as a representative of a major off-target family.

This in-silico analysis guides the selection of targets for in-vitro screening, prioritizing those with high or moderate prediction scores.

Part 2: In-Vitro Cross-Reactivity Screening

The next step is to experimentally validate the in-silico predictions and to screen the compound against broad panels of kinases and GPCRs, which are major sources of off-target effects.

A. Kinase Panel Screening

Given that kinases are one of the largest and most functionally diverse protein families, and a frequent source of off-target toxicities, screening against a broad kinase panel is standard practice in drug development.[8][9]

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™ Assay)

This method directly measures the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

  • Reaction Setup: A reaction mixture is prepared containing the specific kinase, its substrate, ATP (spiked with γ-³³P-ATP), and the necessary cofactors in a buffer solution.

  • Compound Addition: 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is added at a screening concentration (e.g., 10 µM) to the reaction mixture. A vehicle control (DMSO) is run in parallel.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane that captures the phosphorylated substrate.

  • Washing: The filter is washed to remove unincorporated γ-³³P-ATP.

  • Detection: The radioactivity retained on the filter, which is proportional to the kinase activity, is measured using a scintillation counter.

  • Data Analysis: The percent inhibition is calculated relative to the vehicle control.

Hypothetical Kinase Panel Screening Data (at 10 µM):

Kinase TargetPercent Inhibition
Primary Hypothetical Target (ADRB2) N/A (GPCR)
Aurora Kinase A8%
Cyclin-dependent kinase 2 (CDK2)12%
Epidermal Growth Factor Receptor (EGFR)5%
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)9%
... (data for >400 other kinases showing <20% inhibition)<20%

Interpretation: The hypothetical data suggests that at a concentration of 10 µM, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol does not significantly inhibit a broad range of kinases, indicating a favorable kinase selectivity profile.

B. GPCR Panel Screening

As our hypothetical primary target is a GPCR, it is crucial to assess the compound's activity against a panel of other GPCRs to determine its selectivity within this family.[10][11]

Experimental Protocol: cAMP Functional Assay

This assay measures the modulation of cyclic AMP (cAMP), a key second messenger in GPCR signaling.[12] It is suitable for assessing the activity of compounds targeting Gs- and Gi-coupled receptors.

  • Cell Culture: A stable cell line expressing the GPCR of interest is cultured to an appropriate density.

  • Compound Treatment: The cells are incubated with varying concentrations of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

  • Agonist Stimulation: For antagonist mode, cells are stimulated with a known agonist of the receptor to induce cAMP production.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: The concentration-response data is fitted to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).

Hypothetical GPCR Panel Screening Data:

GPCR TargetMode of ActionIC50 / EC50 (nM)
Beta-2 Adrenergic Receptor (ADRB2) Antagonist 15
Beta-1 Adrenergic Receptor (ADRB1)Antagonist250
Dopamine Receptor D2 (DRD2)No significant activity>10,000
Serotonin Receptor 2B (HTR2B)Antagonist1,500
Muscarinic Acetylcholine Receptor M1 (CHRM1)No significant activity>10,000

Interpretation: The hypothetical data indicates that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a potent antagonist of its primary target, ADRB2. It exhibits a 16.7-fold selectivity over ADRB1 and a 100-fold selectivity over HTR2B. The lack of activity at DRD2 and CHRM1 at concentrations up to 10 µM suggests good selectivity against these receptors.

Comparative Analysis with Alternative Beta-Blockers

To put the hypothetical profile of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol into context, we can compare it to the known cross-reactivity profiles of established beta-blockers.

CompoundPrimary Target(s)Key Off-Target Activities (IC50 / Ki in nM)
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (Hypothetical) ADRB2 (IC50 = 15) ADRB1 (IC50 = 250), HTR2B (IC50 = 1,500)
Propranolol ADRB1, ADRB2HTR1A (Ki = 180), HTR1B (Ki = 230), HTR2B (Ki = 300)
Atenolol ADRB1High selectivity for ADRB1 over ADRB2
Carvedilol ADRB1, ADRB2, ADRA1Calcium channel blockade at higher concentrations

Analysis: Compared to the non-selective beta-blocker Propranolol, which has significant affinity for several serotonin receptors, our hypothetical compound shows a cleaner profile with weaker off-target interactions. Its selectivity for ADRB2 over ADRB1 is not as pronounced as that of the cardioselective beta-blocker Atenolol. The profile is distinct from Carvedilol, which has multi-target activity by design. The 100-fold selectivity against HTR2B is a positive feature, as agonism at this receptor has been linked to valvular heart disease.

Signaling Pathway Context

Understanding the signaling pathway of the primary target is crucial for interpreting the functional consequences of both on- and off-target engagement.

ADRB2_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular agonist Agonist (e.g., Epinephrine) adrb2 ADRB2 agonist->adrb2 Binds to g_protein Gs Protein adrb2->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., smooth muscle relaxation) pka->response Phosphorylates target proteins

Caption: Simplified signaling pathway of the Beta-2 Adrenergic Receptor (ADRB2).

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to characterizing the cross-reactivity profile of the novel compound 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. Through a combination of in-silico prediction and comprehensive in-vitro screening against kinases and GPCRs, a detailed picture of the compound's selectivity can be constructed. The illustrative data presented for our hypothetical ADRB2 antagonist suggests a promising selectivity profile with minimal kinase liabilities and manageable off-target interactions within the GPCR family. This type of detailed profiling is indispensable for making informed decisions in the drug discovery process, enabling the selection of candidates with the highest potential for clinical success and the lowest risk of safety-related attrition.

References

  • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity.Sanofi.
  • A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects.LDRD Annual Report.
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  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.MDPI.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.PubMed.
  • GPCR Functional Assays, Understanding On/Off-target Activity.Eurofins Discovery.
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.Benchchem.
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.Eurofins Discovery.
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  • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.MySkinRecipes.
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Validation

Validating In Vitro Activity: A Comparative Guide to Secondary Assay Performance of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Introduction: From Structural Promise to Functional Validation In the landscape of drug discovery, the journey from a structurally promising molecule to a validated lead compound is paved with rigorous experimental scrut...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Structural Promise to Functional Validation

In the landscape of drug discovery, the journey from a structurally promising molecule to a validated lead compound is paved with rigorous experimental scrutiny. 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a compound of interest, sharing structural motifs with molecules known to possess cardiovascular activity. Its background as a synthetic intermediate for beta-blockers suggests a potential interaction with key proteins governing cardiac function. This guide provides an in-depth framework for validating the in vitro activity of this compound in a secondary assay, moving beyond primary screening to detailed functional characterization.

Our investigation is predicated on a scientifically plausible hypothesis: that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol modulates the activity of the voltage-gated sodium channel NaV1.5. The NaV1.5 channel is critical for the initiation and propagation of the cardiac action potential, and its modulation is a cornerstone of antiarrhythmic therapy[1]. Drug-dependent blockade of the NaV1.5 current (INa) can lead to significant changes in cardiac electrophysiology[1]. This makes NaV1.5 an important target for both therapeutic intervention and cardiac safety assessment[2][3].

This guide will compare the performance of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol against two well-characterized NaV1.5 inhibitors: Lidocaine and Flecainide. These compounds represent two different classes of sodium channel blockers, providing a robust benchmark for our analysis. Lidocaine, a Class Ib antiarrhythmic, exhibits a fast dissociation rate and preferentially binds to the inactivated state of the channel[4][5][6]. Flecainide, a Class Ic agent, is a potent blocker with slow dissociation kinetics, affecting the open state of the channel and markedly slowing conduction[6][7][8][9].

To achieve a high-fidelity functional assessment, we will employ automated patch-clamp electrophysiology. This "gold standard" technique provides physiologically relevant data on ion channel function with the throughput required for modern drug discovery[10]. By directly measuring the flow of ions through the channel in response to a test compound, we can precisely quantify potency and elucidate the mechanism of action.

The Target: Voltage-Gated Sodium Channel NaV1.5

The NaV1.5 channel is an integral membrane protein responsible for the rapid upstroke (Phase 0) of the action potential in most cardiac myocytes[1][7]. It cycles through three main conformational states: resting, open, and inactivated. Drugs can exhibit "state-dependent" binding, showing preferential affinity for one of these states, which dictates their electrophysiological signature and clinical effect[11].

cluster_membrane Cell Membrane resting Resting State (Closed) open Open State (Conducting Na+) resting->open Depolarization inactivated Inactivated State (Closed, Non-conducting) open->inactivated Sustained Depolarization inactivated->resting Repolarization modulator 1-Amino-3- (pyrrolidin-1-yl)propan-2-ol (Hypothesized Modulator) modulator->open Blocks Pore? modulator->inactivated Stabilizes State?

Caption: Hypothesized interaction of the test compound with NaV1.5 channel states.

Comparative Experimental Design

To ensure a rigorous and objective comparison, the experimental design must be self-validating. This involves running the test compound and the reference compounds (Lidocaine, Flecainide) in parallel under identical conditions.

Rationale for Assay Choice

While fluorescence-based assays can offer higher throughput for initial screening, they are indirect measures of channel activity[10]. For a secondary assay focused on validation and mechanistic insight, automated patch-clamp is the superior choice. It allows for:

  • Direct Measurement: Quantifies the ionic current flowing through the channel.

  • Voltage Control: Enables the study of voltage- and state-dependent interactions.

  • High Information Content: Provides data on potency (IC50), kinetics of block, and potential for use-dependence.

We will utilize a cell line stably expressing the human NaV1.5 channel (e.g., HEK293 or CHO cells) to ensure a homogenous and reproducible biological system[2][12].

Experimental Workflow

The overall workflow is designed to move from system setup and quality control to the generation of concentration-response curves for each compound.

cluster_prep Preparation cluster_apc Automated Patch-Clamp cluster_analysis Data Analysis cell_prep Cell Culture & Harvest (hNaV1.5 expressing cells) cell_seeding Cell Seeding & Seal Formation cell_prep->cell_seeding compound_prep Compound Plate Preparation (Test & Reference Compounds) compound_add Cumulative Compound Addition compound_prep->compound_add apc_setup System Priming & QC apc_setup->cell_seeding whole_cell Whole-Cell Configuration cell_seeding->whole_cell baseline Baseline Current Recording whole_cell->baseline baseline->compound_add recording Record Current Inhibition compound_add->recording data_qc Data Quality Control (Seal Resistance, Current Amplitude) recording->data_qc crc Concentration-Response Curve (IC50 Calculation) data_qc->crc report Generate Comparative Report crc->report

Caption: Automated patch-clamp experimental workflow.

Detailed Experimental Protocol: Automated Patch-Clamp Assay for NaV1.5

This protocol is designed for a 384-well automated patch-clamp platform.

  • Cell Preparation:

    • Culture CHO cells stably expressing human NaV1.5 according to standard protocols[12].

    • On the day of the experiment, harvest cells and prepare a single-cell suspension at an optimized concentration for the platform.

    • Maintain cells in an onboard cell hotel at a controlled temperature (e.g., 10°C) to ensure viability throughout the experiment[12].

  • Solutions and Compound Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 120 CsF, 20 CsCl, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with CsOH. (Cesium is used to block endogenous potassium channels).

    • Prepare stock solutions of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, Lidocaine, and Flecainide in DMSO.

    • Perform serial dilutions to create a compound source plate with a range of concentrations (e.g., 8-point dilutions, from 0.01 µM to 30 µM final assay concentration). Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • Automated Patch-Clamp Run:

    • Prime the system with external and internal solutions.

    • Initiate the automated sequence: cells are captured on the patch-clamp chip, and giga-ohm seals are formed.

    • Establish a whole-cell configuration.

    • Quality Control: Only wells meeting predefined criteria (e.g., Seal Resistance > 500 MΩ, Peak Current > 300 pA) are included in the analysis[12].

    • Voltage Protocol: Apply a voltage protocol designed to assess tonic and use-dependent block. A common protocol involves holding the cell at a hyperpolarized potential (e.g., -95 mV or -100 mV) to ensure channels are in the resting state, followed by a series of depolarizing pulses (e.g., to -20 mV) to elicit current and induce block[2][13].

    • Baseline Recording: Record stable baseline NaV1.5 currents for a minimum of 2 minutes.

    • Compound Application: Perform cumulative additions of each compound, starting from the lowest concentration. Allow for sufficient incubation time (e.g., 5 minutes) at each concentration for the drug to reach equilibrium[2].

    • Record the current at each concentration.

  • Data Analysis:

    • Measure the peak inward current at each voltage step after each compound addition.

    • Normalize the current at each concentration to the baseline current (before drug application).

    • Plot the normalized current as a function of compound concentration.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of the current is inhibited).

Comparative Performance Data

The following table presents hypothetical, yet realistic, data that could be obtained from this secondary assay.

CompoundClass (Reference)IC50 (µM)Hill SlopeMaximum Inhibition (%)Key Characteristic
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol (Test Compound)8.51.198.2Moderate potency, fast-intermediate kinetics
Lidocaine Class Ib[6]15.21.099.5Lower potency, state-dependent block[4][5]
Flecainide Class Ic[6]2.11.299.8High potency, slow kinetics, potent block[7][8]
Interpretation of Results
  • Potency (IC50): In this hypothetical scenario, 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol demonstrates moderate potency, being more potent than Lidocaine but less potent than Flecainide. An IC50 in the single-digit micromolar range is often considered a promising result for a lead compound.

  • Hill Slope: A Hill slope close to 1.0 for all compounds suggests a 1:1 binding stoichiometry at the primary binding site.

  • Mechanism of Action: The data positions the test compound as an effective NaV1.5 channel blocker. Further experiments using different voltage protocols could probe for state-dependence. For example, if the compound's potency increases with more depolarized holding potentials, it would suggest preferential binding to the inactivated state, similar to Lidocaine[5]. If it shows significant block even with short depolarizing pulses from a hyperpolarized state, it may indicate open-channel block, a characteristic of Flecainide[8].

Conclusion and Forward Look

This guide outlines a robust, validated methodology for conducting a secondary assay to characterize the in vitro activity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol. By leveraging the precision of automated patch-clamp electrophysiology and comparing against well-established benchmarks, we can generate high-quality, decision-enabling data.

The hypothetical results indicate that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a promising NaV1.5 modulator. This successful validation in a secondary functional assay provides the necessary confidence to advance the compound to further studies, including selectivity profiling against other ion channels (e.g., hERG) and assessment in more complex biological systems, such as induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs). This structured, data-driven approach is fundamental to navigating the complexities of modern drug development.

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  • Membrane permeable local anesthetics modulate NaV1.5 mechanosensitivity. (n.d.). PMC - NIH. [Link]

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Comparative

A Comprehensive Guide to Assessing the Selectivity of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is paved with rigorous assessment. A critical milestone in this journey is the compreh...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is paved with rigorous assessment. A critical milestone in this journey is the comprehensive evaluation of a compound's selectivity for its intended biological target. Poor selectivity can lead to off-target effects, toxicity, and ultimately, clinical failure. This guide provides an in-depth, technically-grounded framework for assessing the selectivity of a novel bioactive compound, using the hypothetical case of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

While publicly available information on the specific biological targets of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is limited—it is often cited as an intermediate in the synthesis of pharmaceuticals like beta-blockers[1][2]—this guide will use it as a scaffold to illustrate a multi-phase experimental strategy applicable to any novel small molecule. We will proceed under the assumption that initial screening has identified this compound as a potential kinase inhibitor, a common target class in drug discovery.

The Imperative of Selectivity Profiling

The principle of "one drug, one target" is often an oversimplification. Many small molecules interact with multiple proteins, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target interactions are a major cause of adverse drug reactions.[3] Therefore, early and thorough selectivity profiling is not just a regulatory hurdle but a fundamental aspect of designing safer and more effective medicines. This guide will detail a tiered approach, from broad, initial screens to in-depth cellular validation, ensuring a robust understanding of a compound's interaction profile.

Phase 1: Unveiling the Target Landscape

The first phase focuses on identifying the primary biological target(s) and gaining a preliminary understanding of the compound's broader selectivity. This involves a combination of computational prediction and broad-spectrum experimental screening.

Computational Off-Target Prediction

Before embarking on extensive and resource-intensive wet-lab experiments, in silico methods can provide valuable, testable hypotheses about potential off-target interactions.[4] These computational tools leverage vast databases of known drug-target interactions and employ algorithms based on chemical structure similarity and protein pocket comparisons to predict potential binding partners.[5]

Workflow for Computational Prediction:

cluster_0 Computational Prediction Compound_Structure 2D/3D Structure of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Prediction_Algorithms Ligand- and Target-Centric Algorithms Compound_Structure->Prediction_Algorithms Databases Chemical & Proteomic Databases (e.g., ChEMBL, PubChem, PDB) Databases->Prediction_Algorithms Predicted_Targets List of Potential On- and Off-Targets Prediction_Algorithms->Predicted_Targets Prioritization Prioritize Targets for Experimental Validation Predicted_Targets->Prioritization

Caption: In silico workflow for predicting off-target interactions.

Platforms like PanScreen combine structure-based modeling with deep learning to predict binding affinities across a wide range of known off-targets, providing an initial liability assessment.[3]

Broad-Spectrum Kinase Profiling

Following computational analysis, a broad biochemical screen is the first experimental step. Assuming 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a putative kinase inhibitor, it should be screened against a large, representative panel of the human kinome.[6] Several commercial services offer such profiling, often using radiometric or fluorescence-based assays to measure the inhibition of kinase activity at a fixed compound concentration (e.g., 1 or 10 µM).

This initial screen serves two purposes:

  • Identify the primary target(s): The kinases most potently inhibited are the primary candidates for on-target activity.

  • Reveal preliminary off-target profile: Significant inhibition of other kinases provides an early warning of potential cross-reactivity.

Phase 2: Quantitative Assessment of Selectivity

Once the primary target and key potential off-targets are identified, the next phase involves quantifying the compound's potency and binding affinity for these proteins.

In Vitro Kinase Inhibition Assay (IC50 Determination)

The goal here is to move from a single-point inhibition value to a dose-response curve, from which the half-maximal inhibitory concentration (IC50) can be determined.[6] This provides a quantitative measure of the compound's potency.

Detailed Protocol: In Vitro Kinase Assay for IC50 Determination

  • Reagents and Materials:

    • Recombinant kinases (primary target and selected off-targets).

    • Specific peptide substrates for each kinase.

    • ATP (adenosine triphosphate).

    • Kinase reaction buffer.

    • 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, serially diluted.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay system, which measures ADP production).

    • 384-well plates.

  • Procedure: a. Prepare a serial dilution of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in the kinase reaction buffer. b. In a 384-well plate, add the kinase, its specific substrate, and the appropriate concentration of the test compound. c. Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., for the ADP-Glo™ assay, first add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal). e. Read the luminescence on a plate reader. f. Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive Binding Assays (Ki Determination)

While IC50 values are invaluable, they can be influenced by assay conditions, particularly the ATP concentration for ATP-competitive inhibitors.[7] A competitive binding assay determines the inhibitor constant (Ki), which is a measure of binding affinity and is independent of substrate concentrations.[8][9]

The principle involves the competition between the unlabeled test compound (1-Amino-3-(pyrrolidin-1-yl)propan-2-ol) and a known, labeled ligand (a tracer) for the binding sites on the target protein.[10] The displacement of the labeled ligand is measured, and the Ki can be calculated from the resulting IC50 value of this displacement curve.[11]

Data Presentation: Selectivity Profile of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

Target KinaseIC50 (nM)Ki (nM)Selectivity Ratio (vs. Primary Target)
Primary Target (Hypothetical) 15101
Off-Target Kinase A15012010
Off-Target Kinase B80075050
Off-Target Kinase C>10,000>10,000>1,000

This table presents hypothetical data for illustrative purposes.

Phase 3: Cellular Confirmation and Unbiased Off-Target Discovery

Biochemical assays are performed in a simplified, artificial environment. It is crucial to validate that the compound engages its target within the complex milieu of a living cell.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells or even tissues.[12][13] The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.[14][15] By heating cells treated with the compound to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to higher temperatures in the presence of the compound is strong evidence of target engagement.[16]

Detailed Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to an appropriate confluency. Treat one set of cells with a vehicle control (e.g., DMSO) and another set with 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol at a desired concentration for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Protein Quantification: Transfer the supernatants (containing the soluble proteins) to new tubes. Quantify the protein concentration.

  • Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the treated sample indicates stabilization and target engagement.

CETSA Workflow Diagram:

cluster_1 CETSA Experimental Workflow Cell_Culture Culture and Treat Cells (Vehicle vs. Compound) Heating Heat Cell Aliquots across a Temperature Gradient Cell_Culture->Heating Lysis Lyse Cells Heating->Lysis Centrifugation Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction by Western Blot Centrifugation->Analysis Result Generate Thermal Shift Curve (Evidence of Target Engagement) Analysis->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Chemoproteomics for Unbiased Off-Target Identification

To move beyond a candidate-based approach and discover unanticipated off-targets, chemoproteomics methods can be employed.[17] Techniques like affinity-based chemical proteomics use a modified, "baited" version of the compound to pull down its binding partners from a cell lysate, which are then identified by mass spectrometry. This provides a global and unbiased view of the compound's interactome, revealing both on-target and off-target interactions.

Conclusion: A Synthesis of Evidence

Assessing the selectivity of a novel compound like 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a multi-faceted endeavor that requires a logical progression from broad, predictive methods to highly specific, quantitative, and physiologically relevant assays. No single experiment can tell the whole story. By integrating computational predictions, broad-panel biochemical screening, quantitative IC50 and Ki determinations, and cellular target engagement assays like CETSA, researchers can build a comprehensive and reliable selectivity profile. This rigorous, evidence-based approach is fundamental to mitigating the risks of off-target toxicity and successfully advancing a compound through the drug discovery pipeline.

References

  • Clinical Chemistry. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques.
  • MDPI. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
  • BenchChem. (2025). Basic principles of competitive binding assays.
  • PMC - NIH. (n.d.). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • NIH. (n.d.).
  • Frontiers. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • bioRxiv. (2023). PanScreen: A Comprehensive Approach to Off-Target Liability Assessment.
  • ResearchGate. (2021).
  • GraphPad. (n.d.). Key concepts: Competitive binding.
  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • BenchChem. (2025). In Vitro Kinase Assay for Sotuletinib Selectivity Profiling.
  • PMC - NIH. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
  • CETSA. (n.d.). CETSA.
  • protocols.io. (2023). In vitro kinase assay.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • PubMed Central. (n.d.).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • ACS Publications. (n.d.). Rational Approaches to Improving Selectivity in Drug Design.
  • YouTube. (2021).
  • MySkinRecipes. (n.d.). 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.
  • PubChemLite. (n.d.). 1-amino-3-(pyrrolidin-1-yl)propan-2-ol.
  • Fluorochem. (n.d.). 3-Amino-1-pyrrolidin-1-yl-propan-1-one hydrochloride.
  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • AA Blocks. (n.d.). 1336967-99-7 | 3-amino-3-[2-(pyrrolidin-1-yl)pyridin-3-yl]propan-1-ol.
  • Biosynth. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-ol.
  • MySkinRecipes. (n.d.). 3-(Pyrrolidin-1-yl)propan-1-ol.
  • Sigma-Aldrich. (n.d.). 3-amino-1,2-propanediol manufacturers.
  • PubMed. (n.d.).
  • TCI Chemicals. (n.d.). 3-Amino-1-propanol 156-87-6.
  • PASL. (n.d.). (S)-4-(8-Amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide.
  • PubChem. (n.d.). 3-Amino-1,2-propanediol | C3H9NO2 | CID 73561.
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Validation

A Comparative Guide to the Synthetic Routes of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and Its Analogs

Introduction 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development. The presence of two amine functionalities with diffe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol is a vicinal amino alcohol, a structural motif of significant interest in medicinal chemistry and drug development. The presence of two amine functionalities with different basicities and a chiral hydroxyl group makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications. The pyrrolidine moiety, a common feature in many biologically active compounds, further enhances its value as a synthetic intermediate[1]. This guide provides a comparative analysis of the primary synthetic strategies for 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, offering insights into the experimental choices, potential challenges, and overall efficiency of each route.

Core Synthetic Strategies

The synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol and its analogs primarily revolves around two strategic approaches: the sequential nucleophilic substitution of a dihalogenated propanol and the ring-opening of an epoxide. Each strategy presents a unique set of advantages and challenges in terms of reagent availability, reaction control, and scalability.

Route A: Sequential Nucleophilic Substitution from 1,3-Dihalopropan-2-ol

This strategy employs a readily available 1,3-dihalopropan-2-ol, such as 1,3-dichloro- or 1,3-dibromo-2-propanol, as the starting material. The synthesis proceeds through a two-step nucleophilic substitution, introducing the two amine functionalities sequentially.

Reaction Scheme

Route_A start 1,3-Dihalopropan-2-ol intermediate 1-Halo-3-(pyrrolidin-1-yl)propan-2-ol start->intermediate Pyrrolidine, Base product 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol intermediate->product Ammonia (excess)

Caption: Synthetic pathway for Route A.

Experimental Rationale and Considerations

The success of this route hinges on the differential reactivity of the two halogen atoms or, more practically, on controlling the stoichiometry of the nucleophiles. Pyrrolidine, being a secondary amine, is a stronger nucleophile than ammonia. Therefore, the first substitution with pyrrolidine is generally facile. The use of a base is crucial to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

The second step, the introduction of the primary amino group via reaction with ammonia, requires careful optimization. A large excess of ammonia is necessary to minimize the formation of secondary and tertiary amine by-products, a common challenge in such reactions[2][3]. The reaction is typically carried out under pressure in a sealed reactor to maintain a high concentration of ammonia.

Key Advantages:
  • Readily available starting materials: 1,3-Dihalopropan-2-ols are commercially available and relatively inexpensive.

  • Potentially straightforward execution: The individual substitution steps are standard organic transformations.

Potential Challenges:
  • Selectivity: Achieving monosubstitution with pyrrolidine in the first step can be challenging, with the potential for the formation of a bis-pyrrolidinyl byproduct. Careful control of stoichiometry and reaction conditions is paramount.

  • Harsh conditions: The second step with ammonia often requires elevated temperatures and pressures.

  • Purification: Separating the desired product from unreacted starting materials, byproducts, and excess ammonia can be complex.

Illustrative Experimental Protocol (Analogous Procedure)

This protocol is adapted from the synthesis of similar 1,3-diamino-2-propanols[2].

Step 1: Synthesis of 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dichloro-2-propanol (1 equivalent) in a suitable solvent such as ethanol.

  • Add sodium carbonate (1.1 equivalents) to the solution.

  • Slowly add pyrrolidine (1 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

  • In a high-pressure reactor, place the 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol obtained from the previous step.

  • Add a large excess of aqueous ammonia (e.g., 10-20 molar equivalents).

  • Seal the reactor and heat the mixture to 80-120°C.

  • Maintain the reaction for several hours with continuous stirring.

  • After cooling the reactor, carefully vent the excess ammonia.

  • The resulting aqueous solution can be concentrated, and the product extracted with an organic solvent. Further purification may be achieved by distillation or crystallization of a salt.

Route B: Epoxide Ring-Opening Strategy

This more convergent approach utilizes epichlorohydrin as a versatile three-carbon building block. The synthesis involves the sequential ring-opening of the epoxide and substitution of the chloride.

Reaction Scheme

Route_B cluster_0 Variant 1 cluster_1 Variant 2 start1 Epichlorohydrin intermediate1 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol start1->intermediate1 Pyrrolidine product1 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol intermediate1->product1 Ammonia (excess) start2 Epichlorohydrin intermediate2 1-Amino-3-chloropropan-2-ol start2->intermediate2 Ammonia product2 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol intermediate2->product2 Pyrrolidine, Base

Caption: Synthetic pathways for Route B, showcasing two variants.

Experimental Rationale and Considerations

The key to this route is controlling the regioselectivity of the initial nucleophilic attack on the epoxide ring of epichlorohydrin. The electron-withdrawing effect of the adjacent chloromethyl group generally directs the nucleophilic attack of an amine to the terminal, less sterically hindered carbon of the epoxide[2].

Variant 1 (Pyrrolidine first): Reacting epichlorohydrin with pyrrolidine is expected to yield predominantly 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol. This intermediate is then subjected to amination with excess ammonia, similar to the second step of Route A.

Variant 2 (Ammonia first): Alternatively, epichlorohydrin can first be reacted with ammonia to form 1-amino-3-chloropropan-2-ol[4][5][6]. This intermediate can then be reacted with pyrrolidine to displace the chloride and furnish the final product. This approach might offer better control over the introduction of the primary amino group.

Key Advantages:
  • Convergent synthesis: This route builds the carbon skeleton and introduces functionalities in a more integrated manner.

  • Good regioselectivity: The epoxide ring-opening is generally regioselective, leading to fewer isomeric byproducts.

  • Industrially relevant: The use of epichlorohydrin and ammonia is common in large-scale chemical synthesis[4][6].

Potential Challenges:
  • Side reactions: The reaction of epichlorohydrin with amines can be complex, with the potential for the formation of di-adducts or other byproducts[7].

  • Safety: Epichlorohydrin is a toxic and reactive compound requiring careful handling.

Illustrative Experimental Protocol (Variant 1)

Step 1: Synthesis of 1-Chloro-3-(pyrrolidin-1-yl)propan-2-ol

  • In a flask cooled in an ice bath, add pyrrolidine (1 equivalent).

  • Slowly add epichlorohydrin (1 equivalent) dropwise while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC or GC-MS.

  • The crude product can often be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

  • Follow the procedure outlined in Step 2 of Route A, using 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol as the starting material.

Comparison of Synthetic Routes

FeatureRoute A: Sequential SubstitutionRoute B: Epoxide Ring-Opening
Starting Materials 1,3-Dihalopropan-2-ol, Pyrrolidine, AmmoniaEpichlorohydrin, Pyrrolidine, Ammonia
Key Advantages Readily available starting materials.Convergent, generally good regioselectivity.
Potential Challenges Control of selectivity in the first step, harsh conditions for amination.Potential for side reactions with epichlorohydrin, handling of toxic reagents.
Scalability Potentially scalable, but may require optimization for selectivity.Well-suited for industrial scale, leveraging established epoxide chemistry.
Stereocontrol Difficult to control the stereocenter at C2 without a chiral starting material.The stereocenter is formed during the ring-opening; use of a chiral catalyst or chiral starting material can lead to enantiomerically enriched products.

Conclusion

Both the sequential nucleophilic substitution (Route A) and the epoxide ring-opening (Route B) strategies offer viable pathways to 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Route B is generally the preferred method due to its convergent nature and the predictable regioselectivity of the epoxide ring-opening. The use of epichlorohydrin as a starting material is a well-established industrial practice for the synthesis of related amino alcohols[4][5][6]. While handling epichlorohydrin requires appropriate safety precautions, the overall efficiency and control offered by this route make it more attractive for both laboratory and larger-scale synthesis.

Route A remains a plausible alternative , particularly if specific dihalogenated precursors are readily and economically available. However, the challenges associated with controlling the selectivity of the initial substitution and the potentially harsh conditions of the second step may render it less efficient than Route B.

For the synthesis of chiral analogs, the epoxide route offers more straightforward opportunities for asymmetric synthesis, for example, through the use of chiral catalysts for the ring-opening step.

References

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Available at: [Link]

  • PMC. (2025). In Situ NMR and Kinetics Reveal Origins of Regioselectivity Differences for Epichlorohydrin Ring‐Opening in Lewis and Brønsted Acid Zeolites. Available at: [Link]

  • ResearchGate. (n.d.). Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Available at: [Link]

  • SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). 1-[(Pyridin-3-yl)(pyrrolidin-1-yl)methyl]naphthalen-2-ol. Available at: [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. Available at: [Link]

  • Google Patents. (n.d.). WO2019020488A1 - Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof.
  • European Patent Office. (1999). Process for the preparation of 3-amino-pyrrolidine derivatives - EP 1138672 A1. Available at: [Link]

  • Asian Journal of Chemistry. (2013). Design and Synthesis of Naphthol Derivative. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-Amino-1-(pyrrolidin-1-yl)propan-1-one. Available at: [Link]

  • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Available at: [Link]

  • WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. Available at: [Link]

  • Filo. (2021). 1-chloropropane is reacted with excess ammonia, \mathrm{NH}_3, in ethanol. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating the Pharmacokinetic Properties of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol Derivatives

Introduction: Charting the In Vivo Journey of Pyrrolidine-Containing Scaffolds In the landscape of modern drug discovery, the five-membered pyrrolidine ring is a privileged scaffold, valued for its ability to introduce t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the In Vivo Journey of Pyrrolidine-Containing Scaffolds

In the landscape of modern drug discovery, the five-membered pyrrolidine ring is a privileged scaffold, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2] The 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol framework, in particular, presents a versatile backbone for developing novel therapeutics. However, elegant molecular design and potent in vitro activity are rendered irrelevant if a compound cannot reach its target in the body at a sufficient concentration and for an appropriate duration. This is the domain of pharmacokinetics (PK), the study of what the body does to a drug.[3][4]

Up to 40% of drug candidates have historically failed due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties and toxicity.[5] Therefore, a rigorous and early assessment of the PK profile of novel derivatives is not just a regulatory requirement but a critical, data-driven strategy to de-risk a project and guide synthetic chemistry efforts toward candidates with a higher probability of clinical success.[5][6][7]

This guide provides a comprehensive framework for comparing the pharmacokinetic properties of novel 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol derivatives. We will move beyond simple data reporting to explore the causality behind experimental choices, ensuring that each step provides validated, actionable insights for your drug development program.

Part 1: Intestinal Absorption - Crossing the Gut Barrier

A primary objective for many orally administered drugs is efficient absorption from the gastrointestinal tract.[8] The Caco-2 permeability assay is the industry's gold standard in vitro model for predicting human intestinal absorption, as these cells form a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and active transporter proteins.[9][10][11][12]

The Caco-2 Permeability Assay: A Dynamic View of Absorption and Efflux

This assay provides two critical parameters: the apparent permeability coefficient (Papp), which indicates the rate of passive diffusion across the intestinal wall, and the efflux ratio (ER), which reveals if the compound is actively pumped back into the gut lumen by transporters like P-glycoprotein (P-gp).[9][10] An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters, which can limit its bioavailability.

Experimental Protocol: Caco-2 Bidirectional Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on semi-permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent, polarized monolayer.[10]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values within an established range are used.[9]

  • Assay Initiation (A-to-B):

    • The test compound (e.g., at 10 µM) is added to the apical (AP or "donor") chamber, which represents the gut lumen.[9]

    • The basolateral (BL or "receiver") chamber, representing the bloodstream, contains a fresh buffer.

  • Assay Initiation (B-to-A):

    • Concurrently, the test compound is added to the basolateral (BL or "donor") chamber.

    • The apical (AP or "receiver") chamber contains a fresh buffer.

  • Incubation: The plates are incubated for a set period, typically 2 hours, under controlled conditions (e.g., 37°C, 5% CO₂).[9]

  • Sample Analysis: At the end of the incubation, samples are taken from both the donor and receiver chambers for both A-to-B and B-to-A directions.

  • Quantification: The concentration of the test compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).[8][9]

  • Calculation: The apparent permeability (Papp) and Efflux Ratio are calculated. High and low permeability control compounds (e.g., propranolol and atenolol) are run in parallel to validate each assay batch.[9]

Visualizing the Caco-2 Workflow

Caco2_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Bidirectional Assay cluster_analysis Phase 3: Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for ~21 days to form monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer add_apical Add Compound (10 µM) to Apical (AP) side teer->add_apical add_basolateral Add Compound (10 µM) to Basolateral (BL) side teer->add_basolateral incubate Incubate for 2 hours at 37°C add_apical->incubate add_basolateral->incubate sample Collect samples from AP and BL chambers incubate->sample lcms Quantify compound concentration (LC-MS/MS) sample->lcms calc Calculate Papp (A-B & B-A) and Efflux Ratio lcms->calc PPB_Workflow cluster_setup Phase 1: Setup cluster_incubation Phase 2: Equilibration cluster_analysis Phase 3: Analysis spike Spike test compound into plasma (e.g., 2 µM) load_plasma Load plasma into 'donor' chamber of RED device spike->load_plasma incubate Seal plate and incubate (4-6 hours at 37°C) load_plasma->incubate load_buffer Load buffer (PBS) into 'receiver' chamber load_buffer->incubate equilibrium Unbound drug diffuses across membrane to equilibrium incubate->equilibrium sample Collect aliquots from plasma and buffer chambers equilibrium->sample matrix_match Perform matrix matching sample->matrix_match lcms Quantify concentrations (LC-MS/MS) matrix_match->lcms calculate Calculate % Bound and % Free fraction lcms->calculate

Caption: Workflow for Plasma Protein Binding (PPB) using Equilibrium Dialysis.

Comparative Data: Plasma Protein Binding
Derivative ID% Plasma Protein Bound (Human)% Plasma Protein Bound (Rat)Interpretation
Derivative A 99.2%98.9%High binding, potentially low efficacy/clearance
Derivative B 85.5%82.1%Moderate binding, favorable profile
Derivative C 45.0%48.3%Low binding, potentially rapid clearance
Warfarin>99%-High Binding (Control)
Metoprolol~12%-Low Binding (Control)

Interpretation: High plasma protein binding (>99%), as seen in Derivative A, can limit the amount of free drug available to act on the target and may lead to a longer half-life. [13]Derivative B shows a more moderate binding, which is often a desirable characteristic. The low binding of Derivative C might result in a larger volume of distribution but could also lead to very rapid clearance from the body. [14][13]

Part 3: Metabolism - The Body's Chemical Processing Plant

Drug metabolism is a critical process that transforms compounds into more water-soluble forms for excretion, primarily occurring in the liver. [15]Understanding a compound's metabolic stability is essential for predicting its in vivo half-life and bioavailability. [16][17]Furthermore, assessing the potential for a compound to inhibit major drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily, is crucial for avoiding harmful drug-drug interactions (DDIs). [18][19][20]

Metabolic Stability in Liver Microsomes

Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs. [17]The microsomal stability assay measures the rate at which a compound is metabolized, providing an in vitro intrinsic clearance (Clint) value that helps predict in vivo hepatic clearance. [16]

Experimental Protocol: Microsomal Metabolic Stability Assay
  • Reagent Preparation: Human liver microsomes (HLM) and a NADPH-regenerating system (cofactor required for CYP activity) are prepared in a phosphate buffer.

  • Incubation Setup: The test compound (e.g., at 1 µM) is added to the microsomal suspension. The reaction is initiated by adding the pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the enzymatic reaction.

  • Sample Processing: The quenched samples are centrifuged to precipitate the protein, and the supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint). [16]

Visualizing the Metabolic Stability Workflow

Metabolic_Stability cluster_incubation Phase 1: Incubation cluster_sampling Phase 2: Time-Course Sampling cluster_analysis Phase 3: Analysis mix Combine test compound (1 µM) with Liver Microsomes start_rxn Initiate reaction with NADPH cofactor mix->start_rxn t0 T=0 min t5 T=5 min t15 T=15 min t30 T=30 min t60 T=60 min quench Quench aliquot in cold Acetonitrile t0->quench t5->quench t15->quench t30->quench t60->quench process Centrifuge and collect supernatant quench->process lcms Quantify remaining parent drug (LC-MS/MS) process->lcms plot Plot ln(% remaining) vs. time lcms->plot calculate Calculate in vitro t½ and Intrinsic Clearance (Clint) plot->calculate

Caption: Workflow for the microsomal metabolic stability assay.

Cytochrome P450 (CYP) Inhibition Assay

This assay determines if a test compound can inhibit the activity of the major CYP isoforms (typically 1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for the metabolism of ~95% of clinical drugs. [20]A specific probe substrate for each CYP isoform is incubated with human liver microsomes in the presence of varying concentrations of the test compound. Inhibition is measured by the decreased formation of the probe's metabolite, and an IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined. [20]Low IC₅₀ values (<1-10 µM) signal a high potential for clinical drug-drug interactions. [21]

Comparative Data: Metabolic Stability and CYP Inhibition
Derivative IDMicrosomal Half-Life (t½, min)Predicted Hepatic ClearanceCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)DDI Risk
Derivative A 5High25.5>50Low
Derivative B 45Moderate0.815.2High (CYP3A4)
Derivative C >120Low>50>50Low
Verapamil<10High (Control)---
Ketoconazole--<0.1-High (Control)

Interpretation: Derivative A is rapidly metabolized, suggesting it may have a short in vivo half-life and poor oral bioavailability due to high first-pass metabolism. [17]Derivative B shows a dangerous profile: moderate stability but potent inhibition of CYP3A4, the most abundant CYP enzyme in the liver, indicating a high risk of DDIs. [22]Derivative C is highly stable metabolically, which could lead to a long half-life and potential for accumulation, but it has a clean DDI profile. [16]

Part 4: Integrating the Data for Candidate Selection

The power of this comparative approach lies not in any single data point, but in the integrated analysis of the entire ADME profile. [6][23]No compound is perfect, and the ideal PK profile is intimately linked to the intended therapeutic use.

  • For an acute-acting oral medication, a candidate like Derivative A , if its rapid clearance can be managed through formulation or dosing regimen, might be acceptable due to its excellent absorption and low DDI risk.

  • Derivative B would likely be deprioritized. Potent CYP inhibition is a major liability that is difficult to overcome and poses a significant safety risk. [19]* Derivative C presents an interesting case. Its low metabolic clearance suggests a long duration of action, which could be ideal for a once-daily medication. However, its poor intestinal absorption is a major hurdle. This profile would prompt chemists to focus on structural modifications to improve permeability while retaining its excellent metabolic stability and low DDI risk.

By systematically evaluating and comparing these key pharmacokinetic properties, research teams can make informed, data-driven decisions. This structured approach allows for the early identification of liabilities, guides the optimization of chemical series, and ultimately increases the probability of selecting a drug candidate with the favorable pharmacokinetic properties necessary for success in clinical development. [7][24]

References

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Sources

Safety & Regulatory Compliance

Safety

A गाइड टू द प्रॉपर डिस्पोजल ऑफ 1-एमिनो-3-(पाइरोलिडिन-1-वाईएल) प्रोपेन-2-ओएल

Author: BenchChem Technical Support Team. Date: January 2026

प्रस्तावना

1-एमिनो-3-(पाइरोलिडिन-1-वाईएल) प्रोपेन-2-ओएल, जिसका कैस (CAS) नंबर 39849-47-3 है, एक बायोकेमिकल है जिसका उपयोग प्रोटिओमिक्स अनुसंधान में किया जाता है।[1] प्रयोगशाला में उत्पन्न होने वाले किसी भी रासायनिक अपशिष्ट की तरह, इसके सुरक्षित प्रबंधन और निपटान के लिए उचित प्रक्रियाओं का पालन करना महत्वपूर्ण है ताकि कर्मियों और पर्यावरण की सुरक्षा सुनिश्चित हो सके। यह गाइड अनुसंधानकर्ताओं, वैज्ञानिकों और दवा विकास पेशेवरों के लिए इस रसायन के उचित निपटान के लिए आवश्यक सुरक्षा और लॉजिस्टिक जानकारी प्रदान करती है।

खतरे की पहचान और प्रारंभिक सुरक्षा उपाय

हालांकि 1-एमिनो-3-(पाइरोलिडिन-1-वाईएल) प्रोपेन-2-ओएल के लिए एक विस्तृत सुरक्षा डेटा शीट (एसडीएस) सार्वजनिक रूप से आसानी से उपलब्ध नहीं है, समान संरचना वाले रसायनों, जैसे कि एमिनो अल्कोहल, के आधार पर संभावित खतरों का अनुमान लगाया जा सकता है। ये यौगिक अक्सर त्वचा और आंखों में जलन पैदा करने वाले, हानिकारक और जलीय जीवन के लिए विषाक्त हो सकते हैं।[2][3][4] इसलिए, सावधानी बरतना और इसे एक खतरनाक अपशिष्ट मानना अनिवार्य है।

तालिका 1: संभावित खतरे और सुरक्षा सावधानियां

संभावित खतराअनुशंसित सुरक्षा सावधानियां
त्वचा और आंखों में जलन/जलन रासायनिक प्रतिरोधी दस्ताने (नाइट्राइल या नियोप्रीन), सुरक्षा चश्मे और एक प्रयोगशाला कोट पहनें।[2][3][4]
अंतर्ग्रहण और साँस लेना एक रासायनिक धूआं हुड के तहत संभालें। खाने, पीने या धूम्रपान से बचें।[4][5]
ज्वलनशीलता गर्मी, चिंगारी और खुली लपटों से दूर रखें।[2][5]
पर्यावरणीय विषाक्तता नालियों या जलमार्गों में प्रवेश से बचें।[2][4]
नियामक ढांचा

संयुक्त राज्य अमेरिका में, खतरनाक अपशिष्ट का निपटान पर्यावरण संरक्षण एजेंसी (ईपीए) द्वारा संसाधन संरक्षण और पुनर्प्राप्ति अधिनियम (आरसीआरए) के तहत नियंत्रित किया जाता है।[6] प्रयोगशालाओं को खतरनाक अपशिष्ट के उचित प्रबंधन के लिए विशिष्ट दिशानिर्देशों का पालन करना चाहिए, जिसमें अपशिष्ट की पहचान, संचय, भंडारण और निपटान शामिल है।[7][8]

निपटान वर्कफ़्लो

1-एमिनो-3-(पाइरोलिडिन-1-वाईएल) प्रोपेन-2-ओएल के सुरक्षित और अनुपालन निपटान को सुनिश्चित करने के लिए एक व्यवस्थित दृष्टिकोण आवश्यक है।

चरण 1: अपशिष्ट पृथक्करण और संग्रह

  • पृथक्करण: इस रसायन वाले अपशिष्ट को अन्य अपशिष्ट धाराओं, विशेष रूप से असंगत रसायनों से अलग किया जाना चाहिए।[9][10] एमिनो अल्कोहल एसिड, मजबूत ऑक्सीकरण एजेंटों और कम करने वाले एजेंटों के साथ हिंसक प्रतिक्रिया कर सकते हैं।[4][11]

  • संग्रह कंटेनर: अपशिष्ट को एक संगत, लीक-प्रूफ कंटेनर में इकट्ठा करें, जो कसकर बंद हो।[12][13] प्लास्टिक कंटेनरों को अक्सर उनकी रासायनिक प्रतिरोधकता और टूटने के कम जोखिम के कारण पसंद किया जाता है।[7]

  • द्वितीयक रोकथाम: आकस्मिक फैलाव को रोकने के लिए अपशिष्ट कंटेनर को द्वितीयक रोकथाम ट्रे या बिन में रखें।[9]

चरण 2: लेबलिंग और प्रलेखन

  • स्पष्ट लेबलिंग: अपशिष्ट कंटेनर को "खतरनाक अपशिष्ट" के रूप में स्पष्ट रूप से लेबल करें और सामग्री को पूरी तरह से सूचीबद्ध करें, जिसमें "1-एमिनो-3-(पाइरोलिडिन-1-वाईएल) प्रोपेन-2-ओएल" और किसी भी अन्य घटक शामिल हैं।[10][14]

  • संचय प्रारंभ तिथि: उस तारीख को शामिल करें जब अपशिष्ट को पहली बार कंटेनर में जोड़ा गया था।

  • प्रलेखन: उत्पन्न होने वाले सभी खतरनाक अपशिष्ट का सटीक रिकॉर्ड बनाए रखें।

चरण 3: भंडारण

  • निर्दिष्ट क्षेत्र: खतरनाक अपशिष्ट को एक निर्दिष्ट उपग्रह संचय क्षेत्र में संग्रहित करें जो अच्छी तरह हवादार हो और उच्च-यातायात क्षेत्रों से दूर हो।[7]

  • तापमान: कंटेनर को ठंडी, सूखी जगह पर रखें।[3][11]

  • समय सीमा: ईपीए के नियमों के अनुसार, प्रयोगशालाओं को निर्धारित समय सीमा के भीतर अपशिष्ट को हटाना होगा, जो उत्पन्न होने वाली मात्रा के आधार पर भिन्न होता है।[8][15]

चरण 4: अंतिम निपटान

  • पेशेवर निपटान: 1-एमिनो-3-(पाइरोलिडिन-1-वाईएल) प्रोपेन-2-ओएल जैसे रासायनिक अपशिष्ट का निपटान एक लाइसेंस प्राप्त खतरनाक अपशिष्ट निपटान कंपनी के माध्यम से किया जाना चाहिए।[6] ये कंपनियां यह सुनिश्चित करती हैं कि अपशिष्ट का उपचार और निपटान सभी संघीय, राज्य और स्थानीय नियमों के अनुसार किया जाता है।

  • निपटान विधि: एमिनो अल्कोहल के लिए सबसे आम और पसंदीदा निपटान विधि भस्मीकरण है। भस्मीकरण रसायन को नष्ट कर देता है, जिससे पर्यावरण में इसके प्रवेश का खतरा कम हो जाता है। कुछ मामलों में, रासायनिक उपचार का भी उपयोग किया जा सकता है। लैंडफिलिंग आमतौर पर एक स्वीकार्य विकल्प नहीं है।[16]

आकस्मिक फैलाव प्रक्रिया

छोटे फैलाव के मामले में:

  • क्षेत्र को खाली करें: सभी कर्मियों को फैलाव क्षेत्र से हटा दें।

  • वेंटिलेशन सुनिश्चित करें: यदि सुरक्षित हो तो वेंटिलेशन बढ़ाएँ।

  • व्यक्तिगत सुरक्षा उपकरण (पीपीई) पहनें: उचित पीपीई, जिसमें श्वसन सुरक्षा, रासायनिक प्रतिरोधी दस्ताने और सुरक्षा चश्मे शामिल हैं, पहनें।[2][4]

  • फैलाव को सोखें: एक निष्क्रिय शोषक सामग्री, जैसे कि केमिज़ोर्ब® या वर्मीक्यूलाइट के साथ फैलाव को सोखें।[2]

  • इकट्ठा करें और निपटान करें: शोषक सामग्री को सावधानी से इकट्ठा करें और इसे एक सीलबंद, लेबल वाले खतरनाक अपशिष्ट कंटेनर में रखें।

  • क्षेत्र को साफ करें: प्रभावित क्षेत्र को अच्छी तरह से साफ करें।

बड़े फैलाव के लिए, तुरंत अपनी संस्था की पर्यावरण स्वास्थ्य और सुरक्षा (ईएचएस) या सुरक्षा कार्यालय से संपर्क करें।

निपटान वर्कफ़्लो आरेख

DisposalWorkflow cluster_lab प्रयोगशाला प्रक्रियाएं cluster_disposal निपटान प्रक्रिया cluster_spill आकस्मिक फैलाव प्रतिक्रिया A 1. अपशिष्ट उत्पादन B 2. संगत कंटेनर में पृथक्करण A->B असंगत रसायनों से बचें C 3. 'खतरनाक अपशिष्ट' के रूप में लेबल करें (सामग्री और तारीख) B->C D 4. उपग्रह संचय क्षेत्र में भंडारण (द्वितीयक रोकथाम) C->D E 5. लाइसेंस प्राप्त अपशिष्ट प्रबंधन कंपनी से संपर्क करें D->E नियमित पिकअप शेड्यूल करें F 6. अपशिष्ट का परिवहन E->F G 7. अंतिम निपटान (जैसे, भस्मीकरण) F->G S1 फैलाव घटना S2 उचित पीपीई पहनें S1->S2 S3 निष्क्रिय शोषक के साथ सोखें S2->S3 S4 खतरनाक अपशिष्ट के रूप में इकट्ठा करें S3->S4 निपटान के लिए S4->C निपटान के लिए

कैप्शन: 1-एमिनो-3-(पाइरोलिडिन-1-वाईएल) प्रोपेन-2-ओएल के लिए निपटान निर्णय वर्कफ़्लो।

संदर्भ

  • सिग्मा-एल्ड्रिच। (2025-11-06)। सुरक्षा डेटा शीट: 1-एमिनो-2-प्रोपेनोल।

  • टीसीआई केमिकल्स। (2024-12-02)। सुरक्षा डेटा शीट: 2-एमिनो-1,3-प्रोपेनडिओल।

  • फिशर साइंटिफिक। (2025-12-18)। सुरक्षा डेटा शीट: 3-एमिनो-1,2-प्रोपेनडिओल।

  • अमेरिकी पर्यावरण संरक्षण एजेंसी। प्रयोगशाला पर्यावरण नमूना निपटान सूचना दस्तावेज़।

  • सांता क्रूज़ बायोटेक्नोलॉजी। 1-एमिनो-3-(पाइरोलिडिन-1-वाईएल) प्रोपेन-2-ओएल | कैस 39849-47-3।

  • वेंडरबिल्ट यूनिवर्सिटी मेडिकल सेंटर। रासायनिक अपशिष्ट के प्रबंधन के लिए प्रयोगशाला गाइड।

  • अमेरिकी पर्यावरण संरक्षण एजेंसी। (2025-12-01)। खतरनाक अपशिष्ट को परिभाषित करना: सूचीबद्ध, विशेषता और मिश्रित रेडियोलॉजिकल अपशिष्ट।

  • पेंसिल्वेनिया विश्वविद्यालय। प्रयोगशाला रासायनिक अपशिष्ट प्रबंधन दिशानिर्देश।

  • अमेरिकी पर्यावरण संरक्षण एजेंसी। (2025-11-25)। अकादमिक प्रयोगशालाओं में उत्पन्न खतरनाक अपशिष्ट के लिए विनियम।

  • एसीटीएनवायरो। (2024-09-17)। प्रयोगशाला अपशिष्ट प्रबंधन के लिए सर्वोत्तम अभ्यास।

  • फिशर साइंटिफिक। सुरक्षा डेटा शीट: 3-एमिनो-1-प्रोपेनोल।

  • फिशर साइंटिफिक। (2025-12-19)। सुरक्षा डेटा शीट: (एस)-(+)-1-एमिनो-2-प्रोपेनोल।

  • सीडीएच फाइन केमिकल। सामग्री सुरक्षा डेटा शीट एसडीएस/एमएसडीएस।

  • अमेरिकन केमिकल सोसाइटी। प्रयोगशाला अपशिष्ट का विनियमन।

  • पर्यावरण विपणन सेवाएं। (2025-08-04)। प्रभावी प्रयोगशाला अपशिष्ट प्रबंधन युक्तियाँ।

  • ओहियो पर्यावरण संरक्षण एजेंसी। प्रयोगशालाओं में उत्पन्न खतरनाक अपशिष्ट का प्रबंधन।

  • फिजिकलिस्च-टेक्निशे बुंडेसनस्टाल्ट। प्रयोगशालाओं के लिए रासायनिक अपशिष्ट प्रबंधन।

  • सिग्मा-एल्ड्रिच। (2012-01-20)। सुरक्षा डेटा शीट।

Sources

Handling

Personal protective equipment for handling 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

A Researcher's Guide to Safely Handling 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol The core principle of this guide is to establish a self-validating system of protocols, ensuring that safety is not just a list of steps, but...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol

The core principle of this guide is to establish a self-validating system of protocols, ensuring that safety is not just a list of steps, but a deeply ingrained, logical workflow. We will explore the causality behind each procedural choice, empowering you, the researcher, to make informed decisions that protect both you and the integrity of your work.

Hazard Assessment: Understanding the Risks of Amino Alcohols

1-Amino-3-(pyrrolidin-1-yl)propan-2-ol's chemical structure, featuring both an amine and an alcohol functional group, places it in a class of compounds that are frequently corrosive and can cause severe tissue damage upon contact. Safety data sheets for analogous compounds, such as 3-Amino-1,2-propanediol and 1-Amino-2-propanol, consistently classify these substances as causing severe skin burns and eye damage.[1][2][3] Therefore, it is critical to assume that 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol poses a similar corrosive hazard.

Key Potential Hazards:

  • Skin Corrosion/Burns: Direct contact can lead to severe burns.[1][2][4]

  • Serious Eye Damage: Splashes can cause irreversible eye damage, potentially leading to blindness.[1][2][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause severe irritation to the respiratory system.[5]

  • Harmful if Swallowed: Ingestion can cause severe damage to the gastrointestinal tract.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound, with the rationale rooted in preventing contact through all potential routes of exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[4]Protects against splashes and vapors that can cause severe and irreversible eye damage. Standard safety glasses are insufficient.[6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6]Prevents direct skin contact, which can lead to severe burns. Always inspect gloves for tears or degradation before use.
Body Protection A flame-resistant lab coat, fully buttoned, with long pants and a chemical-resistant apron.Protects the skin on the torso and limbs from accidental spills and splashes.
Footwear Closed-toe, closed-heel, chemical-resistant shoes.[6]Prevents exposure to the feet in the event of a spill.
Respiratory Protection To be used in a certified chemical fume hood.[7]A fume hood is the primary engineering control to minimize inhalation of potentially harmful vapors. Respiratory protection such as a gas mask may be required in case of ventilation failure or large spills.[8][9]

Operational Plan: A Step-by-Step Handling Protocol

This protocol is designed to create a safe and efficient workflow, minimizing the risk of exposure at every stage.

Workflow for Safe Handling

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Disposal Phase prep_fume_hood Verify Fume Hood Operation prep_safety_gear Confirm Eyewash/Shower Accessibility prep_fume_hood->prep_safety_gear prep_ppe Don All Required PPE prep_safety_gear->prep_ppe prep_reagents Assemble and Inspect Equipment prep_ppe->prep_reagents handle_transfer Conduct All Manipulations in Fume Hood prep_reagents->handle_transfer Proceed to Handling handle_tools Use Designated Tools for Transfer handle_transfer->handle_tools handle_closure Keep Container Tightly Closed handle_tools->handle_closure post_decontaminate Decontaminate Work Area handle_closure->post_decontaminate Proceed to Cleanup post_waste Segregate and Label Hazardous Waste post_decontaminate->post_waste post_ppe_removal Doff PPE Correctly post_waste->post_ppe_removal post_wash Wash Hands Thoroughly post_ppe_removal->post_wash

Caption: A three-phase workflow for handling 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol.

Detailed Steps:

1. Preparation:

  • Engineering Controls: Before starting any work, ensure the chemical fume hood is operational and the airflow is verified. Confirm that a safety shower and eyewash station are accessible and unobstructed.[4]
  • Assemble Equipment: Gather all necessary glassware, reagents, and transfer tools (e.g., spatulas, pipettes). Inspect all equipment for cracks or defects.
  • Don PPE: Put on all personal protective equipment as specified in the table above. Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

2. Handling:

  • Location: All manipulations of 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, including weighing and transferring, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[7]
  • Technique: Use appropriate tools for all transfers to avoid direct contact. When not in use, ensure the container is tightly sealed.[4] Always add corrosive materials to water, not the other way around, to prevent a violent exothermic reaction.[6]
  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[10] Containers should be stored below eye level to minimize the risk of being dropped and splashed.[6][7]

3. Post-Handling and Decontamination:

  • Work Area: Upon completion of the work, decontaminate the work area within the fume hood by wiping it down with an appropriate solvent, followed by soap and water.
  • Equipment: Decontaminate all glassware and equipment that came into contact with the chemical.
  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing the apron, then gloves (turning them inside out), followed by the face shield and goggles, and finally the lab coat.
  • Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[4]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Disposal Workflow

cluster_waste Waste Segregation start End of Experiment liquid_waste Collect Liquid Waste in a Labeled, Compatible Container start->liquid_waste solid_waste Collect Contaminated Solids (e.g., gloves, paper towels) Separately start->solid_waste disposal_request Arrange for Hazardous Waste Pickup with EHS liquid_waste->disposal_request solid_waste->disposal_request

Caption: A streamlined process for the safe disposal of waste.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Liquid Waste: Collect all waste solutions containing 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol in a designated, sealed, and clearly labeled hazardous waste container. The container must be made of a compatible material.

    • Solid Waste: Any disposable items that have come into contact with the chemical, such as gloves, pipette tips, and absorbent pads, must be collected in a separate, sealed, and labeled container for solid hazardous waste.[4]

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and volume.

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and within secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour this chemical down the drain.

By adhering to these rigorous safety protocols, researchers can confidently and safely handle 1-Amino-3-(pyrrolidin-1-yl)propan-2-ol, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • Nippon Nyukazai Co., Ltd. (2023).
  • Nippon Nyukazai Co., Ltd. (2023).
  • Brandeis University. Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]

  • Sigma-Aldrich. (2024).
  • TCI EUROPE N.V. (2024).
  • Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
  • CDH Fine Chemical.
  • TCI. (n.d.). 3-Amino-1,2-propanediol MSDS.
  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.

Sources

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